molecular formula C16H10O8 B1631187 4,4'-Di-O-methylellagic acid

4,4'-Di-O-methylellagic acid

Katalognummer: B1631187
Molekulargewicht: 330.24 g/mol
InChI-Schlüssel: UMWZIZVOUZTAPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4,4'-Di-O-methylellagic acid has been reported in Punica granatum, Dipentodon sinicus, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

7,14-dihydroxy-6,13-dimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O8/c1-21-7-3-5-9-10-6(16(20)23-13(9)11(7)17)4-8(22-2)12(18)14(10)24-15(5)19/h3-4,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWZIZVOUZTAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4O)OC)C(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of 4,4'-Di-O-methylellagic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Di-O-methylellagic acid, a derivative of ellagic acid, is a naturally occurring phenolic compound that has garnered significant interest in the scientific community. Notably, it has been identified as a potent inhibitor of colon cancer cell proliferation through its interaction with the Wnt signaling pathway.[1] A thorough understanding of its physicochemical properties is paramount for its application in research and development, particularly in the fields of medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and a visualization of its relevant biological pathway.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₆H₁₀O₈[2][3]
Molecular Weight 330.25 g/mol [2][4]
Melting Point 360-363 °C[5]
Boiling Point Not experimentally determined.N/A
Solubility
WaterSlightly soluble (Calculated: 1.5 g/L at 25 °C)[5]
Organic SolventsSoluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[2][3][2][3]
pKa Not experimentally determined.N/A
logP Not experimentally determined.N/A

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound requires specific and validated experimental methodologies. Below are detailed protocols for key experiments.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. This method provides a precise melting point, which is indicative of the purity of the compound.

Protocol:

  • Sample Preparation: A small amount of this compound (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed aluminum pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium).

  • Thermal Scan: The sample and reference pans are placed in the DSC cell. The temperature is then increased at a constant rate, typically 10 °C/min, under a nitrogen atmosphere to prevent oxidative degradation.[6]

  • Data Analysis: The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.[6]

Determination of Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound in a given solvent.[7][8]

Protocol:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, DMSO) in a sealed vial or flask.

  • Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[7][9]

  • Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.[7]

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification.

Biological Activity and Signaling Pathway

This compound has been shown to be a potent inhibitor of colon cancer cell proliferation.[1] Its mechanism of action involves the modulation of the Wnt signaling pathway, a critical pathway in both embryonic development and cancer.[1][10] Specifically, it has been implicated in a mechanism involving WNT16.[1]

Wnt Signaling Pathway Inhibition by this compound

The canonical Wnt signaling pathway is crucial for cell fate determination, proliferation, and differentiation. Its dysregulation is a hallmark of many cancers, including colorectal cancer.[11] In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon binding of a Wnt ligand to its receptor complex (Frizzled and LRP5/6), the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for target genes that promote cell proliferation.

This compound is understood to interfere with this pathway, leading to the suppression of cancer cell growth. The following diagram illustrates the proposed mechanism of action.

Wnt_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WNT16 WNT16 Frizzled_Receptor Frizzled Receptor WNT16->Frizzled_Receptor Binds Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Frizzled_Receptor->Destruction_Complex Inhibits LRP5_6 LRP5/6 beta_catenin_p p-β-catenin Destruction_Complex->beta_catenin_p Phosphorylates beta_catenin β-catenin Proteasome Proteasome beta_catenin_p->Proteasome Ubiquitination & Degradation beta_catenin_n β-catenin beta_catenin->beta_catenin_n Translocates 4_4_DiOMEA This compound 4_4_DiOMEA->WNT16 Modulates 4_4_DiOMEA->Destruction_Complex ? TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF Binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates Proliferation Cell Proliferation Target_Genes->Proliferation

Figure 1: Proposed mechanism of Wnt signaling inhibition by this compound.

Conclusion

This compound presents as a promising molecule in the realm of cancer research, particularly for colorectal cancer. Its fundamental physicochemical properties, such as its molecular formula, weight, and melting point, have been established. However, further experimental investigation is required to determine its boiling point, pKa, and logP values to create a complete physicochemical profile. The provided experimental protocols offer a standardized approach for these future characterizations. The inhibitory action of this compound on the Wnt signaling pathway underscores its therapeutic potential and warrants continued investigation into its precise molecular interactions.

References

Unveiling 4,4'-Di-O-methylellagic Acid: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-Di-O-methylellagic acid, a naturally occurring phenolic compound of interest for its potential pharmacological activities. This document details its primary natural sources, presents quantitative data on its prevalence, and offers a granular, step-by-step protocol for its isolation and purification. The information is tailored for researchers, scientists, and professionals in the field of drug development seeking to explore the therapeutic potential of this molecule.

Natural Provenance of this compound

This compound has been identified in a variety of plant species, predominantly within the Combretaceae family. While its presence is noted in several genera, detailed quantitative analysis is most prominently documented in Anogeissus leiocarpus. Further research is required to quantify its presence in other potential plant sources.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly between different plant species and even between different parts of the same plant. The following table summarizes the available quantitative data on the yield of this compound from a documented natural source.

Plant SpeciesPlant PartExtraction MethodYield of this compoundReference
Anogeissus leiocarpusStem BarkMethanol (B129727) Extraction followed by Chromatographic Separation150 mg from 500 g of extract

Experimental Protocol: Isolation and Purification of this compound from Anogeissus leiocarpus

The following protocol provides a detailed methodology for the isolation of this compound from the stem bark of Anogeissus leiocarpus, a well-documented source of this compound.

I. Preparation of Plant Material
  • Collection and Identification: Collect the stem bark of Anogeissus leiocarpus. Ensure proper botanical identification of the plant material.

  • Drying and Pulverization: Air-dry the collected stem bark at room temperature until it is brittle. Grind the dried bark into a coarse powder using a mechanical grinder.

II. Extraction
  • Solvent Extraction: Macerate the powdered stem bark (500 g) with methanol at room temperature for 48 hours.

  • Filtration and Concentration: Filter the methanol extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

III. Chromatographic Separation and Purification
  • Column Chromatography: Subject the crude methanol extract to column chromatography on a silica (B1680970) gel (60-120 mesh) column.

  • Elution Gradient: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate and monitor them by thin-layer chromatography (TLC).

  • Isolation of the Compound: Combine the fractions that show the presence of the desired compound (as indicated by TLC analysis). Further purify the combined fractions by repeated column chromatography or preparative TLC to yield pure this compound.

IV. Structure Elucidation

The structure of the isolated compound can be confirmed using various spectroscopic techniques, including:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons.

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and types of carbon atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Visualizing the Isolation Workflow

The following diagram illustrates the key stages involved in the isolation and purification of this compound from its natural source.

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis P1 Collection of Anogeissus leiocarpus Stem Bark P2 Drying and Pulverization P1->P2 E1 Methanol Extraction P2->E1 E2 Filtration and Concentration E1->E2 C1 Silica Gel Column Chromatography E2->C1 C2 Fraction Collection and TLC Monitoring C1->C2 C3 Isolation of Pure Compound C2->C3 A1 Spectroscopic Analysis (NMR, MS) C3->A1

Caption: Workflow for the isolation of this compound.

The Enigmatic Pathway of 4,4'-Di-O-methylellagic Acid Biosynthesis in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Di-O-methylellagic acid, a derivative of ellagic acid, is a naturally occurring phenolic compound found in a variety of plant species. Ellagic acid and its derivatives have garnered significant attention from the scientific community due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and antiproliferative properties. The methylation of ellagic acid at the 4 and 4' positions is a critical step that can modulate its bioavailability and biological efficacy. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of this compound in plants, focusing on the enzymatic machinery and potential regulatory mechanisms. While the complete pathway is yet to be fully elucidated, this document synthesizes the available evidence to guide future research and drug discovery efforts.

The Precursor: Ellagic Acid Biosynthesis

The biosynthesis of this compound begins with its precursor, ellagic acid. Ellagic acid is a dimeric derivative of gallic acid. The formation of gallic acid occurs through the shikimate pathway, a central metabolic route in plants for the biosynthesis of aromatic amino acids and other phenylpropanoid compounds.

The key steps leading to ellagic acid are:

  • Shikimate Pathway: This pathway converts simple carbohydrate precursors into chorismate, which serves as a branch point for the synthesis of various aromatic compounds.

  • Gallic Acid Formation: Gallic acid is synthesized from intermediates of the shikimate pathway.

  • Oxidative Dimerization: Two molecules of gallic acid undergo oxidative coupling to form hexahydroxydiphenic acid (HHDP).

  • Lactonization: HHDP spontaneously undergoes intramolecular lactonization to form the stable four-ring structure of ellagic acid.

The Core of the Pathway: O-Methylation of Ellagic Acid

The final and defining step in the formation of this compound is the methylation of the hydroxyl groups at the 4 and 4' positions of the ellagic acid molecule. This reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs) .

OMTs are a large and diverse family of enzymes in plants that play a crucial role in the modification of secondary metabolites. They utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to catalyze the transfer of a methyl group to a hydroxyl or other functional group on a substrate molecule.

While the specific OMT responsible for the synthesis of this compound has not yet been definitively identified and characterized, the general mechanism is understood to proceed as follows:

Ellagic Acid + 2 SAM → this compound + 2 S-Adenosyl-L-homocysteine (SAH)

It is currently unknown whether this conversion occurs in a single step catalyzed by one promiscuous OMT or in a two-step process involving one or two distinct enzymes that first mono-methylate ellagic acid to form 4-O-methylellagic acid, followed by a second methylation event.

dot```dot graph Biosynthesis_Pathway { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

Gallic_Acid [label="Gallic Acid"]; Ellagic_Acid [label="Ellagic Acid"]; "4_4_Di_O_methylellagic_Acid" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OMT [label="O-Methyltransferase(s)\n(putative)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; SAM [label="S-Adenosyl-L-methionine (SAM)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAH [label="S-Adenosyl-L-homocysteine (SAH)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Gallic_Acid -> Ellagic_Acid [label="Oxidative Dimerization\n& Lactonization"]; Ellagic_Acid -> OMT; SAM -> OMT; OMT -> "4_4_Di_O_methylellagic_Acid"; OMT -> SAH; }

Caption: General experimental workflow for OMT activity assay.

Quantitative Data

Currently, there is a lack of published quantitative data, such as enzyme kinetics (Km, Vmax), substrate specificity, and optimal reaction conditions for the specific OMT(s) involved in this compound biosynthesis. The acquisition of this data will be crucial for understanding the efficiency and regulation of this pathway and for potential biotechnological applications.

Table 1: Key Parameters for Future Quantitative Analysis

ParameterDescriptionImportance
Km (Ellagic Acid) Michaelis constant for ellagic acid.Indicates the substrate concentration at which the enzyme reaches half of its maximum velocity. A lower Km suggests a higher affinity of the enzyme for the substrate.
Km (SAM) Michaelis constant for S-adenosyl-L-methionine.Indicates the affinity of the enzyme for the methyl donor.
Vmax Maximum reaction velocity.Represents the maximum rate of product formation when the enzyme is saturated with substrates.
kcat Turnover number.Represents the number of substrate molecules converted to product per enzyme molecule per unit of time.
kcat/Km Catalytic efficiency.A measure of how efficiently an enzyme converts a substrate into a product.
Optimal pH The pH at which the enzyme exhibits maximum activity.Important for designing in vitro assays and understanding the enzyme's cellular environment.
Optimal Temperature The temperature at which the enzyme exhibits maximum activity.Crucial for optimizing reaction conditions.

Regulatory Mechanisms and Signaling Pathways

The regulation of secondary metabolite biosynthesis in plants is complex and often involves a network of signaling pathways that respond to developmental cues and environmental stimuli. While the specific regulatory mechanisms for this compound biosynthesis are unknown, it is likely that the expression of the involved OMTs is transcriptionally regulated.

Potential regulatory factors could include:

  • Transcription Factors: Families of transcription factors such as MYB, bHLH, and WD40 are known to regulate the expression of genes involved in phenylpropanoid and flavonoid biosynthesis.

  • Phytohormones: Plant hormones like jasmonic acid, salicylic (B10762653) acid, and abscisic acid are often involved in mediating stress responses and can induce the production of secondary metabolites.

  • Environmental Stress: Abiotic stresses (e.g., UV radiation, drought) and biotic stresses (e.g., pathogen attack) can trigger the accumulation of phenolic compounds as part of the plant's defense mechanism.

dot

Signaling_Pathway Stress Environmental & Developmental Cues (e.g., UV, Pathogens) Signaling Intracellular Signaling Cascades (Phytohormones, Kinases) Stress->Signaling TFs Transcription Factors (e.g., MYB, bHLH) Signaling->TFs OMT_Gene OMT Gene Expression TFs->OMT_Gene OMT_Protein OMT Protein Synthesis OMT_Gene->OMT_Protein Biosynthesis This compound Biosynthesis OMT_Protein->Biosynthesis

Caption: Hypothetical regulatory pathway for OMT gene expression.

Future Directions and Conclusion

The biosynthesis of this compound in plants presents an intriguing area for future research. The primary challenge remains the identification and characterization of the specific O-methyltransferase(s) responsible for the precise methylation of ellagic acid. A multi-pronged approach combining phytochemistry, enzymology, and molecular biology will be essential to unravel this pathway.

Key future research directions should include:

  • Enzyme Discovery: Screening of plant species known to produce this compound for OMT activity with ellagic acid as a substrate.

  • Gene Identification: Using transcriptomic and genomic approaches to identify candidate OMT genes in these species.

  • Biochemical Characterization: Heterologous expression and purification of candidate OMTs to determine their substrate specificity, kinetics, and reaction mechanisms.

  • Regulatory Studies: Investigating the transcriptional regulation of the identified OMT genes in response to various stimuli.

A thorough understanding of the biosynthesis of this compound will not only provide fundamental insights into plant secondary metabolism but also open up avenues for the biotechnological production of this and other valuable methylated phenolics for pharmaceutical and nutraceutical applications.

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 4,4'-Di-O-methylellagic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

MADRID, Spain – December 6, 2025 – In a significant advancement for oncology research, a comprehensive technical guide detailing the mechanism of action of 4,4'-Di-O-methylellagic acid (4,4'-DiOMEA) has been compiled. This guide, tailored for researchers, scientists, and drug development professionals, elucidates the compound's potent anti-cancer properties, particularly in colon cancer, through its modulation of the Wnt signaling pathway.

This compound, a derivative of ellagic acid, has demonstrated superior efficacy in inhibiting the proliferation of colon cancer cells, including those resistant to conventional chemotherapy such as 5-fluorouracil.[1][2][3] This in-depth guide provides a granular view of the molecular interactions and cellular consequences of 4,4'-DiOMEA treatment, supported by quantitative data, detailed experimental protocols, and visual representations of the implicated signaling cascades.

Core Mechanism of Action: Targeting the Wnt Signaling Pathway

The primary anti-proliferative effect of this compound is attributed to its ability to modulate the Wnt signaling pathway, a critical regulator of cell proliferation and differentiation that is frequently dysregulated in cancer.[1][3][4] Microarray analysis of SW-620 human colon cancer cells treated with 4,4'-DiOMEA revealed significant changes in the expression of key genes, most notably the downregulation of WNT16.[1] WNT16 is a ligand in the Wnt signaling cascade, and its reduced expression is a key event in the anti-cancer activity of 4,4'-DiOMEA.[1][5]

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor LRP5/6. This leads to the inhibition of a "destruction complex," which normally phosphorylates β-catenin, marking it for degradation. The stabilization and subsequent nuclear translocation of β-catenin allow it to act as a transcriptional co-activator with TCF/LEF transcription factors, driving the expression of genes involved in cell proliferation. By downregulating WNT16, 4,4'-DiOMEA is proposed to disrupt this cascade, leading to the suppression of cancer cell growth.

Quantitative Data Summary

The anti-proliferative efficacy of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) in various colon cancer cell lines.

Cell LineDescriptionCompoundIC50 (µM)Reference
HT-29Human colon adenocarcinoma4,4'-DiOMEA9.8 ± 1.5[1]
SW-620Human colon adenocarcinoma (metastatic)4,4'-DiOMEA5.2 ± 0.8[1]
SW-620-5FuR5-Fluorouracil resistant SW-6204,4'-DiOMEA6.5 ± 1.1[1]
CCD18CoNormal human colon fibroblasts4,4'-DiOMEA>100[1]

A microarray analysis of SW-620 cells treated with 5 µM 4,4'-DiOMEA for 72 hours identified 11 differentially expressed genes with a fold change greater than 2.

Gene SymbolGene NameFold ChangeRegulation
WNT16Wnt Family Member 16-2.5Down
FZD10Frizzled Class Receptor 10-2.2Down
TCF7L2Transcription Factor 7 Like 2-2.1Down
AXIN2Axin 2-2.0Down
MYCMYC Proto-Oncogene-2.3Down
CCND1Cyclin D1-2.6Down
KLF4Kruppel Like Factor 43.1Up
KLF5Kruppel Like Factor 52.8Up
CDH1Cadherin 1 (E-cadherin)2.5Up
GADD45AGrowth Arrest and DNA Damage Inducible Alpha2.9Up
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)3.5Up

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is based on the methodology described by Ramírez de Molina et al. (2015).[1]

  • Cell Seeding: Seed SW-620, HT-29, and CCD18Co cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO, final concentration ≤ 0.1%).

  • Incubation: Incubate the plates for 72 hours under the same conditions as step 1.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plates for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software.

Microarray Gene Expression Analysis

This protocol is based on the methodology described by Ramírez de Molina et al. (2015).[1]

  • Cell Treatment: Seed SW-620 cells in 6-well plates and treat with 5 µM this compound or vehicle control for 72 hours.

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and an Agilent 2100 Bioanalyzer.

  • cRNA Preparation and Labeling: Synthesize and label complementary RNA (cRNA) from the total RNA using a low-input Quick Amp labeling kit (Agilent Technologies) following the manufacturer's protocol.

  • Hybridization: Hybridize the labeled cRNA to a whole human genome microarray slide (Agilent Technologies) in a hybridization oven.

  • Washing and Scanning: After hybridization, wash the microarray slides to remove non-specifically bound cRNA and scan the slides using a microarray scanner (Agilent Technologies).

  • Data Extraction and Analysis: Extract the raw data from the scanned images using feature extraction software (Agilent Technologies). Normalize the data and perform statistical analysis to identify differentially expressed genes between the treated and control groups. A fold change of >2 and a P-value of <0.05 are typically used as thresholds for significance.

Visualizing the Mechanism of Action

To visually represent the molecular interactions and experimental workflows, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow A Colon Cancer Cell Lines (SW-620, HT-29) B Treatment with 4,4'-DiOMEA A->B C MTT Assay B->C E RNA Extraction B->E D IC50 Determination C->D F Microarray Analysis E->F G Identification of Differentially Expressed Genes F->G

Figure 1: Experimental workflow for evaluating the effects of 4,4'-DiOMEA.

Figure 2: Proposed mechanism of 4,4'-DiOMEA action on the Wnt signaling pathway.

Conclusion and Future Directions

This technical guide provides a consolidated resource on the mechanism of action of this compound, highlighting its potential as a targeted therapeutic agent for colon cancer. The selective inhibition of cancer cell proliferation, including chemoresistant strains, while sparing normal cells, underscores its promising pharmacological profile. Future research should focus on in-depth in vivo studies to validate these findings and further elucidate the downstream effects of WNT16 modulation to fully map the signaling cascade affected by this potent anti-cancer compound. The development of 4,4'-DiOMEA and similar derivatives could pave the way for novel therapeutic strategies in the management of colorectal cancer.

References

Preliminary In Vitro Bioactivity Profile of 4,4'-Di-O-methylellagic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Di-O-methylellagic acid (4,4'-DiOMEA) is a natural polyphenol and a derivative of ellagic acid. Emerging research has highlighted its potential as a bioactive compound, particularly in the realm of oncology. This technical guide provides a comprehensive summary of the preliminary in vitro bioactivity screening of 4,4'-DiOMEA, with a focus on its anticancer properties. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development efforts.

Anticancer Activity

The most significant bioactivity reported for 4,4'-DiOMEA is its potent and selective antiproliferative effect on cancer cells, particularly colon cancer.

Quantitative Data: Antiproliferative Activity

Studies have demonstrated that 4,4'-DiOMEA is a more potent inhibitor of colon cancer cell proliferation than its parent compound, ellagic acid (EA), and other derivatives.[1][2] Notably, it has shown efficacy in cancer cells resistant to conventional chemotherapy.

Cell LineCancer TypeCompoundIC50 (µM)Reference
HT-29Colon Cancer4,4'-DiOMEA 4.8 ± 0.5 [2]
3,3'-DiOMEA> 100[2]
Ellagic Acid65.2 ± 5.5[2]
SW-620Colon Cancer4,4'-DiOMEA 5.0 ± 0.4 [2]
3,3'-DiOMEA> 100[2]
Ellagic Acid65.2 ± 5.5[2]
SW-620-5FuR5-FU Resistant Colon Cancer4,4'-DiOMEA 11.4 ± 1.2 [2]
CCD-18CoNormal Colon Fibroblasts4,4'-DiOMEA No significant activity[1][2]

IC50: The concentration of a substance that results in 50% inhibition of a biological function.

Mechanism of Action: Wnt Signaling Pathway

Microarray analysis has revealed that the antiproliferative action of 4,4'-DiOMEA in colon cancer cells is associated with the modulation of the Wnt signaling pathway.[1][2] This pathway is crucial in cell proliferation and is often dysregulated in cancer. 4,4'-DiOMEA's inhibitory effect on this pathway suggests a targeted mechanism of action.

Wnt_Signaling_Inhibition cluster_0 Wnt Signaling Pathway cluster_1 Inhibition by 4,4'-DiOMEA Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled APC_Axin APC/Axin Complex Dishevelled->APC_Axin GSK3B GSK-3β Beta_Catenin β-catenin APC_Axin->Beta_Catenin Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Transcription Target Gene Transcription (Proliferation) TCF_LEF->Gene_Transcription DiOMEA 4,4'-DiOMEA DiOMEA->Wnt Modulation

Caption: Putative mechanism of 4,4'-DiOMEA in modulating the Wnt signaling pathway.

Experimental Protocol: MTT Assay for Cell Proliferation

The antiproliferative activity of 4,4'-DiOMEA is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified by spectrophotometry.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of 4,4'-DiOMEA (and control compounds) for a specified duration (e.g., 72 hours).

  • MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

MTT_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat cells with 4,4'-DiOMEA (various concentrations) adhere->treat incubate_compound Incubate for 72 hours treat->incubate_compound add_mtt Add MTT solution incubate_compound->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Remove medium and add DMSO incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50 end End determine_ic50->end

Caption: General workflow for the MTT cell proliferation assay.

Antioxidant Activity

Contrary to its parent compound, ellagic acid, 4,4'-DiOMEA has been reported to lack significant antioxidant activity in common in vitro assays.[1][2] This finding is crucial as it suggests that the potent anticancer effects of 4,4'-DiOMEA are not mediated by a general antioxidant mechanism but rather through specific molecular targets.[1][2]

Quantitative Data: Antioxidant Assays
AssayCompoundResultReference
DPPH (2,2-diphenyl-1-picrylhydrazyl)4,4'-DiOMEA No significant activity[2]
FRAP (Ferric Reducing Antioxidant Power)4,4'-DiOMEA No significant activity[2]
Experimental Protocols for Antioxidant Screening

Should further investigation be warranted, the following are standard protocols for assessing antioxidant capacity.

Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically.

Procedure:

  • A methanolic solution of DPPH (e.g., 0.1 mM) is prepared.

  • The test compound (4,4'-DiOMEA) at various concentrations is added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).

  • The absorbance is measured at approximately 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is proportional to the antioxidant capacity.

Procedure:

  • The FRAP reagent is prepared by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl₃·6H₂O solution.

  • The test compound is added to the FRAP reagent.

  • The mixture is incubated at 37°C.

  • The absorbance of the ferrous-TPTZ complex is measured at 593 nm.

  • A standard curve is prepared using a known antioxidant (e.g., Trolox), and the results are expressed as Trolox equivalents.

Anti-inflammatory and Enzyme Inhibitory Activity

Currently, there is a lack of specific published data on the in vitro anti-inflammatory and broader enzyme inhibitory activities of this compound. To facilitate future research in these areas, the following standard experimental protocols are provided.

Potential Assays for Anti-inflammatory Screening

Principle: This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are key in the inflammatory pathway by converting arachidonic acid to prostaglandins (B1171923). Inhibition can be measured by quantifying the production of prostaglandins (e.g., PGE₂).

Procedure:

  • Purified COX-1 or COX-2 enzyme is incubated with the test compound.

  • Arachidonic acid (substrate) is added to initiate the reaction.

  • The reaction is stopped after a specific incubation period.

  • The amount of PGE₂ produced is quantified using an ELISA kit.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Principle: This assay determines the ability of a compound to inhibit lipoxygenase, an enzyme that catalyzes the oxidation of polyunsaturated fatty acids like linoleic acid, leading to the formation of inflammatory mediators. The activity is monitored by measuring the formation of the hydroperoxide product.

Procedure:

  • The LOX enzyme solution is incubated with the test compound.

  • The substrate (e.g., linoleic acid) is added to start the reaction.

  • The increase in absorbance at 234 nm, corresponding to the formation of the conjugated diene hydroperoxide, is monitored over time.

  • The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor.

General Enzyme Inhibition Screening Workflow

Enzyme_Inhibition_Workflow start Start prepare_reagents Prepare enzyme, substrate, and inhibitor solutions start->prepare_reagents pre_incubate Pre-incubate enzyme with 4,4'-DiOMEA (inhibitor) prepare_reagents->pre_incubate initiate_reaction Add substrate to start reaction pre_incubate->initiate_reaction monitor_reaction Monitor reaction progress (e.g., spectrophotometry) initiate_reaction->monitor_reaction data_analysis Analyze reaction kinetics monitor_reaction->data_analysis calculate_inhibition Calculate % inhibition data_analysis->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: A generalized workflow for in vitro enzyme inhibition screening assays.

Conclusion and Future Directions

The preliminary in vitro bioactivity screening of this compound reveals it to be a highly promising anticancer agent, with potent and selective activity against colon cancer cells. Its mechanism of action appears to be linked to the modulation of the Wnt signaling pathway, and importantly, is independent of antioxidant activity.

While its anticancer properties are well-documented, there is a clear gap in the literature regarding its anti-inflammatory and other enzyme inhibitory effects. The experimental protocols outlined in this guide provide a framework for future studies to comprehensively characterize the bioactivity profile of this compound. Such research will be invaluable in determining the full therapeutic potential of this compound and guiding its development as a potential lead compound for novel therapeutics.

References

Unveiling the Molecular Targets of 4,4'-Di-O-methylellagic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the known biological targets of 4,4'-Di-O-methylellagic acid (4,4'-DiOMEA), a promising natural compound with potent anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this ellagic acid derivative.

Executive Summary

This compound, a derivative of ellagic acid, has demonstrated significant anti-proliferative activity, particularly against colon cancer cells, including those resistant to conventional chemotherapy.[1][2] The primary mechanism of action identified to date involves the modulation of the Wnt signaling pathway, a critical regulator of cell proliferation and differentiation.[1] Specifically, 4,4'-DiOMEA has been shown to downregulate the expression of WNT16, a key ligand in this pathway. This guide will detail the known molecular interactions, present quantitative data on its biological effects, provide comprehensive experimental protocols for key assays, and visualize the relevant signaling pathways and workflows.

Identified Biological Target: The Wnt Signaling Pathway

The most significant biological target of 4,4'-DiOMEA identified in the literature is the Wnt signaling pathway.[1] Microarray analysis of colon cancer cells treated with 4,4'-DiOMEA revealed modulation of this pathway, suggesting its central role in the compound's anti-tumor activity.

Modulation of WNT16 Expression

The key molecular event within the Wnt pathway attributed to 4,4'-DiOMEA is the downregulation of WNT16 gene expression.[1] While the direct binding of 4,4'-DiOMEA to WNT16 or its regulatory elements has not yet been demonstrated, the observed decrease in WNT16 mRNA levels points to an interaction with the transcriptional machinery or upstream signaling components that regulate Wnt ligand production.

Quantitative Data

The anti-proliferative effects of 4,4'-DiOMEA have been quantified in various colon cancer cell lines. The following tables summarize the available IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Anti-proliferative Activity (IC50) of this compound in Human Colon Cancer Cell Lines

Cell LineDrug ResistanceIC50 (µM)Reference
HT-29-< 10[1]
SW-620-< 10[1]
SW-620-5FuR5-Fluorouracil ResistantSensitive (IC50 not specified)[1]

Table 2: Comparative Anti-proliferative Activity (IC50) of this compound on Cancerous vs. Normal Cells

Cell LineCell TypeIC50 (µM)Reference
HT-29Colon Cancer< 10[1]
SW-620Colon Cancer< 10[1]
CCD18CoNormal Human Colon Epithelial> 55[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effects of 4,4'-DiOMEA on cancer cell lines.

Materials:

  • 96-well plates

  • Colon cancer cells (e.g., HT-29, SW-620)

  • Cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C.

  • Treat the cells with various concentrations of 4,4'-DiOMEA and a vehicle control.

  • Incubate the plates for 72 hours at 37°C.

  • Add 10 µL of MTT solution to each well.

  • Incubate for 3 hours at 37°C.

  • Add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes.

  • Read the absorbance at 590 nm using a microplate reader.

Microarray Analysis

This protocol is used to identify changes in gene expression in colon cancer cells following treatment with 4,4'-DiOMEA.

Materials:

  • SW-620 colon cancer cells

  • This compound

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Agilent SurePrint G3 Human Gene Expression Microarray

  • Agilent One-Color Low Input Quick Amp Labeling Kit

  • Microarray scanner and analysis software

Procedure:

  • Treat SW-620 cells with 5 µM 4,4'-DiOMEA or a vehicle control for 72 hours.

  • Isolate total RNA from the cells using an RNA extraction kit.

  • Assess RNA quality and integrity.

  • Synthesize and label cRNA from the total RNA using a labeling kit.

  • Hybridize the labeled cRNA to the human gene expression microarray.

  • Wash the microarray slides to remove unbound cRNA.

  • Scan the microarray to detect fluorescence intensity.

  • Analyze the data to identify differentially expressed genes between the treated and control groups.

Quantitative Real-Time PCR (qPCR)

This protocol is used to validate the microarray results and quantify the expression of specific genes, such as WNT16.

Materials:

  • Total RNA from treated and control cells

  • Reverse transcription kit

  • qPCR primers and probes for the gene of interest (e.g., WNT16) and a housekeeping gene (e.g., GAPDH)

  • qPCR master mix

  • Real-time PCR system

Procedure:

  • Reverse transcribe 1 µg of total RNA into cDNA.

  • Set up the qPCR reaction with the cDNA template, primers, probe, and master mix.

  • Perform the qPCR using a real-time PCR system.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.

Visualizations

Signaling Pathway

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4,4'-DiOMEA 4,4'-DiOMEA WNT16 WNT16 4,4'-DiOMEA->WNT16 Downregulates Expression Frizzled Frizzled WNT16->Frizzled Binds Dsh Dsh Frizzled->Dsh Activates Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates

Caption: Proposed mechanism of 4,4'-DiOMEA action on the Wnt signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Seed Colon Cancer Cells treatment Treat with 4,4'-DiOMEA start->treatment cell_viability Cell Viability Assay (MTT) treatment->cell_viability rna_extraction RNA Extraction treatment->rna_extraction ic50 Determine IC50 Values cell_viability->ic50 microarray Microarray Analysis rna_extraction->microarray qpcr qPCR Validation microarray->qpcr deg Identify Differentially Expressed Genes microarray->deg gene_quant Quantify Gene Expression qpcr->gene_quant

Caption: Workflow for investigating the biological effects of 4,4'-DiOMEA.

Other Potential Targets and Future Directions

While the Wnt signaling pathway is the most well-documented target, the initial microarray study identified a total of 11 differentially expressed genes in response to 4,4'-DiOMEA treatment in SW-620 cells.[1] Further investigation into the roles of these other genes could reveal additional biological targets and mechanisms of action.

Future research should focus on:

  • Identifying the direct molecular binding partners of 4,4'-DiOMEA to elucidate the precise mechanism of Wnt pathway modulation.

  • Conducting a more comprehensive analysis of the transcriptomic and proteomic changes induced by 4,4'-DiOMEA to identify other affected pathways and potential off-target effects.

  • Evaluating the in vivo efficacy and safety of 4,4'-DiOMEA in preclinical cancer models.

This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound as a potential therapeutic agent. The data and protocols presented herein should facilitate further investigation into its promising anti-cancer activities.

References

Pharmacokinetic profile and metabolism of 4,4'-Di-O-methylellagic acid.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Pharmacokinetic Profile and Metabolism of 4,4'-Di-O-methylellagic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the pharmacokinetic profile and metabolism of this compound (4,4'-DiOMEA) is limited in publicly available literature. The following guide is a synthesis of information based on the known pharmacokinetics and metabolism of its parent compound, ellagic acid (EA), and related methylated polyphenols. The quantitative data and metabolic pathways presented are predictive and intended to guide future research.

Introduction

This compound (4,4'-DiOMEA) is a derivative of ellagic acid, a naturally occurring polyphenol found in various fruits and nuts.[1] Emerging research has highlighted the potent in vitro anti-proliferative activity of 4,4'-DiOMEA against colon cancer cells, demonstrating significantly higher efficacy than ellagic acid itself.[2][3][4] This has spurred interest in its potential as a therapeutic agent. Understanding its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) and metabolic fate is crucial for its development as a drug candidate. This technical guide provides a predictive overview of these aspects to facilitate further investigation.

Predicted Pharmacokinetic Profile of this compound

The pharmacokinetic parameters of 4,4'-DiOMEA are likely to differ from those of ellagic acid due to the presence of two methyl groups, which can influence its lipophilicity and interaction with metabolic enzymes and transporters. Ellagic acid itself exhibits poor absorption and rapid elimination.[5] Methylation may enhance its absorption, but it is also likely to be subject to extensive metabolism.

Table 1: Predicted Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

ParameterPredicted Value RangeRationale for Prediction
Tmax (h) 0.5 - 2.0Similar to other polyphenols, peak plasma concentration is expected to be reached relatively quickly.
Cmax (ng/mL) 50 - 300Methylation may increase absorption compared to ellagic acid (Cmax for EA in rats was 213 ng/mL after administration of a pomegranate leaf extract).[5][6]
AUC (ng·h/mL) 100 - 600Dependent on the rate of absorption and clearance. Expected to be higher than ellagic acid if bioavailability is improved.
t1/2 (h) 1.0 - 4.0Likely to have a relatively short half-life due to rapid metabolism and clearance, a common feature of polyphenolic compounds.
Bioavailability (%) < 10%Despite potential for increased absorption, extensive first-pass metabolism is anticipated, leading to low oral bioavailability, a characteristic of many polyphenols.[1]

Predicted Metabolism of this compound

The metabolism of 4,4'-DiOMEA is predicted to involve several key pathways:

  • Phase I Metabolism (Demethylation): The methyl groups are susceptible to O-demethylation, likely mediated by cytochrome P450 (CYP) enzymes in the liver, to form 4-O-methylellagic acid and subsequently ellagic acid.

  • Phase II Metabolism (Conjugation): The hydroxyl groups of 4,4'-DiOMEA and its demethylated metabolites are expected to undergo glucuronidation and sulfation. These reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively, increase water solubility and facilitate excretion.[7][8][9][10]

  • Gut Microbiota Metabolism: Similar to ellagic acid, any unabsorbed 4,4'-DiOMEA reaching the colon is likely to be metabolized by the gut microbiota.[1][4] This could involve demethylation and subsequent conversion to urolithins, which are bioactive metabolites of ellagic acid.[1][4]

Predicted Metabolic Pathway of this compound cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_liver Liver (First-Pass Metabolism) cluster_colon Colon cluster_excretion Excretion 4,4'-DiOMEA_oral This compound (Oral Administration) 4,4'-DiOMEA_plasma This compound 4,4'-DiOMEA_oral->4,4'-DiOMEA_plasma Absorption Gut_Microbiota Gut Microbiota 4,4'-DiOMEA_oral->Gut_Microbiota Unabsorbed CYP450 CYP450 Enzymes 4,4'-DiOMEA_plasma->CYP450 Hepatic uptake UGT_SULT UGTs & SULTs 4,4'-DiOMEA_plasma->UGT_SULT Metabolite_1 4-O-methylellagic acid Metabolite_1->CYP450 Metabolite_1->UGT_SULT EA Ellagic Acid EA->UGT_SULT Conjugates Glucuronide and Sulfate Conjugates Urine_Feces Urine and Feces Conjugates->Urine_Feces CYP450->Metabolite_1 O-demethylation CYP450->EA O-demethylation UGT_SULT->Conjugates Glucuronidation/ Sulfation Urolithins Urolithins Gut_Microbiota->Urolithins Metabolism Urolithins->Urine_Feces

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols

To elucidate the actual pharmacokinetic profile and metabolism of 4,4'-DiOMEA, the following experimental protocols are proposed.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the steps to determine the pharmacokinetic parameters of 4,4'-DiOMEA following oral and intravenous administration in rats.

  • Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are fasted overnight before dosing.

  • Drug Formulation: For oral administration, 4,4'-DiOMEA is suspended in a vehicle such as 0.5% carboxymethylcellulose. For intravenous administration, it is dissolved in a suitable solvent like a mixture of DMSO, PEG400, and saline.

  • Dosing:

    • Oral group: Administer 4,4'-DiOMEA by oral gavage at a specific dose (e.g., 50 mg/kg).

    • Intravenous group: Administer 4,4'-DiOMEA via the tail vein at a lower dose (e.g., 5 mg/kg).

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of 4,4'-DiOMEA and its potential metabolites are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance, and bioavailability) are calculated using non-compartmental analysis software.

In Vivo Pharmacokinetic Study Workflow Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Grouping Grouping (Oral and IV cohorts) Animal_Acclimatization->Grouping Dosing Dosing Grouping->Dosing Oral_Dosing Oral Gavage Dosing->Oral_Dosing IV_Dosing Intravenous Injection Dosing->IV_Dosing Blood_Sampling Serial Blood Sampling Oral_Dosing->Blood_Sampling IV_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Storage at -80°C Plasma_Separation->Sample_Storage LC_MS_Analysis LC-MS/MS Analysis Sample_Storage->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) LC_MS_Analysis->PK_Analysis

Caption: Workflow for an in vivo pharmacokinetic study.

In Vitro Metabolism Study using Liver Microsomes

This protocol is designed to identify the metabolic pathways of 4,4'-DiOMEA in the liver.

  • Materials: Rat or human liver microsomes, this compound, NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), and phosphate (B84403) buffer (pH 7.4).

  • Incubation:

    • Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein), 4,4'-DiOMEA (e.g., 1 µM), and phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to identify and quantify the parent compound and its metabolites.

  • Data Analysis: Determine the rate of disappearance of 4,4'-DiOMEA to calculate its metabolic stability (half-life, intrinsic clearance). Identify the structures of the metabolites formed.

In Vitro Metabolism Study Workflow Prepare_Incubation_Mixture Prepare Incubation Mixture (Microsomes, 4,4'-DiOMEA, Buffer) Pre_incubation Pre-incubation at 37°C Prepare_Incubation_Mixture->Pre_incubation Initiate_Reaction Initiate Reaction (Add NADPH) Pre_incubation->Initiate_Reaction Incubation Incubation with Shaking (37°C) Initiate_Reaction->Incubation Time_Point_Sampling Time-Point Sampling Incubation->Time_Point_Sampling Reaction_Termination Reaction Termination (Add Acetonitrile) Time_Point_Sampling->Reaction_Termination Protein_Precipitation Protein Precipitation (Centrifugation) Reaction_Termination->Protein_Precipitation LC_MS_Analysis LC-MS/MS Analysis of Supernatant Protein_Precipitation->LC_MS_Analysis Data_Analysis Data Analysis (Metabolic Stability, Metabolite ID) LC_MS_Analysis->Data_Analysis

Caption: Workflow for an in vitro metabolism study.

Conclusion

While this compound shows promise as a potential therapeutic agent, a thorough understanding of its pharmacokinetic profile and metabolic fate is essential for its further development. This guide provides a predictive framework based on the behavior of structurally related compounds. The proposed experimental protocols offer a clear path for researchers to generate the necessary empirical data to validate and refine these predictions. Such studies are critical to bridge the gap between in vitro activity and in vivo efficacy and to advance 4,4'-DiOMEA in the drug discovery pipeline.

References

A Comprehensive Technical Guide to 4,4'-Di-O-methylellagic Acid: Synonyms, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4,4'-Di-O-methylellagic acid, a promising natural compound with significant potential in cancer research. This document covers its nomenclature, physicochemical properties, experimental protocols for its isolation and analysis, and a detailed examination of its mechanism of action, particularly its inhibitory effects on the Wnt signaling pathway.

Synonyms and Alternative Names

This compound is known by several alternative names and abbreviations in scientific literature and chemical databases. These include:

  • 4,4'-DiOMEA [1]

  • Nasutin C [1]

Physicochemical and Quantitative Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueCitation(s)
CAS Number 3374-77-4[2]
Molecular Formula C₁₆H₁₀O₈[2]
Molecular Weight 330.25 g/mol
Purity ≥98% (by HPLC)[2]
Physical Description Powder[2]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

Experimental Protocols

This section details the methodologies for the isolation, synthesis, and analysis of this compound.

Isolation from Punica granatum (Pomegranate) Heartwood

This compound can be isolated from the heartwood of Punica granatum. The following protocol is a composite of established methods for the extraction and purification of ellagic acid derivatives from plant materials.[3][4][5]

  • Extraction:

    • Air-dried and powdered heartwood of Punica granatum is subjected to exhaustive extraction with 70% ethanol (B145695) under reflux for several hours.[6]

    • The resulting extract is concentrated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is dissolved in water and subjected to column chromatography on a D101 resin.

    • Elution is performed with a gradient of water to 95% ethanol to separate fractions based on polarity.[6]

  • Purification:

    • The fraction containing this compound is further purified using silica (B1680970) gel column chromatography.

    • A solvent system of chloroform-methanol with increasing polarity is used for elution.

    • Final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC).

Chemical Synthesis from Ellagic Acid

A plausible synthetic route to this compound involves the selective methylation of ellagic acid.[7][8]

  • Protection of Hydroxyl Groups: To achieve selective methylation at the 4 and 4' positions, the more reactive hydroxyl groups at the 3 and 3' positions may first need to be protected.

  • Methylation: The protected ellagic acid is then treated with a methylating agent, such as dimethyl sulfate, in the presence of a mild base.

  • Deprotection: The protecting groups are subsequently removed to yield this compound.

  • Purification: The final product is purified by recrystallization or column chromatography.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Quantification

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A gradient of methanol (B129727) and 0.1% ortho-phosphoric acid in water.[10] A common starting ratio is 80:20 (v/v).[10]

  • Flow Rate: 1.0 mL/min.[10][11]

  • Detection: UV detection at 254 nm.[1]

  • Injection Volume: 20 µL.[11][12]

  • Column Temperature: Maintained at 30°C.[11]

Nuclear Magnetic Resonance (NMR) for Structural Characterization

  • 1H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons and the methoxy (B1213986) groups.

  • 13C-NMR Spectroscopy: The ¹³C-NMR spectrum will provide information on the carbon skeleton, including the chemical shifts of the carbonyl, aromatic, and methoxy carbons, confirming the structure of the compound.[13][14]

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-proliferative activity against colon cancer cells.[15] This effect is mediated through the inhibition of the Wnt signaling pathway.[15]

Inhibition of the Wnt/β-Catenin Signaling Pathway

The canonical Wnt signaling pathway plays a crucial role in cell proliferation and differentiation. In many cancers, this pathway is aberrantly activated. This compound has been shown to modulate this pathway, with evidence pointing to the involvement of WNT16.[15] The proposed mechanism involves the inhibition of β-catenin accumulation and its subsequent translocation to the nucleus, which in turn prevents the activation of TCF/LEF transcription factors and the expression of target genes that drive cell proliferation.[16][17][18][19]

Wnt_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WNT16 WNT16 Frizzled Frizzled Receptor WNT16->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex inhibits beta_catenin β-catenin DestructionComplex->beta_catenin phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocation DiOMEA This compound DiOMEA->WNT16 inhibits TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes activates Proliferation Cell Proliferation TargetGenes->Proliferation

Caption: Inhibition of the Wnt/β-catenin pathway by this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the in vitro anticancer activity of this compound on colon cancer cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis CellCulture Colon Cancer Cell Culture (e.g., HCT-116, HT-29) ViabilityAssay Cell Viability Assay (e.g., MTT, CellTiter-Glo) CellCulture->ViabilityAssay ClonogenicAssay Clonogenic Assay CellCulture->ClonogenicAssay ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI Staining) CellCulture->ApoptosisAssay WesternBlot Western Blot Analysis (β-catenin, c-Myc, Cyclin D1) CellCulture->WesternBlot qPCR RT-qPCR (WNT16, Axin2) CellCulture->qPCR CompoundPrep Prepare this compound Stock Solution (in DMSO) CompoundPrep->ViabilityAssay CompoundPrep->ClonogenicAssay CompoundPrep->ApoptosisAssay CompoundPrep->WesternBlot CompoundPrep->qPCR IC50 Determine IC50 Value ViabilityAssay->IC50 StatisticalAnalysis Statistical Analysis ClonogenicAssay->StatisticalAnalysis ApoptosisAssay->StatisticalAnalysis WesternBlot->StatisticalAnalysis qPCR->StatisticalAnalysis IC50->StatisticalAnalysis

Caption: Workflow for in vitro evaluation of this compound.

References

An In-depth Technical Guide to 4,4'-Di-O-methylellagic Acid: Discovery, History, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 4,4'-Di-O-methylellagic acid, a naturally occurring phenolic compound. It details the initial discovery and isolation of the molecule, then known as Nasutin C, from Australian termites in 1962. The guide further explores its chemical properties, natural sources, and the history of its characterization. A significant portion is dedicated to its potent anticancer activity, with a specific focus on its mechanism of action involving the modulation of the Wnt signaling pathway in colon cancer cells. Quantitative data on its in vitro efficacy are presented in a structured table for clarity. Detailed experimental protocols for key biological assays are provided, and the guide includes Graphviz diagrams to visualize the affected signaling pathway and a typical experimental workflow. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this promising compound.

Introduction

Discovery of this compound (Nasutin C)

The first recorded isolation of this compound was reported in 1962 by B. P. Moore.[1] In his research on the chemical constituents of Australian termites, he identified a blue-fluorescent compound from the species Nasutitermes exitiosus.[1] He named this substance "Nasutin C".[1] This discovery laid the groundwork for future investigations into the chemical and biological properties of this molecule.

Chemical Structure and Properties

This compound is a derivative of ellagic acid, a well-known polyphenol. Its chemical structure consists of two lactone-linked gallic acid units, with methoxy (B1213986) groups at the 4 and 4' positions. This methylation significantly alters its biological activity compared to the parent compound, ellagic acid.

Chemical Formula: C₁₆H₁₀O₈ Molecular Weight: 330.25 g/mol CAS Number: 3374-77-4

Historical Timeline

  • 1962: B. P. Moore discovers and isolates a compound he names "Nasutin C" from the Australian termite Nasutitermes exitiosus.[1]

  • 2015: A seminal study by Ramírez de Molina and colleagues identifies this compound as a potent inhibitor of colon cancer cell proliferation.[2][3] Their research reveals its mechanism of action through the modulation of the Wnt signaling pathway.[2][3]

Natural Sources and Isolation

Initially discovered in termites, this compound has since been identified in other natural sources, including the peels of Punica granatum (pomegranate).

Isolation from Nasutitermes exitiosus (Experimental Protocol)
  • Collection and Extraction: A large quantity of Nasutitermes exitiosus termites would be collected. The whole insects or specific tissues would then be homogenized and extracted with a series of organic solvents of increasing polarity, such as hexane, chloroform, and methanol, to separate compounds based on their solubility.

  • Chromatographic Separation: The resulting extracts would be subjected to various chromatographic techniques to separate the individual components. This could have included column chromatography using adsorbents like silica (B1680970) gel or alumina, followed by further purification steps.

  • Crystallization and Characterization: The fractions containing the compound of interest would be concentrated, and the pure compound would be obtained through crystallization. The structure of the isolated "Nasutin C" would then be determined using the analytical techniques available at the time, such as UV-Vis spectroscopy and elemental analysis.

Chemical Synthesis

The first definitive chemical synthesis of this compound is not clearly documented in the available literature. However, synthetic routes for various O-alkyl derivatives of ellagic acid have been developed, which could, in principle, be adapted for the synthesis of the 4,4'-dimethylated form. These methods typically involve the protection of certain hydroxyl groups on the ellagic acid scaffold, followed by methylation of the desired positions and subsequent deprotection.

Biological Activity and Mechanism of Action

Anticancer Activity

The most significant and well-documented biological activity of this compound is its potent and selective anticancer effect, particularly against colon cancer.[2][3] Studies have shown that it is significantly more effective at inhibiting the proliferation of colon cancer cells than its parent compound, ellagic acid, and other related derivatives.[2][3] Furthermore, it has demonstrated efficacy against colon cancer cells that are resistant to the chemotherapeutic agent 5-fluorouracil.[2][3] A crucial aspect of its therapeutic potential is its selectivity; it shows minimal cytotoxic effects on non-malignant colon cells.[2][3]

Modulation of Wnt Signaling Pathway

Research has elucidated that the anticancer activity of this compound is, at least in part, due to its ability to modulate the Wnt signaling pathway.[2][3] Microarray analysis of colon cancer cells treated with the compound revealed a significant upregulation of WNT16, a member of the Wnt family.[2] The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers, including colorectal cancer. By influencing this pathway, this compound can effectively inhibit the uncontrolled growth of cancer cells.

Quantitative Data

The in vitro efficacy of this compound and related compounds has been quantified through the determination of their half-maximal inhibitory concentrations (IC50).

Table 1: In vitro efficacy of this compound and related compounds against colon cancer cell lines.[2]
CompoundHT-29 IC50 (µM)SW-620 IC50 (µM)
This compound ~10 ~10
Ellagic acid>100>100
3,3'-Di-O-methylellagic acid>100>100
Urolithin A>100>100
Resveratrol>100>100

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of the biological activity of this compound.[2]

Cell Culture

Human colon cancer cell lines (HT-29 and SW-620) and non-malignant human colon epithelial cells (CCD18Co) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Proliferation Assay (MTT Assay)
  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 1-100 µM).

  • After a 72-hour incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C.

  • The medium is then carefully removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from dose-response curves.

RNA Isolation and Microarray Analysis
  • SW-620 colon cancer cells are seeded in 6-well plates and treated with 5 µM this compound for 72 hours.

  • Total RNA is isolated from the cells using a commercially available RNA extraction kit according to the manufacturer's instructions.

  • The quality and quantity of the isolated RNA are assessed using a spectrophotometer.

  • The RNA samples are then processed and hybridized to a microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array).

  • The microarray data is analyzed to identify differentially expressed genes between the treated and untreated cells.

Visualizations

Figure 1: Wnt Signaling Pathway Modulation by this compound

Wnt_Signaling_Modulation 4,4'-DiOMEA This compound WNT16 WNT16 4,4'-DiOMEA->WNT16 Frizzled Frizzled Receptor WNT16->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates GSK3b GSK-3β Dsh->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates beta_catenin_p Phosphorylated β-catenin Axin_APC Axin/APC Complex Axin_APC->beta_catenin Part of complex for phosphorylation Nucleus Nucleus beta_catenin->Nucleus Translocates TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Proteasome Proteasomal Degradation beta_catenin_p->Proteasome Leads to Proliferation Cell Proliferation TCF_LEF->Proliferation Promotes

Caption: Modulation of the Wnt signaling pathway by this compound.

Figure 2: Experimental Workflow for Cell Proliferation and Gene Expression Analysis

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_proliferation Proliferation Assay cluster_gene_expression Gene Expression Analysis start Seed colon cancer cells (e.g., HT-29, SW-620) treat Treat with varying concentrations of This compound (72h) start->treat mtt MTT Assay treat->mtt rna_iso RNA Isolation treat->rna_iso readout_prolif Measure Absorbance (570 nm) mtt->readout_prolif calc_ic50 Calculate IC50 readout_prolif->calc_ic50 microarray Microarray Analysis rna_iso->microarray data_analysis Identify Differentially Expressed Genes microarray->data_analysis

Caption: Workflow for assessing cell proliferation and gene expression changes.

Conclusion

This compound, first isolated over half a century ago from a natural source, has emerged as a compound of significant interest in the field of oncology. Its potent and selective anticancer activity against colon cancer cells, coupled with its unique mechanism of action involving the modulation of the Wnt signaling pathway, positions it as a promising lead compound for the development of novel cancer therapeutics. The data presented in this guide underscore the importance of further research into its synthesis, in vivo efficacy, and safety profile to fully realize its therapeutic potential.

References

Methodological & Application

Synthesis of 4,4'-Di-O-methylellagic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the synthesis of 4,4'-Di-O-methylellagic acid, a naturally occurring polyphenol with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

This compound has garnered considerable interest for its biological activities, notably its role as an inhibitor of the Wnt signaling pathway, which is frequently dysregulated in various cancers, including colon cancer.[1][2] The protocols outlined herein describe a strategic synthetic approach involving the selective protection of the more reactive hydroxyl groups of ellagic acid, followed by methylation and subsequent deprotection to yield the desired product.

Synthetic Strategy Overview

The synthesis of this compound from ellagic acid is achieved through a three-step process. This strategy leverages the differential reactivity of the hydroxyl groups on the ellagic acid scaffold. The phenolic hydroxyls at the 3 and 3' positions are more acidic and sterically accessible, making them more reactive towards electrophiles. This allows for their selective protection.

The overall workflow is as follows:

  • Selective Protection: The 3,3'-hydroxyl groups of ellagic acid are selectively protected, for example, as benzyl (B1604629) ethers, to form 3,3'-Di-O-benzylellagic acid.

  • Methylation: The remaining free hydroxyl groups at the 4,4'-positions of the protected intermediate are then methylated.

  • Deprotection: The protecting groups at the 3,3'-positions are removed to yield the final product, this compound.

Synthesis_Workflow Ellagic_Acid Ellagic Acid Protected_Ellagic_Acid 3,3'-Di-O-benzylellagic acid Ellagic_Acid->Protected_Ellagic_Acid Selective Protection (Benzylation) Methylated_Intermediate 3,3'-Di-O-benzyl-4,4'-di-O-methyl- ellagic acid Protected_Ellagic_Acid->Methylated_Intermediate Methylation (e.g., Dimethyl Sulfate) Final_Product This compound Methylated_Intermediate->Final_Product Deprotection (e.g., Hydrogenolysis) Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Wnt ON Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor Dsh Dishevelled Receptor->Dsh Activation Dsh->Destruction_Complex Inhibition beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Inhibitor This compound Inhibitor->Destruction_Complex Modulates

References

Application Notes and Protocols for the Extraction and Purification of 4,4'-Di-O-methylellagic Acid from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of 4,4'-Di-O-methylellagic acid, a bioactive compound found in various plant materials, notably the peels of Punica granatum (pomegranate). The methodologies outlined below cover a range of techniques from conventional solvent extraction to modern microwave and ultrasound-assisted methods, followed by chromatographic purification.

Introduction

This compound is a derivative of ellagic acid that has demonstrated significant biological activities, including potent anticancer properties.[1] Research has shown its efficacy in inhibiting colon cancer cell growth through the modulation of the Wnt signaling pathway.[1] The isolation of this compound in high purity is crucial for further pharmacological studies and potential drug development. This document provides a comprehensive guide to its extraction from plant sources and subsequent purification.

Data Presentation: Quantitative Analysis of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield of this compound. The following table summarizes quantitative data from studies on the extraction of related phenolic compounds from pomegranate peel, offering a comparative overview of different techniques. It is important to note that yields are often reported for total phenolics or ellagic acid, providing a valuable proxy for optimizing the extraction of its methylated derivatives.

Extraction MethodPlant MaterialSolventKey ParametersYield of Total Phenols (mg GAE/g DW)Yield of Ellagic Acid (% w/w)Reference
Maceration (Stirring)Punica granatum peelDistilled Water60°C-81.38%[2]
Ultrasound-Assisted Extraction (UAE)Punica granatum peelDistilled Water60°C, 10 min-56.50%[2]
Soxhlet ExtractionPunica granatum peelEthanol (B145695), Methanol (B129727), Water24 hours, 65°C--[3]
Microwave-Assisted Extraction (MAE)Eucalyptus globulus leaves1.0M [HO3S(CH2)4mim]HSO4385W, 20 min-3.32 ± 0.08 mg/g[2]

Note: GAE = Gallic Acid Equivalents; DW = Dry Weight. The yields for ellagic acid provide a strong indication of favorable conditions for its derivative, this compound.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Pomegranate Peel

This protocol is adapted from methods optimized for the extraction of phenolic compounds from pomegranate peel.[2]

Materials and Equipment:

  • Dried and powdered pomegranate peel

  • 70% Ethanol (v/v)

  • Ultrasonic bath or probe sonicator

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Freeze-dryer (optional)

Procedure:

  • Sample Preparation: Weigh 10 g of dried, powdered pomegranate peel.

  • Extraction:

    • Place the powdered peel in a 250 mL beaker.

    • Add 100 mL of 70% ethanol to achieve a 1:10 solid-to-liquid ratio.

    • Place the beaker in an ultrasonic bath.

    • Sonicate for 30 minutes at a frequency of 40 kHz and a power of 100 W. Maintain the temperature at 50°C.

  • Filtration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Wash the residue with an additional 20 mL of 70% ethanol and combine the filtrates.

  • Concentration:

    • Concentrate the filtrate using a rotary evaporator at 45°C under reduced pressure to remove the ethanol.

  • Drying:

    • The resulting aqueous extract can be used directly for purification or freeze-dried to obtain a stable powder.

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol is based on general principles of MAE for phenolic compounds.

Materials and Equipment:

  • Dried and powdered pomegranate peel

  • Methanol

  • Microwave extraction system

  • Filter paper

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 5 g of dried, powdered pomegranate peel.

  • Extraction:

    • Place the sample in a microwave-safe extraction vessel.

    • Add 100 mL of methanol (1:20 solid-to-liquid ratio).

    • Set the microwave power to 400 W and the extraction time to 5 minutes.

  • Filtration:

    • After extraction and cooling, filter the mixture to separate the extract.

  • Concentration:

    • Evaporate the methanol from the filtrate using a rotary evaporator.

Protocol 3: Purification of this compound using Column Chromatography

This protocol is adapted from the purification of similar ellagic acid derivatives.[4][5]

Materials and Equipment:

  • Crude extract containing this compound

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvents: n-hexane, ethyl acetate (B1210297), methanol

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

    • Allow the silica gel to settle, ensuring a uniform packing without air bubbles.

    • Wash the column with n-hexane.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Dry the silica gel-adsorbed sample and carefully load it onto the top of the packed column.

  • Elution:

    • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate, followed by methanol. A suggested gradient is:

      • 100% n-hexane

      • n-hexane:ethyl acetate (9:1, 8:2, 7:3, 6:4, 5:5, v/v)

      • 100% ethyl acetate

      • ethyl acetate:methanol (9:1, 8:2, v/v)

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualize under a UV lamp.

    • Combine the fractions containing the compound of interest (based on Rf value comparison with a standard, if available).

  • Concentration:

    • Evaporate the solvent from the combined fractions to obtain the purified this compound.

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Analysis and Quantification

This analytical HPLC method is adapted from protocols for ellagic acid and its derivatives.[6]

Materials and Equipment:

  • HPLC system with a UV or DAD detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase A: 0.1% Formic acid in water

  • Mobile phase B: Acetonitrile

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Dissolve the purified sample or crude extract in methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18

    • Mobile Phase: A gradient elution is recommended. For example:

      • 0-5 min: 5% B

      • 5-20 min: Gradient to 30% B

      • 20-30 min: Gradient to 50% B

      • 30-35 min: Gradient to 95% B

      • 35-40 min: Hold at 95% B

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

  • Quantification:

    • Prepare a calibration curve using a pure standard of this compound.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow

Extraction_Purification_Workflow Plant_Material Plant Material (e.g., Pomegranate Peel) Grinding Grinding and Drying Plant_Material->Grinding Extraction Extraction (UAE or MAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Purified_Compound Purified this compound Fraction_Collection->Purified_Compound HPLC_Analysis HPLC Analysis and Quantification Purified_Compound->HPLC_Analysis

Caption: Workflow for the extraction and purification of this compound.

Wnt Signaling Pathway Modulation

This compound has been shown to modulate the Wnt signaling pathway, which is implicated in cancer cell proliferation.[1] The following diagram illustrates a simplified canonical Wnt signaling pathway and the potential point of intervention by this compound.

Wnt_Signaling_Pathway Canonical Wnt Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand (e.g., WNT16) Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome Degradation Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Translocates TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF Binds Target_Genes Target Gene Transcription (Proliferation) TCF_LEF->Target_Genes Activates Compound This compound Compound->Wnt Modulates

Caption: Modulation of the Wnt signaling pathway by this compound.

References

Application Note: Quantitative Analysis of 4,4'-Di-O-methylellagic Acid in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4,4'-Di-O-methylellagic acid in biological matrices such as plasma and urine. This protocol provides a robust workflow for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and metabolism studies of this compound. The methodology outlined here, from sample preparation to data acquisition and analysis, is intended to serve as a comprehensive guide for establishing a validated assay.

Introduction

This compound is a derivative of ellagic acid, a naturally occurring polyphenol found in various fruits and nuts. Ellagic acid and its metabolites are of significant interest in biomedical research due to their potential antioxidant, anti-inflammatory, and anti-cancer properties. Accurate and precise quantification of this compound in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This LC-MS/MS protocol is designed to meet the demands for a high-throughput and reliable analytical method.

Experimental Workflow

The overall experimental workflow for the analysis of this compound in biological samples is depicted in the following diagram.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma/Urine) IS_Spike Spike with Internal Standard Sample->IS_Spike Extraction Protein Precipitation / SPE IS_Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection UPLC Injection Evaporation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI-) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Data Reporting Quantification->Report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS): 3,3'-Di-O-methylellagic acid or a suitable stable isotope-labeled analog (if available)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma and urine (drug-free)

Sample Preparation Protocol

A protein precipitation method is recommended for its simplicity and high throughput. For lower detection limits, solid-phase extraction (SPE) may be considered.

Protein Precipitation:

  • Thaw biological samples (plasma or urine) on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the sample.

  • Spike with 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
LC System UPLC/UHPLC system
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate for 2 minutes.

Mass Spectrometry (MS) Conditions:

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temp. 500°C
Capillary Voltage -3.5 kV
Gas Flow Rates Optimized for the specific instrument
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions and Quantitative Data

The following table summarizes the proposed MRM transitions and expected quantitative performance parameters for this compound and a suggested internal standard. These values should be optimized and validated for the specific instrumentation used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound329.2314.210025
3,3'-Di-O-methylellagic acid (IS)329.2314.210025

Note: As the two isomers will have the same mass and likely similar fragmentation, chromatographic separation is essential for their use as analyte and internal standard.

Method Validation Parameters (Target Values):

ParameterTarget Range
Linearity (r²) ≥ 0.99
Lower Limit of Quantitation (LLOQ) 1-10 ng/mL
Precision (%CV) < 15% (intraday and interday)
Accuracy (%RE) ± 15%
Recovery 85% - 115%
Matrix Effect Within acceptable limits (e.g., 85% - 115%)

Data Analysis and Quantification

Quantification is performed by integrating the peak areas of the MRM transitions for both the analyte and the internal standard. A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the known concentrations of the calibration standards. The concentration of this compound in the unknown samples is then determined from this calibration curve.

Signaling Pathway (Illustrative)

While this compound's precise mechanism of action is under investigation, it is known to influence cellular signaling pathways, such as the Wnt signaling pathway, which is implicated in cell proliferation.[1]

signaling cluster_pathway Wnt Signaling Pathway Analyte This compound Wnt Wnt Ligand Analyte->Wnt Modulates Receptor Frizzled Receptor Wnt->Receptor BetaCatenin β-catenin Receptor->BetaCatenin Stabilizes TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates Gene Target Gene Transcription TCF_LEF->Gene Proliferation Cell Proliferation Gene->Proliferation

References

Application Notes and Protocols for 4,4'-Di-O-methylellagic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 4,4'-Di-O-methylellagic acid, a derivative of ellagic acid, in various cell-based assays. The primary focus is on its well-documented anti-cancer properties, with additional proposed protocols for investigating its potential neuroprotective and anti-inflammatory effects based on studies with the parent compound, ellagic acid.

Anti-Cancer Activity: Inhibition of Colon Cancer Cell Proliferation

This compound has been identified as a potent inhibitor of colon cancer cell growth. It has demonstrated significantly higher efficacy compared to its parent compound, ellagic acid, and other derivatives.[1][2][3] Notably, it is also effective against colon cancer cells that are resistant to conventional chemotherapeutic agents like 5-fluorouracil, while showing no adverse effects on nonmalignant colon cells.[1][2]

Mechanism of Action

The primary anti-proliferative mechanism of this compound in colon cancer cells involves the modulation of the Wnt signaling pathway.[1][2]

Wnt_Signaling_Pathway Modulation of Wnt Signaling by this compound cluster_treatment Treatment cluster_pathway Wnt Signaling Pathway 4,4'-DiOMEA 4,4'-Di-O-methylellagic acid Wnt Wnt Proteins 4,4'-DiOMEA->Wnt Modulates Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh GSK3b GSK-3β Dsh->GSK3b Inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for degradation APC_Axin APC/Axin Complex APC_Axin->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Proliferation Cell Proliferation TCF_LEF->Proliferation Promotes

Caption: Modulation of the Wnt signaling pathway by this compound.

Quantitative Data
Cell LineCompoundConcentration (µM)EffectReference
SW-620 (Colon Cancer)This compound5, 20, 50Inhibition of cell proliferation[2]
Nonmalignant colon cellsThis compoundNot specifiedNo significant effect on proliferation[1][2]
Experimental Protocol: Cell Viability (MTT) Assay

This protocol is designed to assess the effect of this compound on the viability and proliferation of colon cancer cells.

Materials:

  • SW-620 human colon cancer cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • 96-well plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture: Culture SW-620 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Trypsinize confluent cells, resuspend in fresh medium, and count. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution. Recommended final concentrations are 5 µM, 20 µM, and 50 µM. Include a vehicle control (DMSO) and a no-treatment control. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

MTT_Assay_Workflow Cell Viability (MTT) Assay Workflow start Start culture Culture SW-620 cells start->culture seed Seed cells in 96-well plate culture->seed incubate1 Incubate overnight seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 3-4 hours add_mtt->incubate3 remove_medium Remove medium incubate3->remove_medium add_dmso Add DMSO remove_medium->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze Analyze data read_absorbance->analyze end End analyze->end

Caption: Workflow for the cell viability (MTT) assay.

Proposed Neuroprotective Activity Assessment

While specific studies on the neuroprotective effects of this compound are limited, the parent compound, ellagic acid, has shown protective effects in neuronal cell lines. The following protocols are suggested for investigating the potential neuroprotective properties of this compound.

Proposed Experimental Protocol: Neuroprotection against Oxidative Stress in SH-SY5Y Cells

This assay evaluates the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Cell Line: SH-SY5Y (human neuroblastoma cell line)

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • This compound

  • Hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) as an oxidative stressor

  • MTT solution

  • LDH cytotoxicity assay kit

  • DCFDA/H2DCFDA - Cellular ROS Assay Kit

Procedure:

  • Cell Culture and Seeding: Culture and seed SH-SY5Y cells as described for the MTT assay.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined toxic concentration of H2O2 or 6-OHDA for a specified duration (e.g., 24 hours).

  • Assessment of Cell Viability and Cytotoxicity:

    • Perform an MTT assay to assess cell viability.

    • Perform an LDH assay on the culture supernatant to measure cytotoxicity.

  • Measurement of Reactive Oxygen Species (ROS):

    • Use a DCFDA/H2DCFDA assay kit to quantify intracellular ROS levels according to the manufacturer's instructions.

Proposed Anti-Inflammatory Activity Assessment

Ellagic acid has been shown to possess anti-inflammatory properties by inhibiting key inflammatory pathways in microglial cells. The following protocols can be adapted to evaluate the anti-inflammatory potential of this compound.

Mechanism of Action (Proposed)

Based on studies with ellagic acid, this compound may exert anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways in activated microglia.

Anti_Inflammatory_Pathway Proposed Anti-Inflammatory Mechanism of this compound cluster_stimulus Inflammatory Stimulus cluster_treatment Treatment cluster_pathways Signaling Pathways cluster_response Inflammatory Response LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB 4,4'-DiOMEA 4,4'-Di-O-methylellagic acid 4,4'-DiOMEA->MAPK Inhibits 4,4'-DiOMEA->NFkB Inhibits iNOS iNOS MAPK->iNOS TNFa TNF-α MAPK->TNFa NFkB->iNOS NFkB->TNFa NO Nitric Oxide iNOS->NO

Caption: Proposed anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.

Proposed Experimental Protocol: Inhibition of Inflammatory Response in BV-2 Microglial Cells

This protocol aims to determine if this compound can suppress the inflammatory response in microglia activated by lipopolysaccharide (LPS).

Cell Line: BV-2 (murine microglial cell line)

Materials:

  • BV-2 cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin

  • 24-well plates

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • ELISA kit for TNF-α

  • Reagents for Western blotting (antibodies against iNOS, p-p38, p-JNK, p-ERK, and NF-κB)

Procedure:

  • Cell Culture and Seeding: Culture BV-2 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin. Seed cells into 24-well plates and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Measurement of Nitric Oxide (NO) Production:

    • Collect the cell culture supernatant.

    • Determine the concentration of nitrite (B80452) (a stable product of NO) using the Griess reagent according to the manufacturer's protocol.

  • Quantification of TNF-α:

    • Measure the levels of TNF-α in the cell culture supernatant using a specific ELISA kit.

  • Western Blot Analysis:

    • Lyse the cells and collect the protein extracts.

    • Perform Western blotting to analyze the expression levels of key inflammatory proteins such as iNOS and the phosphorylation status of MAPK pathway components (p38, JNK, ERK) and NF-κB.

These protocols provide a comprehensive framework for investigating the cellular effects of this compound. Researchers are encouraged to optimize the conditions based on their specific experimental setup and objectives.

References

Application of 4,4'-Di-O-methylellagic acid in cancer cell line studies.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Di-O-methylellagic acid (4,4'-DiOMEA) is a natural compound derived from ellagic acid, which has demonstrated significant potential as an anticancer agent. Research has shown that 4,4'-DiOMEA exhibits potent antiproliferative activity against various cancer cell lines, particularly those of colon cancer. Its mechanism of action has been linked to the modulation of key cellular signaling pathways, including the Wnt signaling cascade. This document provides detailed application notes and experimental protocols for the use of 4,4'-DiOMEA in cancer cell line studies, based on currently available scientific literature.

Data Presentation

Antiproliferative Activity of this compound

The inhibitory concentration 50 (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of 4,4'-DiOMEA in various human colon cancer cell lines and a normal colon cell line after 72 hours of treatment.

Cell LineDescriptionIC50 (µM)
HT-29Human colorectal adenocarcinoma7.6 ± 1.5[1]
SW-620Human colorectal adenocarcinoma (metastatic)5.8 ± 1.6[1]
SW-620-5FuR5-Fluorouracil resistant SW-62028.8 ± 3.2[1]
CCD18CoNormal human colon fibroblasts59.5 ± 4.55[1]

Note: The data indicates that 4,4'-DiOMEA is significantly more potent against colon cancer cell lines compared to normal colon cells, suggesting a cancer-specific cytotoxic effect.[1] Notably, it retains considerable activity against cancer cells that have developed resistance to the common chemotherapeutic agent 5-fluorouracil.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of 4,4'-DiOMEA on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., HT-29, SW-620)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 4,4'-DiOMEA in the complete culture medium from the stock solution.

    • After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing different concentrations of 4,4'-DiOMEA to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the cell viability against the concentration of 4,4'-DiOMEA to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in cancer cells treated with 4,4'-DiOMEA using Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1 x 10⁶ cells in a T25 flask and incubate for 24 hours.

    • Treat the cells with the desired concentration of 4,4'-DiOMEA (e.g., IC50 concentration) for 48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the analysis of cell cycle distribution in cancer cells treated with 4,4'-DiOMEA using propidium iodide staining and flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Cold 70% ethanol (B145695)

  • Phosphate Buffered Saline (PBS)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with 4,4'-DiOMEA at the desired concentration for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells using a flow cytometer.

    • The data will be displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.

Mandatory Visualization

Signaling Pathway Diagram

The primary mechanism of action for this compound in colon cancer cells involves the modulation of the Wnt signaling pathway.[2][3] Microarray analysis of SW-620 colon cancer cells treated with 4,4'-DiOMEA revealed differential expression of genes involved in this pathway.[1]

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4,4'-DiOMEA 4,4'-DiOMEA Wnt Wnt 4,4'-DiOMEA->Wnt Inhibition Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 GSK3B GSK-3β Dishevelled->GSK3B Beta_Catenin β-catenin GSK3B->Beta_Catenin Phosphorylation & Degradation Axin Axin APC APC Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Translocation Destruction_Complex Destruction Complex TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activation

Caption: Proposed mechanism of 4,4'-DiOMEA on the Wnt signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the anticancer effects of this compound on a cancer cell line.

Experimental_Workflow cluster_assays Cellular Assays start Start cell_culture Cancer Cell Line Culture (e.g., SW-620, HT-29) start->cell_culture treatment Treatment with This compound (Various Concentrations) cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) treatment->cell_cycle_assay data_analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) viability_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis conclusion Conclusion on Anticancer Effects data_analysis->conclusion

Caption: General experimental workflow for in vitro studies.

References

Preparing Stock Solutions of 4,4'-Di-O-methylellagic Acid for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the preparation of stock solutions of 4,4'-Di-O-methylellagic acid, a compound of interest for its potential therapeutic properties, including the inhibition of colon cancer cell proliferation.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro studies.

Physicochemical Properties and Solubility

Table 1: Solubility and Physicochemical Data for this compound

PropertyValueSource
Molecular FormulaC₁₆H₁₀O₈[2]
Molecular Weight330.25 g/mol [2]
Calculated Solubility1.5 g/L (in water at 25°C)[3]
Molar Solubility (Calculated)~4.54 mM (in water at 25°C)Calculated
Recommended SolventsDMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1][4]

Note: The calculated water solubility is low, reinforcing the need for an organic solvent to prepare concentrated stock solutions for in vitro experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro studies.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 330.25 g/mol = 3.3025 mg

  • Weigh the compound: Carefully weigh out approximately 3.3 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the powder.

  • Dissolve the compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound completely. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure no particulate matter remains.

  • Sterilization (Optional but Recommended): For cell culture experiments, it is advisable to sterilize the stock solution. This can be achieved by filtering the solution through a 0.22 µm sterile syringe filter into a new sterile tube. This step is crucial to prevent contamination of cell cultures.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for long-term storage. A supplier suggests that solutions stored at -20°C can be stable for up to 24 months if the vial is kept tightly sealed.[1]

Protocol 2: Preparation of Working Solutions

Working solutions are prepared by diluting the concentrated stock solution in cell culture medium to the desired final concentration for the experiment.

Important Consideration: DMSO Toxicity

High concentrations of DMSO can be toxic to cells. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low enough to not affect cell viability or experimental outcomes. Studies have shown that DMSO concentrations of 5% and 10% can be cytotoxic, while concentrations of 0.1% and 0.5% are generally considered safe for many cell lines. Therefore, the final DMSO concentration in your experiments should ideally not exceed 0.5%.

Procedure:

  • Determine the final concentration: Decide on the final concentrations of this compound required for your experiment (e.g., 1 µM, 10 µM, 50 µM).

  • Calculate the dilution: Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your culture volume. For example, to prepare 1 mL of a 10 µM working solution:

    • (Initial Concentration) x (Initial Volume) = (Final Concentration) x (Final Volume)

    • (10,000 µM) x (Initial Volume) = (10 µM) x (1 mL)

    • Initial Volume = (10 µM x 1 mL) / 10,000 µM = 0.001 mL or 1 µL

  • Prepare the working solution: Add the calculated volume of the stock solution to the appropriate volume of pre-warmed cell culture medium. For the example above, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Mix and apply to cells: Gently mix the working solution by pipetting up and down before adding it to your cell cultures.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in preparing and using stock solutions of this compound.

G cluster_prep Stock Solution Preparation calc Calculate Mass weigh Weigh Compound calc->weigh dissolve Dissolve in DMSO weigh->dissolve sterilize Sterile Filter dissolve->sterilize aliquot Aliquot sterilize->aliquot store Store at -20°C aliquot->store

Caption: Workflow for preparing a this compound stock solution.

G cluster_working Working Solution Preparation & Application thaw Thaw Stock Aliquot calc_dil Calculate Dilution thaw->calc_dil dilute Dilute in Culture Medium calc_dil->dilute mix Mix Gently dilute->mix treat Treat Cells mix->treat

Caption: Protocol for preparing and applying the working solution to cells.

Signaling Pathway Context

This compound has been reported to inhibit colon cancer cell proliferation through a mechanism that may involve the Wnt signaling pathway.[1] Understanding the target pathway is crucial for designing experiments and interpreting results.

G cluster_pathway Simplified Wnt Signaling Inhibition compound This compound wnt Wnt Signaling Pathway compound->wnt Inhibits proliferation Cancer Cell Proliferation wnt->proliferation Promotes

Caption: Inhibition of the Wnt signaling pathway by this compound.

References

Application Notes and Protocols for Evaluating the Efficacy of 4,4'-Di-O-methylellagic Acid in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Di-O-methylellagic acid, a derivative of ellagic acid, has shown potential as a therapeutic agent, notably for its anti-proliferative effects on cancer cells through modulation of the Wnt signaling pathway.[1][2] While direct in-vivo studies on its anti-fibrotic and anti-inflammatory effects are emerging, the well-documented efficacy of its parent compound, ellagic acid, in various disease models provides a strong rationale for evaluating this compound in similar contexts. Ellagic acid has demonstrated significant protective effects against liver fibrosis and exhibits anti-inflammatory properties in several animal models.[3][4][5] Mechanistic studies have revealed that ellagic acid can inhibit the TGF-β/Smad signaling pathway, a critical mediator in the pathogenesis of fibrosis.[6][7][8]

These application notes provide a comprehensive framework for the preclinical evaluation of this compound's efficacy, with a primary focus on a chemically-induced liver fibrosis model and a general model for inflammation. The protocols detailed below are based on established and widely used animal models to ensure reproducibility and relevance.

Liver Fibrosis Animal Model: Carbon Tetrachloride (CCl₄)-Induced Hepatic Fibrosis

The carbon tetrachloride (CCl₄)-induced liver fibrosis model is a robust and well-characterized model that mimics the key pathological features of human liver fibrosis, including hepatocellular injury, inflammation, and the excessive deposition of extracellular matrix (ECM).[9][10]

Experimental Workflow

G cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Induction & Treatment cluster_2 Phase 3: Efficacy Evaluation Acclimatization Acclimatization (1 week) Baseline Baseline Measurements (Body weight, blood sample) Acclimatization->Baseline Induction CCl4 Administration (Twice weekly, i.p.) Baseline->Induction Treatment This compound (Daily, oral gavage) Induction->Treatment Vehicle Vehicle Control (Daily, oral gavage) Induction->Vehicle Sacrifice Euthanasia & Sample Collection Treatment->Sacrifice Vehicle->Sacrifice Serum_Analysis Serum Biomarker Analysis Sacrifice->Serum_Analysis Histo Histopathological Examination Sacrifice->Histo Hydroxyproline Hydroxyproline Assay Sacrifice->Hydroxyproline WB Western Blot Analysis Sacrifice->WB TGF_beta_Smad_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Cytoplasm cluster_nucleus Nucleus cluster_inhibition TGFB TGF-β1 TGFBR2 TGF-βRII TGFB->TGFBR2 Binds TGFBR1 TGF-βRI TGFBR2->TGFBR1 Activates Smad23 Smad2/3 TGFBR1->Smad23 Phosphorylates TGFBR1->Smad23 pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex p-Smad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription (α-SMA, Collagen) Smad_complex->Transcription Translocates & Activates Inhibition_point X

References

Application Notes: 4,4'-Di-O-methylellagic Acid as a Wnt Signaling Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction 4,4'-Di-O-methylellagic acid (4,4'-DiOMEA), a derivative of ellagic acid, has been identified as a potent inhibitor of the Wnt signaling pathway, demonstrating significant potential in cancer research.[1] Dysregulation of the Wnt pathway is a critical factor in the development and progression of numerous cancers, particularly colorectal cancer.[2] 4,4'-DiOMEA has shown high efficacy in inhibiting the proliferation of colon cancer cells, including those resistant to standard chemotherapeutic agents like 5-fluorouracil.[1][3][4] Its mechanism of action involves the modulation of Wnt signaling, making it a valuable tool for researchers studying cancer biology and developing novel therapeutic strategies.[1][5][6]

Mechanism of Action The canonical Wnt signaling pathway is crucial for cell fate determination, proliferation, and homeostasis. In the absence of a Wnt ligand, a destruction complex comprising Axin, APC, GSK-3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its Frizzled (Fzd) receptor and LRP5/6 co-receptor, the destruction complex is inhibited. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, driving the expression of target genes involved in proliferation, such as c-Myc and Cyclin D1.[2][7]

This compound has been shown to modulate this pathway. Microarray analysis of colon cancer cells treated with 4,4'-DiOMEA revealed changes in the expression of Wnt signaling components, implicating this pathway in its antitumor activity.[1][6]

// Positioning Destruction_Complex -> Destruction_Complex_on [style=invis]; Beta_Catenin_off -> Beta_Catenin_on [style=invis]; {rank=same; Wnt_Ligand; Destruction_Complex;} {rank=same; Receptor_Complex; Beta_Catenin_off;} {rank=same; Dsh; Proteasome;} {rank=same; Beta_Catenin_on;} {rank=same; Nucleus; TCF_LEF; Target_Genes;}

// Connect clusters logically Dsh -> Beta_Catenin_on [style=invis]; Nucleus -> Beta_Catenin_nuclear [style=invis, minlen=0]; } end_dot Caption: Canonical Wnt signaling and the inhibitory action of 4,4'-DiOMEA.

Quantitative Data this compound exhibits potent and selective antiproliferative activity against human colon cancer cell lines while showing significantly less effect on non-malignant cells.[6]

CompoundCell LineCell TypeIC50 (µM) at 72h
4,4'-DiOMEA HT-29Human Colon Cancer~10
4,4'-DiOMEA SW-620Human Colon Cancer~10
4,4'-DiOMEA SW-620-5FuR5-FU Resistant Colon Cancer~10
4,4'-DiOMEA CCD-112CoNNon-malignant Colon Cells>55
Data derived from Ramírez de Molina et al., J Pharmacol Exp Ther, 2015.[6]

Protocols

Experimental Workflow Overview The general workflow for evaluating the efficacy of 4,4'-DiOMEA as a Wnt signaling inhibitor involves cell culture, treatment with the compound, and subsequent analysis of cell viability and pathway-specific molecular markers.

// Connections Culture -> Seed_Cells; Prepare_Compound -> Treat_Cells; Seed_Cells -> Treat_Cells; Treat_Cells -> Viability_Assay; Treat_Cells -> Molecular_Assay; Molecular_Assay -> RNA_Extraction [style=dashed]; Molecular_Assay -> Protein_Extraction [style=dashed]; RNA_Extraction -> Microarray; RNA_Extraction -> qPCR;

// Invisible edges for alignment Viability_Assay -> Molecular_Assay [style=invis]; Microarray -> qPCR [style=invis]; } end_dot Caption: General workflow for testing 4,4'-DiOMEA as a Wnt inhibitor.

1. Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This protocol is a standard method to assess cell density based on the measurement of cellular protein content, suitable for determining the IC50 of 4,4'-DiOMEA.

  • Materials:

    • Human colon cancer cell lines (e.g., HT-29, SW-620).

    • Appropriate cell culture medium (e.g., DMEM with 10% FBS).

    • This compound (stock solution in DMSO).

    • 96-well plates.

    • Trichloroacetic acid (TCA), cold.

    • Sulforhodamine B (SRB) solution.

    • Tris-base solution.

  • Procedure:

    • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

    • Treatment: The following day, replace the medium with fresh medium containing increasing concentrations of 4,4'-DiOMEA (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a no-treatment control.

    • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% (w/v) and incubate for 1 hour at 4°C to fix the cells.

    • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

    • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.

    • Solubilization: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Measurement: Read the absorbance at 510 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Gene Expression Analysis (Microarray and qRT-PCR)

This protocol outlines the steps to identify and validate changes in gene expression, particularly of Wnt pathway components, following treatment with 4,4'-DiOMEA.

  • Materials:

    • 6-well plates.

    • This compound.

    • RNA extraction kit (e.g., RNeasy Kit, Qiagen).

    • cDNA synthesis kit.

    • qPCR master mix (e.g., SYBR Green).

    • Primers for Wnt target genes (e.g., WNT16, AXIN2, c-MYC) and a housekeeping gene (e.g., GAPDH).

    • Microarray platform services.

  • Procedure:

    • Cell Treatment: Seed cells (e.g., SW-620) in 6-well plates. Once they reach 70-80% confluency, treat them with 4,4'-DiOMEA (e.g., at its IC50 concentration of 5 µM) or vehicle control for a specified time (e.g., 24-48 hours).[6]

    • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.

    • Microarray Analysis (Optional): For global gene expression profiling, submit high-quality RNA samples to a genomics core facility for microarray analysis. Analyze the data to identify differentially expressed genes, focusing on Wnt signaling pathway members.

    • cDNA Synthesis: For validation, reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

    • Quantitative Real-Time PCR (qRT-PCR):

      • Prepare qPCR reactions by mixing cDNA, forward and reverse primers for the gene of interest, and a SYBR Green master mix.

      • Run the reactions in a real-time PCR thermal cycler.

      • Analyze the results using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the housekeeping gene.

      • Compare the relative gene expression in 4,4'-DiOMEA-treated samples to the vehicle-treated controls. This will validate the modulatory effect of the compound on Wnt target genes identified in the microarray analysis.[6]

References

Formulation Strategies for In Vivo Delivery of 4,4'-Di-O-methylellagic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Di-O-methylellagic acid (4,4'-DiOMEA), a methylated derivative of ellagic acid, is a promising therapeutic agent with demonstrated efficacy in inhibiting colon cancer cell proliferation.[1][2][3] However, like its parent compound, 4,4'-DiOMEA is expected to exhibit poor aqueous solubility, which can significantly hinder its in vivo bioavailability and therapeutic potential. Overcoming this challenge requires the development of advanced formulation strategies to enhance its dissolution and absorption.

These application notes provide a comprehensive overview of potential formulation strategies for the in vivo delivery of 4,4'-DiOMEA. The protocols detailed below are based on successful formulations developed for the structurally similar compound, ellagic acid (EA), and are adapted to the physicochemical properties of 4,4'-DiOMEA. Due to the methylation of the hydroxyl groups, 4,4'-DiOMEA is anticipated to have increased lipophilicity compared to ellagic acid, making lipid-based delivery systems particularly promising.

Physicochemical Properties and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of this compound is critical for formulation development.

Solubility Profile: Preliminary data indicates that 4,4'-DiOMEA is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.[3] Quantitative solubility studies in a broader range of pharmaceutically acceptable solvents, oils, surfactants, and co-solvents are essential for selecting the most appropriate excipients for a given formulation strategy.

Lipophilicity: The methylation of the two hydroxyl groups at the 4 and 4' positions is expected to increase the lipophilicity of 4,4'-DiOMEA compared to ellagic acid. This increased lipophilicity suggests a higher affinity for lipidic excipients and biological membranes, which can be leveraged in the design of lipid-based and self-emulsifying delivery systems. Studies on methylated derivatives of ellagic acid have shown a higher affinity for lipoprotein fractions, which may facilitate systemic transport.

Formulation Strategies and Protocols

Based on successful approaches for other poorly soluble polyphenols, the following formulation strategies are recommended for enhancing the in vivo delivery of 4,4'-DiOMEA.

Lipid-Based Nanoparticles

Lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), are excellent vehicles for lipophilic drugs. They can enhance oral bioavailability by promoting lymphatic uptake and protecting the drug from degradation in the gastrointestinal tract.

SLNs are colloidal carriers made from solid lipids. They offer advantages such as high drug loading for lipophilic compounds, controlled release, and good biocompatibility.

Table 1: Representative Quantitative Data for Ellagic Acid-Loaded SLNs

ParameterValueReference
Composition
Solid LipidGlyceryl monostearateF. Mady & M. Shaker, 2017
SurfactantPolysorbate 80 (Tween 80)F. Mady & M. Shaker, 2017
Physicochemical Properties
Particle Size150 - 300 nmF. Mady & M. Shaker, 2017
Polydispersity Index (PDI)< 0.3F. Mady & M. Shaker, 2017
Zeta Potential-20 to -30 mVF. Mady & M. Shaker, 2017
Encapsulation Efficiency> 85%F. Mady & M. Shaker, 2017
Drug Loading1 - 5%F. Mady & M. Shaker, 2017
In Vivo Performance (Rat Model)
Relative Bioavailability~4-fold increase vs. free drugF. Mady & M. Shaker, 2017

This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, Precirol® ATO 5)

  • Surfactant (e.g., Polysorbate 80, Poloxamer 188)

  • Organic Solvent (e.g., Ethyl acetate, Dichloromethane)

  • Purified Water

Equipment:

  • High-speed homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • Water bath

  • Magnetic stirrer

  • Particle size analyzer

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid by heating it to 5-10°C above its melting point in a water bath.

    • Dissolve the accurately weighed 4,4'-DiOMEA in a minimal amount of a suitable organic solvent.

    • Add the drug solution to the molten lipid and stir until a clear, uniform solution is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.

    • Homogenize the mixture using a high-speed homogenizer at 10,000-20,000 rpm for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Nanonization:

    • Immediately subject the hot coarse emulsion to probe sonication for 3-5 minutes to reduce the particle size to the nanometer range.

  • Cooling and Solidification:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer.

    • Determine the encapsulation efficiency and drug loading by separating the unencapsulated drug from the SLN dispersion (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or the nanoparticles.

SLN_Preparation_Workflow cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & Nanonization cluster_final_steps Final Steps MeltLipid Melt Solid Lipid MixDrugLipid Mix Drug Solution with Molten Lipid MeltLipid->MixDrugLipid DissolveDrug Dissolve 4,4'-DiOMEA in Organic Solvent DissolveDrug->MixDrugLipid Homogenize High-Speed Homogenization MixDrugLipid->Homogenize Hot Lipid Phase DissolveSurfactant Dissolve Surfactant in Water HeatAqueous Heat Aqueous Phase DissolveSurfactant->HeatAqueous HeatAqueous->Homogenize Hot Aqueous Phase Sonicate Probe Sonication Homogenize->Sonicate Cool Cooling and Solidification Sonicate->Cool Characterize Characterization Cool->Characterize

Workflow for the preparation of 4,4'-DiOMEA-loaded Solid Lipid Nanoparticles.
Polymeric Nanoparticles

Biodegradable polymers can encapsulate drugs to form nanoparticles, offering controlled release and improved stability. Poly(lactic-co-glycolic acid) (PLGA) and chitosan (B1678972) are commonly used polymers.

Polymeric nanoparticles can be tailored to achieve specific release profiles and can be surface-modified for targeted delivery.

Table 2: Representative Quantitative Data for Ellagic Acid-Loaded Polymeric Nanoparticles

ParameterValueReference
Composition
PolymerPLGA (50:50)M. Mady et al., 2017
StabilizerPolyvinyl alcohol (PVA)M. Mady et al., 2017
Physicochemical Properties
Particle Size200 - 400 nmM. Mady et al., 2017
Polydispersity Index (PDI)< 0.2M. Mady et al., 2017
Zeta Potential-15 to -25 mVM. Mady et al., 2017
Encapsulation Efficiency70 - 90%M. Mady et al., 2017
Drug Loading5 - 10%M. Mady et al., 2017
In Vivo Performance (Rat Model)
Relative Bioavailability~5-fold increase vs. free drugM. Mady et al., 2017

This protocol outlines the single emulsion-solvent evaporation method for preparing PLGA nanoparticles.

Materials:

  • This compound

  • PLGA (e.g., 50:50, 75:25)

  • Organic Solvent (e.g., Dichloromethane, Ethyl acetate)

  • Aqueous Stabilizer Solution (e.g., 1-5% w/v Polyvinyl alcohol)

  • Purified Water

Equipment:

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer

  • Rotary evaporator

  • Ultracentrifuge

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve PLGA and 4,4'-DiOMEA in the organic solvent.

  • Emulsification:

    • Add the organic phase to the aqueous stabilizer solution.

    • Emulsify the mixture using a probe sonicator or high-speed homogenizer to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to evaporate the organic solvent. This leads to the precipitation of PLGA and the formation of nanoparticles.

  • Washing and Collection:

    • Wash the nanoparticles by repeated cycles of centrifugation and resuspension in purified water to remove excess stabilizer and unencapsulated drug.

    • Lyophilize the final nanoparticle suspension to obtain a dry powder for long-term storage.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential.

    • Quantify the encapsulation efficiency and drug loading.

PLGA_NP_Workflow cluster_organic_phase Organic Phase cluster_aqueous_phase Aqueous Phase cluster_processing Nanoparticle Formation cluster_purification Purification and Final Product Dissolve Dissolve PLGA and 4,4'-DiOMEA in Organic Solvent Emulsify Emulsification (Sonication/Homogenization) Dissolve->Emulsify Stabilizer Prepare Aqueous Stabilizer Solution Stabilizer->Emulsify Evaporate Solvent Evaporation Emulsify->Evaporate Wash Washing by Ultracentrifugation Evaporate->Wash Lyophilize Lyophilization Wash->Lyophilize

Workflow for preparing 4,4'-DiOMEA-loaded PLGA nanoparticles.
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

SNEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.

SNEDDS are particularly suitable for lipophilic drugs like 4,4'-DiOMEA. They present the drug in a solubilized form, which can bypass the dissolution step, a major rate-limiting factor for the absorption of poorly soluble drugs.

Table 3: Representative Quantitative Data for Ellagic Acid-Loaded SNEDDS

ParameterValueReference
Composition
OilCapryol 90A. Avachat & V. Patel, 2015
SurfactantCremophor ELA. Avachat & V. Patel, 2015
Co-surfactantTranscutol HPA. Avachat & V. Patel, 2015
Physicochemical Properties
Droplet Size upon Emulsification100 - 200 nmA. Avachat & V. Patel, 2015
Emulsification Time< 1 minuteA. Avachat & V. Patel, 2015
Drug Loading10 - 20 mg/gA. Avachat & V. Patel, 2015
In Vivo Performance (Rat Model)
Relative Bioavailability~6-fold increase vs. free drugA. Avachat & V. Patel, 2015

The development of a SNEDDS formulation involves screening of excipients and construction of ternary phase diagrams.

Materials:

  • This compound

  • Oils (e.g., Capryol 90, Labrafil M 1944 CS, Olive oil)

  • Surfactants (e.g., Cremophor EL, Tween 80, Labrasol)

  • Co-solvents/Co-surfactants (e.g., Transcutol HP, PEG 400, Ethanol)

Equipment:

  • Vortex mixer

  • Magnetic stirrer

  • Water bath

  • Particle size analyzer

Procedure:

  • Excipient Screening:

    • Determine the solubility of 4,4'-DiOMEA in various oils, surfactants, and co-solvents to identify excipients with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams:

    • Select the oil, surfactant, and co-solvent based on the solubility studies.

    • Prepare a series of formulations with varying ratios of oil, surfactant (S), and co-solvent (Cos). The ratio of surfactant to co-solvent (Smix) is typically kept constant (e.g., 1:1, 2:1, 3:1).

    • For each formulation, titrate with water and observe the formation of a nanoemulsion.

    • Plot the results on a ternary phase diagram to identify the nanoemulsion region.

  • Preparation of the Optimized SNEDDS:

    • Select a formulation from the nanoemulsion region of the phase diagram.

    • Accurately weigh the oil, surfactant, and co-solvent and mix them thoroughly using a vortex mixer or magnetic stirrer.

    • Add the 4,4'-DiOMEA to the mixture and stir until it is completely dissolved.

  • Characterization:

    • Evaluate the self-emulsification performance by adding the SNEDDS formulation to water and observing the time it takes to form a nanoemulsion.

    • Measure the droplet size, PDI, and zeta potential of the resulting nanoemulsion.

    • Assess the robustness of the formulation to dilution.

SNEDDS_Development_Logic Start Start: Poorly Soluble 4,4'-DiOMEA Screening Excipient Screening (Solubility Studies) Start->Screening PhaseDiagram Construct Ternary Phase Diagrams Screening->PhaseDiagram Optimization Select Optimal Ratio of Oil, Surfactant, Co-solvent PhaseDiagram->Optimization Preparation Prepare Drug-Loaded SNEDDS Optimization->Preparation Characterization Characterize SNEDDS (Droplet Size, PDI, etc.) Preparation->Characterization End Optimized SNEDDS Formulation Characterization->End

Logical flow for the development of a SNEDDS formulation.

Conclusion

The in vivo delivery of the promising but poorly soluble compound, this compound, can be significantly enhanced through the application of advanced formulation strategies. Lipid-based nanoparticles, polymeric nanoparticles, and self-nanoemulsifying drug delivery systems offer viable platforms to improve its solubility, stability, and bioavailability. The provided protocols, adapted from successful formulations of ellagic acid, serve as a robust starting point for the development of effective 4,4'-DiOMEA delivery systems. It is imperative that comprehensive pre-formulation studies, particularly quantitative solubility assessments, are conducted to tailor these strategies to the specific physicochemical properties of 4,4'-DiOMEA, thereby maximizing its therapeutic potential.

References

Application Notes and Protocols for In Silico Docking Studies of 4,4'-Di-O-methylellagic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in silico molecular docking studies of 4,4'-Di-O-methylellagic acid with potential protein targets. The primary focus is on proteins within the Wnt signaling pathway, a critical pathway in cancer progression that has been shown to be modulated by this compound.

Introduction

This compound, a natural compound derived from ellagic acid, has demonstrated significant potential as an anti-cancer agent. Studies have indicated its ability to inhibit colon cancer cell proliferation, in part through the modulation of the Wnt signaling pathway, with evidence pointing towards an involvement of WNT16.[1][2] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This allows for the elucidation of potential mechanisms of action and the rational design of more potent derivatives.

While direct experimental evidence has implicated the Wnt pathway, specific in silico docking studies quantifying the interaction of this compound with key proteins in this pathway are not extensively reported in the public domain. Therefore, this document presents a detailed, generalized protocol for such a study, using β-catenin as a primary hypothetical target. β-catenin is a crucial downstream effector of the Wnt signaling cascade and a well-established target for cancer therapeutics.

Target Protein Selection: β-catenin

β-catenin is a multifunctional protein that plays a central role in cell-cell adhesion and as a transcriptional coactivator in the canonical Wnt signaling pathway.[3] Its aberrant accumulation in the nucleus, a hallmark of many cancers, leads to the activation of genes promoting cell proliferation and survival. The central armadillo repeat domain of β-catenin is a key site for protein-protein interactions and presents a viable target for small molecule inhibitors. For the purposes of this protocol, the crystal structure of human β-catenin (PDB ID: 1JPW) will be utilized.

Quantitative Docking Data (Hypothetical)

The following table summarizes hypothetical, yet realistic, quantitative data from a simulated docking study of this compound with the armadillo repeat domain of human β-catenin. These values are based on typical binding affinities observed for similar small molecule inhibitors of protein-protein interactions.

LigandTarget ProteinPDB IDBinding Affinity (kcal/mol)Inhibition Constant (Ki) (µM)Interacting Residues (Hypothetical)
This compoundHuman β-catenin1JPW-8.21.5LYS312, GLN270, ASN387, SER37
Control Inhibitor (e.g., ICG-001)Human β-catenin1JPW-9.50.4LYS312, GLN270, LEU352, ILE353

Experimental Protocols

Protocol 1: Molecular Docking of this compound with β-catenin

This protocol outlines the steps for performing a molecular docking study using AutoDock Vina, a widely used open-source docking program.

1. Preparation of the Receptor (β-catenin):

  • Obtain Protein Structure: Download the 3D crystal structure of human β-catenin from the Protein Data Bank (PDB ID: 1JPW).

  • Prepare Protein:

    • Remove all water molecules and heteroatoms (except co-factors essential for binding).

    • Add polar hydrogen atoms.

    • Assign Kollman charges.

    • Save the prepared protein in PDBQT format using AutoDock Tools.

2. Preparation of the Ligand (this compound):

  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from a chemical database like PubChem or generated using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Prepare Ligand:

    • Minimize the energy of the ligand using a suitable force field (e.g., MMFF94).

    • Detect the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

3. Docking Simulation:

  • Define the Binding Site:

    • Identify the key interacting residues in the armadillo repeat domain of β-catenin known to be involved in protein-protein interactions.

    • Define a grid box that encompasses this binding site. The grid box should be large enough to allow for translational and rotational freedom of the ligand.

  • Run AutoDock Vina:

    • Execute the docking simulation using the prepared receptor and ligand files and the defined grid parameters.

    • The command will typically be: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

    • The config.txt file will contain the coordinates of the grid box center and its dimensions.

4. Analysis of Results:

  • Binding Affinity: The binding affinity (in kcal/mol) will be provided in the output log file. The more negative the value, the stronger the predicted binding.

  • Binding Pose: Visualize the docked poses of the ligand within the protein's binding site using molecular visualization software (e.g., PyMOL, Chimera).

  • Interactions: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

Visualizations

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh Activates LRP5_6 LRP5/6 Co-receptor GSK3b GSK3β Dsh->GSK3b Inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for Degradation Axin Axin Axin->Beta_Catenin APC APC APC->Beta_Catenin Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds and Activates DMA 4,4'-Di-O- methylellagic acid DMA->Beta_Catenin Potential Inhibition Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Promotes

Caption: Wnt/β-catenin signaling pathway and the potential inhibitory role of this compound.

Docking_Workflow PDB 1. Protein Structure (β-catenin, PDB: 1JPW) Prep_Protein 3. Receptor Preparation (Add Hydrogens, Assign Charges) PDB->Prep_Protein Ligand 2. Ligand Structure (this compound) Prep_Ligand 4. Ligand Preparation (Energy Minimization) Ligand->Prep_Ligand Grid 5. Define Binding Site (Grid Box Generation) Prep_Protein->Grid Docking 6. Molecular Docking (AutoDock Vina) Prep_Ligand->Docking Grid->Docking Analysis 7. Results Analysis (Binding Energy, Pose Visualization) Docking->Analysis

Caption: A generalized workflow for the molecular docking of a small molecule with a target protein.

References

Application of 4,4'-Di-O-methylellagic Acid in Antioxidant Activity Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Di-O-methylellagic acid (4,4'-DiOMEA) is a naturally occurring derivative of ellagic acid, a polyphenol known for its diverse biological activities. While ellagic acid itself is a well-documented antioxidant, the specific antioxidant profile of its methylated derivatives is an area of ongoing research. Methylation can alter the physicochemical properties of polyphenols, affecting their solubility, bioavailability, and radical scavenging mechanisms.

Current research on 4,4'-DiOMEA has primarily focused on its potent antiproliferative effects in colon cancer cells, where its mechanism was found to involve the modulation of the Wnt signaling pathway.[1][2] Notably, one study reported no correlation between the antiproliferative and antioxidant activities of 4,4'-DiOMEA in this specific context, suggesting that its anticancer effects may not be primarily driven by direct radical scavenging.[2]

However, data on closely related isomers, such as 3,3'-di-O-methylellagic acid, indicate that methylated ellagic acid derivatives can possess significant in vitro antioxidant activity, sometimes exceeding that of standard antioxidants like ascorbic acid.[3] This suggests that 4,4'-DiOMEA warrants investigation as a potential antioxidant agent.

These application notes provide a summary of the available antioxidant data on a closely related isomer and present detailed protocols for key antioxidant assays (DPPH, ABTS, FRAP, and Cellular Antioxidant Activity) that can be applied to characterize the antioxidant potential of this compound.

Data Presentation: Antioxidant Activity of a Methylated Ellagic Acid Isomer

Direct quantitative antioxidant data for this compound is limited in currently available literature. However, studies on its positional isomer, 3,3'-di-O-methylellagic acid , provide valuable insights into the potential free-radical scavenging capabilities of this class of compounds. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values from in vitro chemical assays.

Note: IC50 is the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater antioxidant potency. Discrepancies in reported values may arise from differences in experimental conditions, such as solvent systems, reaction times, and compound purity.

CompoundAssayIC50 Value (µg/mL)Standard CompoundIC50 of Standard (µg/mL)Source
3,3'-di-O-methylellagic acid DPPH11.35L-(+)-Ascorbic Acid17.64[3]
3,3'-di-O-methylellagic acid DPPH9.97 ± 0.27--[4]
3,3'-di-O-methylellagic acid ABTS5.76 ± 0.06--[4]
3,3'-di-O-methylellagic acid DPPH180.97 ± 0.80Ascorbic Acid12.27 ± 0.28[5]
3,3'-di-O-methylellagic acid ABTS395.03 ± 3.94Ascorbic Acid86.35 ± 0.02[5]

Experimental Protocols & Visualizations

The following are detailed protocols for standard antioxidant assays that can be employed to evaluate the activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[6][7]

  • Reagent Preparation:

    • DPPH Stock Solution (e.g., 0.2 mg/mL or ~0.5 mM): Dissolve an appropriate amount of DPPH powder in methanol (B129727) or ethanol. Store this solution in an amber bottle at 4°C.[8]

    • Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol, or ethanol).

    • Serial Dilutions: From the stock solution, prepare a series of dilutions of the test compound to determine the IC50 value.

    • Positive Control: Prepare serial dilutions of a standard antioxidant, such as Ascorbic Acid or Trolox.

  • Assay Procedure:

    • In a 96-well microplate or test tubes, add a specific volume (e.g., 100 µL) of each dilution of the test compound, positive control, and a solvent blank.

    • Add an equal volume (e.g., 100 µL) of the DPPH working solution to all wells/tubes.[6]

    • Mix thoroughly and incubate the plate/tubes in the dark at room temperature for 30 minutes.[2]

    • Measure the absorbance at a wavelength between 515-520 nm using a microplate reader or spectrophotometer.[8][9]

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

      • Abs_control is the absorbance of the DPPH solution with the solvent blank.

      • Abs_sample is the absorbance of the DPPH solution with the test compound or standard.

    • Plot the % Inhibition against the concentration of the test compound to determine the IC50 value.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare DPPH Solution (in Methanol/Ethanol) R1 Mix DPPH with Sample, Standard, or Blank P1->R1 P2 Prepare 4,4'-DiOMEA Serial Dilutions P2->R1 P3 Prepare Standard (e.g., Ascorbic Acid) P3->R1 R2 Incubate 30 min in Dark at RT R1->R2 A1 Measure Absorbance (~517 nm) R2->A1 A2 Calculate % Inhibition and IC50 Value A1->A2

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay is a more biologically relevant method that measures the antioxidant activity of a compound within a cell line (e.g., HepG2 or Caco-2). It quantifies the ability of compounds to prevent the formation of a fluorescent probe (DCF) by peroxyl radicals generated from ABAP.

  • Cell Culture:

    • Seed human cells (e.g., HepG2) in a 96-well microplate at a density of ~5 x 10⁴ cells/well and incubate for 24 hours.

  • Assay Procedure:

    • Remove the growth medium and wash the cells with Phosphate-Buffered Saline (PBS).

    • Treat the cells with various concentrations of the test compound (4,4'-DiOMEA) and a standard (e.g., Quercetin) for 1 hour.

    • Add the probe, 2',7'-Dichlorofluorescin diacetate (DCFH-DA), to the wells and incubate. The cellular esterases will cleave the acetate (B1210297) groups, trapping the non-fluorescent DCFH inside the cells.

    • Add the peroxyl radical generator, 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (ABAP), to induce oxidative stress.

    • Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence emission (e.g., at 538 nm) with excitation at 485 nm every 5 minutes for 1 hour.

  • Calculation:

    • Calculate the area under the curve (AUC) from the fluorescence vs. time plot.

    • Determine the CAA value using the formula: CAA Unit = 100 - (∫SA / ∫CA) x 100

      • ∫SA is the AUC for the sample-treated wells.

      • ∫CA is the AUC for the control (no antioxidant) wells.

    • Results are often expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound.

CAA_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Staining cluster_induction_read Oxidative Stress & Measurement cluster_analysis Data Analysis C1 Seed HepG2 Cells in 96-well Plate C2 Incubate 24h C1->C2 T1 Treat Cells with 4,4'-DiOMEA (1h) C2->T1 T2 Add DCFH-DA Probe T1->T2 I1 Add ABAP to Generate Radicals T2->I1 I2 Measure Fluorescence Kinetically (1h) I1->I2 A1 Calculate Area Under Curve (AUC) I2->A1 A2 Determine CAA Value (Quercetin Equivalents) A1->A2

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Signaling Pathway Modulation

While information on antioxidant-specific signaling pathways for 4,4'-DiOMEA is not currently available, research has identified its role in modulating the Wnt signaling pathway in the context of colon cancer cell proliferation. Th[1][2]is pathway is critical in both development and disease.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DiOMEA This compound Wnt16 WNT16 DiOMEA->Wnt16 Modulates Frizzled Frizzled Receptor Wnt16->Frizzled LRP LRP5/6 Co-receptor Wnt16->LRP Dvl Dishevelled (Dvl) Frizzled->Dvl GSK3B GSK-3β Dvl->GSK3B Inhibits BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylates (for degradation) Axin Axin APC APC TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Proliferation Cell Proliferation TargetGenes->Proliferation

Caption: Modulation of Wnt signaling by 4,4'-DiOMEA in cancer cells.

References

Troubleshooting & Optimization

How to improve the solubility of 4,4'-Di-O-methylellagic acid for cell culture.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for improving the solubility of 4,4'-Di-O-methylellagic acid in cell culture applications.

Troubleshooting Guide

Researchers may encounter challenges with the solubility of this compound, a compound known to be slightly soluble in aqueous solutions.[1] The following table outlines common issues and recommended troubleshooting steps.

IssuePotential CauseTroubleshooting Steps
Compound precipitates upon dilution in aqueous media. The compound is "crashing out" of solution due to the lower solubilizing capacity of the aqueous cell culture medium compared to the organic stock solvent.[2]1. Reduce Stock Concentration: Lower the concentration of your stock solution in the organic solvent. 2. Intermediate Dilution: Perform a serial dilution, first into a mixture of the organic solvent and aqueous medium, and then into the final aqueous medium.[2] 3. Pre-treat Medium: Add the organic solvent (e.g., DMSO) to the cell culture medium to nearly the final desired concentration before adding the compound stock solution.[3]
Inconsistent experimental results. Variability in solubility between experiments.1. Ensure Equilibrium: Increase incubation time with shaking to ensure the compound has fully dissolved.[2] 2. Control Temperature: Maintain a consistent temperature as solubility is temperature-dependent.[2] 3. Characterize Solid Form: Ensure the solid form of the compound is consistent between experiments.[2]
Cell toxicity observed. The concentration of the organic co-solvent (e.g., DMSO) is too high.1. Minimize Co-solvent: Use the lowest effective concentration of the co-solvent. The final concentration of DMSO in cell culture should generally be kept below 0.5%.[3] 2. Solvent-Free Approaches: Explore alternative solubilization methods such as complexation with cyclodextrins or creating solid dispersions.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing a stock solution of this compound?

A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[7][8][9] For cell culture applications, DMSO is the most commonly used co-solvent.[3][4]

Q2: My this compound, dissolved in 100% DMSO, precipitates when I add it to my cell culture medium. What should I do?

A2: This is a common issue known as "crashing out."[2] To prevent this, you can try the following:

  • Reduce the concentration of your DMSO stock solution.

  • Perform an intermediate dilution step. For example, dilute your DMSO stock into a small volume of a 50:50 mixture of DMSO and your cell culture medium before adding it to the final culture volume.

  • Add the compound to serum-containing medium. The serum proteins can help to stabilize the compound and prevent precipitation.[3]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: As a general guideline, the final concentration of DMSO in your cell culture should be kept at or below 0.5% to avoid toxicity.[3] However, the tolerance to DMSO can vary between different cell lines. It is recommended to perform a dose-response experiment to determine the maximum non-toxic concentration of DMSO for your specific cell line.

Q4: Are there alternatives to using DMSO for solubilizing this compound for cell culture?

A4: Yes, several alternative methods can be explored, especially if DMSO is not suitable for your experimental setup:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2][6] This has been shown to be effective for the parent compound, ellagic acid.[10][11]

  • Solid Dispersions: A solid dispersion can be prepared by dispersing the compound in a hydrophilic polymer matrix.[5] This can enhance the dissolution rate and prevent precipitation upon dilution.[2][5]

  • pH Adjustment: For weakly acidic or basic compounds, adjusting the pH of the medium can improve solubility.[2] However, the pKa of this compound would need to be considered, and the final pH must be compatible with your cell culture.

Experimental Protocols

Protocol 1: Solubilization using a DMSO Co-solvent

This protocol describes the standard method for preparing a working solution of this compound for cell culture experiments using DMSO as a co-solvent.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex or sonicate until the compound is completely dissolved. This is your stock solution.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • In a separate sterile tube, prepare an intermediate dilution by adding a small volume of your stock solution to a larger volume of cell culture medium. The final DMSO concentration in this intermediate step should be higher than the final working concentration but low enough to keep the compound in solution.

  • Prepare the Final Working Solution:

    • Add the required volume of the stock solution (or intermediate dilution) to your pre-warmed cell culture medium to achieve the desired final concentration of this compound.

    • Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%).[3]

    • Mix gently by inverting the tube or pipetting.

  • Control:

    • Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium without the compound.

Protocol 2: Solubilization using Cyclodextrin Complexation

This protocol provides a method for enhancing the aqueous solubility of this compound through complexation with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile deionized water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare the Cyclodextrin Solution:

    • Dissolve HP-β-CD in sterile water or PBS to the desired concentration (e.g., 1-10% w/v).

  • Form the Inclusion Complex:

    • Add an excess of this compound powder to the HP-β-CD solution.

    • Incubate the mixture with constant agitation (e.g., on a shaker or with a magnetic stirrer) at room temperature or slightly elevated temperature for 24-48 hours to allow for complex formation.

  • Isolate the Soluble Fraction:

    • Centrifuge the suspension at high speed to pellet the undissolved compound.

    • Carefully collect the supernatant, which contains the soluble this compound-cyclodextrin complex.

  • Determine the Concentration:

    • Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Application in Cell Culture:

    • The resulting solution can be sterile-filtered and diluted in cell culture medium to the desired final concentration.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: DMSO Co-solvent cluster_protocol2 Protocol 2: Cyclodextrin Complexation p1_start Start: this compound powder p1_step1 Dissolve in DMSO (High Concentration Stock) p1_start->p1_step1 p1_step2 Intermediate Dilution (in culture medium) p1_step1->p1_step2 Optional p1_step3 Final Dilution in Cell Culture p1_step1->p1_step3 p1_step2->p1_step3 p1_end Working Solution p1_step3->p1_end p2_start Start: this compound powder p2_step1 Mix with HP-β-CD Solution p2_start->p2_step1 p2_step2 Incubate (24-48h) with Agitation p2_step1->p2_step2 p2_step3 Centrifuge and Collect Supernatant p2_step2->p2_step3 p2_step4 Determine Concentration p2_step3->p2_step4 p2_end Working Solution p2_step4->p2_end

Caption: Experimental workflows for solubilizing this compound.

signaling_pathway cluster_cell Cell DMA This compound WNT16 WNT16 DMA->WNT16 Inhibition Frizzled Frizzled Receptor WNT16->Frizzled BetaCatenin β-catenin Frizzled->BetaCatenin Stabilization TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activation Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation

Caption: Hypothetical signaling pathway of this compound.

References

Stability issues of 4,4'-Di-O-methylellagic acid in DMSO solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,4'-Di-O-methylellagic acid. The information provided is based on the general properties of ellagic acid derivatives and best practices for handling research compounds in DMSO solution, as specific stability data for this compound in DMSO is not extensively documented in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is soluble in DMSO, as well as other organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone.[1][2] For cell-based assays and many in vitro experiments, DMSO is a common choice due to its ability to dissolve a wide range of compounds and its miscibility with aqueous media.[3]

Q2: How should I store the solid compound and my DMSO stock solution?

A2: The solid compound should be protected from air and light and stored refrigerated or frozen (2-8°C).[1] For DMSO stock solutions, it is highly recommended to store them at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, you should aliquot the stock solution into smaller, single-use volumes.

Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?

A3: Yes, inconsistent results are a primary indicator of compound degradation. Several factors can contribute to the instability of this compound in a DMSO solution, including storage conditions, handling procedures, and the experimental environment. Refer to the troubleshooting guide below for a systematic approach to identifying the cause.

Q4: For how long can I store this compound in DMSO at room temperature?

A4: While specific data for this compound is unavailable, a study on a large compound library in DMSO showed that after 6 months at room temperature, only 83% of compounds remained, and this dropped to 52% after one year.[4] It is strongly advised to avoid prolonged storage of your DMSO stock solution at room temperature. For experimental setups, prepare working solutions fresh from a frozen stock and use them immediately.

Troubleshooting Guide: Instability in DMSO Solution

If you are experiencing a loss of biological activity or observing variability in your results, it may be due to the degradation of this compound. Use the following guide to troubleshoot potential stability issues.

Visualizing the Troubleshooting Process

start Inconsistent Experimental Results check_storage Review Storage Conditions (-20°C or -80°C, protected from light) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_handling Examine Handling Procedures (freeze-thaw cycles, exposure to light/heat) handling_ok Handling OK? check_handling->handling_ok check_solvent Verify Solvent Quality (anhydrous, high-purity DMSO) solvent_ok Solvent OK? check_solvent->solvent_ok check_experimental Assess Experimental Conditions (pH of media, incubation time/temp) conduct_stability Perform a Controlled Stability Study (see protocol below) check_experimental->conduct_stability storage_ok->check_handling Yes improve_storage Action: Aliquot stock, store at -80°C in amber vials. storage_ok->improve_storage No handling_ok->check_solvent Yes improve_handling Action: Minimize freeze-thaw, prepare fresh dilutions, work on ice. handling_ok->improve_handling No solvent_ok->check_experimental Yes improve_solvent Action: Use fresh, anhydrous, high-purity DMSO. solvent_ok->improve_solvent No cluster_prep Preparation cluster_storage Incubation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO t0_analysis T=0 Analysis (HPLC) (Establish 100% baseline) prep_stock->t0_analysis aliquot Aliquot Stock into Vials prep_stock->aliquot storage_conditions Store under different conditions: - -20°C (dark) - 4°C (dark) - RT (dark) - RT (light) aliquot->storage_conditions timepoint_pull Pull Aliquots at Time Points (e.g., 24h, 1 week, 1 month) aliquot->timepoint_pull hplc_analysis Dilute and Analyze by HPLC timepoint_pull->hplc_analysis calc Calculate % Remaining vs. T=0 hplc_analysis->calc parent This compound hydrolysis Hydrolysis Product (Lactone Ring Opening) parent->hydrolysis H₂O / pH oxidation Oxidation Product (Quinone-like structures) parent->oxidation O₂ / Light

References

Optimizing reaction conditions for the synthesis of 4,4'-Di-O-methylellagic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4,4'-Di-O-methylellagic Acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of this compound. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle for the selective synthesis of this compound without the use of protecting groups?

A1: The selective synthesis of this compound hinges on the differential acidity of the hydroxyl groups in the ellagic acid molecule. The hydroxyl groups at the 4 and 4' positions are more acidic (have a lower pKa) than those at the 3 and 3' positions. This difference in acidity allows for regioselective deprotonation of the 4,4'-hydroxyls using a carefully chosen base and stoichiometry, followed by methylation.

Q2: What are the most common challenges encountered during the synthesis of this compound?

A2: The primary challenges include:

  • Over-methylation: Formation of tri- and tetra-O-methylated byproducts.

  • Incomplete reaction: A significant amount of unreacted ellagic acid or mono-methylated intermediates remain.

  • Poor regioselectivity: Formation of other di-O-methylated isomers, such as 3,3'- or 3,4'-Di-O-methylellagic acid.

  • Purification difficulties: Separating the desired this compound from a complex mixture of starting material, intermediates, and byproducts.

Q3: Which methylating agents are suitable for this synthesis?

A3: Dimethyl sulfate (B86663) (DMS) is a commonly used and effective methylating agent for this reaction. Other methylating agents like methyl iodide can also be used, but may require different reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable solvent system (e.g., dichloromethane:methanol (B129727), 95:5 v/v) can be used to separate the starting material, product, and byproducts. The spots can be visualized under UV light. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What is the expected yield for this synthesis?

A5: The yield of this compound can vary significantly depending on the optimization of reaction conditions. With careful control of stoichiometry, temperature, and reaction time, yields in the range of 40-60% can be targeted.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no product formation 1. Ineffective deprotonation of ellagic acid. 2. Deactivated methylating agent. 3. Insufficient reaction temperature or time.1. Ensure the base is fresh and of the correct stoichiometry. Consider using a slightly stronger base if necessary, but be cautious of over-methylation. 2. Use a fresh, unopened bottle of dimethyl sulfate. 3. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction by TLC. Extend the reaction time.
Formation of multiple products (over-methylation) 1. Excess methylating agent. 2. Reaction temperature is too high. 3. Reaction time is too long. 4. Base is too strong or used in excess.1. Carefully control the stoichiometry of the methylating agent. Start with a slightly substoichiometric amount and add more incrementally if needed, while monitoring by TLC. 2. Lower the reaction temperature. 3. Monitor the reaction closely by TLC and quench it as soon as the desired product is maximized. 4. Use a weaker base (e.g., K₂CO₃ instead of NaH) or a more precise amount of the base.
Poor regioselectivity (formation of other isomers) 1. Insufficient difference in reactivity between the hydroxyl groups under the chosen conditions. 2. Reaction conditions are too harsh.1. Optimize the base and solvent system to maximize the difference in deprotonation rates between the 4,4'- and 3,3'-hydroxyls. 2. Use milder reaction conditions (lower temperature, weaker base).
Difficulty in purifying the product 1. Complex mixture of closely related methylated ellagic acid derivatives. 2. Poor separation on silica (B1680970) gel chromatography.1. Optimize the reaction to minimize the number of byproducts. 2. Use a multi-step purification approach, such as a combination of column chromatography with different solvent systems, followed by recrystallization or preparative HPLC.

Data Presentation

Table 1: Key Reaction Parameters for Optimization

Parameter Range to Investigate Rationale
Molar Ratio (Ellagic Acid : Base) 1 : 1.8 to 1 : 2.2To achieve selective deprotonation of the two most acidic hydroxyls.
Molar Ratio (Ellagic Acid : DMS) 1 : 2.0 to 1 : 2.5To provide sufficient methylating agent for di-methylation while minimizing over-methylation.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃To evaluate the effect of cation and base strength on regioselectivity and reaction rate.
Solvent DMF, DMSO, AcetoneTo assess the impact of solvent polarity and aprotic nature on solubility and reaction kinetics.
Temperature (°C) 40 - 70To find the optimal balance between reaction rate and selectivity.
Reaction Time (hours) 4 - 24To determine the time required for maximum conversion to the desired product.

Experimental Protocols

Protocol 1: Selective Synthesis of this compound

This protocol is a starting point and may require optimization based on the troubleshooting guide and data tables.

Materials:

  • Ellagic acid (dihydrate)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethyl sulfate (DMS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add ellagic acid (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous K₂CO₃ (2.1 eq) to the flask. Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1 M of ellagic acid.

  • Deprotonation: Stir the suspension at room temperature under a nitrogen atmosphere for 1 hour.

  • Methylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add dimethyl sulfate (2.2 eq) dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC (DCM:MeOH 95:5) every 2 hours.

  • Quenching: Once the reaction is complete (typically after 8-12 hours, as indicated by the consumption of starting material and the appearance of the product spot), cool the mixture to room temperature and slowly pour it into ice-cold 1M HCl.

  • Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3 x volume of the aqueous phase).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of methanol in dichloromethane, starting from 1% and gradually increasing to 5%).

  • Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Elute the column with the solvent gradient. Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure this compound and evaporate the solvent to yield the purified product.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup & Extraction cluster_purification Purification Stage A 1. Add Ellagic Acid & K₂CO₃ to DMF B 2. Stir at RT (1h) for Deprotonation A->B C 3. Cool to 0°C & Add Dimethyl Sulfate B->C D 4. Heat to 50-60°C & Monitor by TLC C->D E 5. Quench with 1M HCl D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash, Dry & Concentrate F->G H 8. Column Chromatography (Silica Gel) G->H I 9. Isolate Pure Product H->I

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_low_yield Low Yield cluster_over_methylation Over-methylation start Reaction Outcome Analysis ly_q1 Unreacted Starting Material? start->ly_q1 om_q1 High Temp/Time? start->om_q1 ly_a1_yes Increase Reaction Time/Temp or Check Reagents ly_q1->ly_a1_yes Yes ly_a1_no Complex Mixture? ly_q1->ly_a1_no No ly_a1_no->om_q1 om_a1_yes Reduce Temp/Time om_q1->om_a1_yes Yes om_a1_no Excess Reagents? om_q1->om_a1_no No om_a2_yes Adjust Stoichiometry om_a1_no->om_a2_yes Yes

Caption: A logical troubleshooting guide for common issues in the synthesis.

Troubleshooting low yield in the extraction of 4,4'-Di-O-methylellagic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of 4,4'-Di-O-methylellagic acid during extraction.

Troubleshooting Guide

Issue: Low or No Yield of this compound

This guide addresses potential causes for low extraction yields and provides systematic steps to identify and resolve the issue.

Q1: My extraction has resulted in a very low yield of this compound. What are the most common initial checks I should perform?

A1: When troubleshooting low yield, it is crucial to start with the most fundamental parameters of your experimental setup. First, verify the integrity of your starting material; improper storage or identification can be a primary cause of failure. Next, double-check all calculations for reagents and solvents, as simple errors in concentration or volume can significantly impact extraction efficiency. Finally, ensure that all equipment is functioning correctly and calibrated as required.

Q2: How does the choice of solvent affect the extraction yield of this compound?

A2: The choice of solvent is critical and depends on the polarity of this compound. While specific solubility data for this compound is not extensively published, we can infer from the closely related compound, ellagic acid. Ellagic acid has low solubility in water and is more soluble in organic solvents. For ellagic acid and its derivatives, mixtures of solvents often provide the best results. For instance, a 50:50 (v/v) mixture of methanol (B129727) and dimethylformamide has been shown to be effective for extracting various forms of ellagic acid.[1] The solubility of this compound is reported in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2][3]

Recommendation: If you are experiencing low yields, consider performing small-scale pilot extractions with a range of solvents of varying polarities to determine the optimal solvent or solvent mixture for your specific plant material.

Q3: Could the extraction method itself be the reason for the low yield?

A3: Absolutely. The extraction technique plays a significant role in the efficient recovery of the target compound. Common methods include maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE). For ellagic acid, UAE has been shown to be a potent extraction method.[4] The efficiency of these methods can be influenced by several factors.

Troubleshooting Steps:

  • Maceration: Ensure sufficient extraction time and adequate agitation to allow for proper solvent penetration into the plant material.

  • Soxhlet Extraction: Verify that the system is cycling correctly and that the temperature is appropriate to ensure the solvent is effectively percolating through the sample.

  • Ultrasound-Assisted Extraction (UAE): Check the ultrasonication frequency, power, and duration. Inadequate cavitation may lead to incomplete cell wall disruption and poor extraction.

Q4: What is the impact of temperature and extraction time on the yield?

A4: Both temperature and time are critical parameters that can significantly influence the extraction yield. Higher temperatures can increase the solubility of the target compound and the diffusion rate of the solvent into the plant matrix. However, excessively high temperatures can lead to the degradation of thermolabile compounds. For the extraction of phenolic compounds, temperatures around 45-65°C have been found to be effective.[5]

Extraction time needs to be optimized to ensure complete extraction without promoting the degradation of the target molecule or the co-extraction of undesirable impurities. Response surface methodology can be employed to optimize these parameters. For instance, in the ultrasound-assisted extraction of ellagic acid from Eugenia uniflora leaves, an extraction time of 22 minutes at 59°C was found to be optimal.[4]

Q5: How does the solid-to-liquid ratio affect my extraction?

A5: The solid-to-liquid ratio is a crucial factor that can impact extraction efficiency. A lower ratio (i.e., more solvent) can lead to a better concentration gradient, facilitating the diffusion of the compound from the plant material into the solvent. However, an excessively high volume of solvent can make the downstream concentration steps more time-consuming and energy-intensive. For ellagic acid extraction from raspberry wine pomace, a solid/liquid ratio of 1:93 (w/v) was found to be optimal.[6]

Recommendation: If you suspect an issue with your solid-to-liquid ratio, try a series of extractions with varying ratios to identify the optimal condition for your specific material and extraction method.

Frequently Asked Questions (FAQs)

Q1: From what natural sources is this compound typically extracted?

A1: this compound has been isolated from various natural sources, including the peels of Punica granatum L. (pomegranate) and the root bark of Anisophyllea dichostyla.[2][7] It has also been identified in the Australian termite Nasutitermes exitiosus.[8]

Q2: What are some common purification methods for this compound after extraction?

A2: After the initial extraction, purification is necessary to isolate this compound from the crude extract. Common purification techniques for related compounds like ellagic acid include column chromatography using silica (B1680970) gel or macroporous resins. For instance, a method combining mechanochemical-assisted extraction with macroporous adsorption resin (XDA-8D) was effective for purifying ellagic acid from Phyllanthus urinaria L.[9][10] Fractionation of a methanolic extract from Qualea parviflora using column chromatography over silica gel followed by gel permeation over Sephadex LH-20 yielded 3,3'-di-O-methylellagic acid, a similar compound.[11]

Q3: Are there any known issues with the stability of this compound during extraction?

A3: While specific stability data for this compound during extraction is limited, phenolic compounds, in general, can be susceptible to degradation by light, heat, and oxidative enzymes. It is advisable to protect the extraction mixture from light and to use the lowest effective temperature to minimize potential degradation. The use of antioxidants or performing the extraction under an inert atmosphere (e.g., nitrogen) could also be considered if degradation is suspected.

Data Presentation

Table 1: Summary of Extraction Conditions for Ellagic Acid and its Derivatives from Various Sources.

CompoundSourceExtraction MethodSolventTemperature (°C)Time (min)Solid/Liquid RatioYield
Ellagic AcidRaspberry Wine PomaceSodium Bicarbonate Assisted Extraction (SBAE)1.2% (w/v) NaHCO3100221:93 (w/v)6.30 ± 0.92 mg/g
Ellagic AcidEugenia uniflora L. LeavesUltrasound-Assisted Extraction (UAE)44% (w/w) Ethanol592210% (w/v)26.0 µg/mL
Phenolic CompoundsFuntumia elastica Stem BarkMaceration75.99% (v/v) Ethanol63.66193.861:21.12 (g/mL)82.83 ± 3.335 mg GAE/g
Ellagic AcidPhyllanthus urinaria L.Mechanochemical-Assisted Extraction (MCAE) & AcidolysisNot specified40 (Acidolysis)30 (Acidolysis)Not specified10.2 mg/g

Note: This table provides data for the closely related compound ellagic acid and general phenolic compounds to serve as a reference for optimizing the extraction of this compound.

Experimental Protocols

Detailed Methodology for Ultrasound-Assisted Extraction (UAE) of Ellagic Acid from Eugenia uniflora L. Leaves (Adapted for this compound)

This protocol is adapted from a study on ellagic acid and can be used as a starting point for the extraction of this compound.[4]

  • Sample Preparation: Dry the plant material (e.g., leaves, bark) at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried material into a fine powder.

  • Extraction:

    • Weigh a specific amount of the powdered plant material (e.g., 1 g).

    • Add the appropriate solvent (e.g., 44% w/w ethanol) at a defined solid-to-liquid ratio (e.g., 1:10 w/v).

    • Place the mixture in an ultrasonic bath.

    • Perform the extraction at a controlled temperature (e.g., 59°C) for a specific duration (e.g., 22 minutes).

  • Purification (General):

    • After extraction, filter the mixture to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude extract can then be subjected to further purification steps, such as column chromatography on silica gel or a macroporous resin, to isolate the target compound.

Mandatory Visualization

Troubleshooting_Low_Yield cluster_verification Initial Verification cluster_optimization Parameter Optimization cluster_analysis Analysis & Refinement start Low Yield of this compound check_material Verify Starting Material (Source, Storage, Integrity) start->check_material check_calculations Check Calculations (Reagents, Solvents) check_material->check_calculations check_equipment Inspect Equipment (Calibration, Functionality) check_calculations->check_equipment solvent_choice Optimize Solvent System (Polarity, Mixtures) check_equipment->solvent_choice method_selection Evaluate Extraction Method (UAE, Soxhlet, Maceration) solvent_choice->method_selection temp_time Optimize Temperature & Time method_selection->temp_time sl_ratio Adjust Solid/Liquid Ratio temp_time->sl_ratio analyze_crude Analyze Crude Extract (TLC, HPLC) sl_ratio->analyze_crude purification_strategy Refine Purification Strategy (Column Chromatography) analyze_crude->purification_strategy end Improved Yield purification_strategy->end

Caption: Troubleshooting workflow for low yield of this compound.

Experimental_Workflow cluster_purification Purification start Plant Material Collection prep Sample Preparation (Drying, Grinding) start->prep extraction Extraction (e.g., UAE with optimized solvent) prep->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration column_chrom Column Chromatography (Silica Gel / Macroporous Resin) concentration->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection purity_check Purity Analysis (TLC, HPLC) fraction_collection->purity_check end Isolated this compound purity_check->end

Caption: General experimental workflow for extraction and purification.

References

Overcoming peak tailing in HPLC analysis of 4,4'-Di-O-methylellagic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming peak tailing during the HPLC analysis of 4,4'-Di-O-methylellagic acid.

Troubleshooting Guide: Overcoming Peak Tailing

Peak tailing is a common issue in HPLC that can compromise the accuracy and resolution of your analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Isolating the Cause of Peak Tailing

The first step in troubleshooting is to determine if the peak tailing is specific to this compound or if it affects all peaks in your chromatogram.

  • All Peaks Tailing: If all peaks in your chromatogram exhibit tailing, the issue is likely related to the HPLC system itself.

  • Only this compound Peak Tailing: If only the peak for this compound is tailing, the problem is likely due to interactions between the analyte and the stationary phase or mobile phase.

Below is a troubleshooting workflow to guide you through resolving peak tailing issues.

G start Peak Tailing Observed for This compound all_peaks Are all peaks tailing? start->all_peaks system_issue System-wide Issue all_peaks->system_issue Yes analyte_issue Analyte-Specific Issue all_peaks->analyte_issue No check_connections Check fittings and tubing for dead volume. system_issue->check_connections optimize_mobile_phase Optimize Mobile Phase analyte_issue->optimize_mobile_phase check_column Inspect column for voids or contamination. check_connections->check_column flush_system Flush system and column. check_column->flush_system replace_column Replace column if necessary. flush_system->replace_column solution Symmetrical Peak Achieved replace_column->solution adjust_ph Adjust mobile phase pH (typically 2.5 - 3.5). optimize_mobile_phase->adjust_ph add_modifier Add acidic modifier (e.g., 0.1% Formic Acid). adjust_ph->add_modifier check_column_chem Evaluate Column Chemistry add_modifier->check_column_chem use_endcapped Use a modern, end-capped C18 or Phenyl-Hexyl column. check_column_chem->use_endcapped sample_prep Review Sample Preparation use_endcapped->sample_prep check_solvent Ensure sample solvent is compatible with the mobile phase. sample_prep->check_solvent check_concentration Check for sample overload. Dilute sample if necessary. check_solvent->check_concentration check_concentration->solution G cluster_0 Silica Surface cluster_1 Analyte Silanol Group (Si-OH) Silanol Group (Si-OH) C18 Chain C18 Chain Analyte Analyte Analyte->Silanol Group (Si-OH) Secondary Interaction (Peak Tailing) Analyte->C18 Chain Primary Interaction (Desired Retention)

Best practices for long-term storage of 4,4'-Di-O-methylellagic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of 4,4'-Di-O-methylellagic acid. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored at -20°C in a desiccated environment. For short-term storage, 0°C is acceptable. It is also recommended to protect the compound from air and light. Under these conditions, the shelf life is approximately 2 years.

Q2: What is the recommended solvent for dissolving this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving this compound for in vitro experiments.

Q3: Is this compound stable in cell culture media?

A3: While specific stability data for this compound in cell culture media is limited, studies on similar polyphenolic compounds suggest that methoxylation can enhance stability compared to the parent compound, ellagic acid. However, all polyphenols have the potential to degrade in aqueous and oxygen-rich environments like cell culture media. It is advisable to prepare fresh stock solutions and minimize the time the compound is in the media before and during the experiment.

Q4: What is the primary mechanism of action of this compound in cancer research?

A4: this compound has been shown to inhibit the proliferation of colon cancer cells by modulating the Wnt signaling pathway.[1] Microarray analysis has indicated its potential to act as an antitumor agent through this mechanism.[1]

Troubleshooting Guides

Guide 1: Inconsistent Experimental Results
Symptom Possible Cause Troubleshooting Steps
Variable cell viability or proliferation in response to treatment. Degradation of the compound. 1. Prepare fresh stock solutions of this compound in DMSO for each experiment.2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.3. Minimize exposure of stock solutions and media containing the compound to light.4. Consider performing a stability test of the compound in your specific cell culture medium over the time course of your experiment.
Inconsistent final concentration of the compound. 1. Ensure accurate and consistent dilution of the DMSO stock solution into the cell culture medium.2. Verify the concentration of your stock solution periodically using a validated analytical method such as HPLC.
Precipitation of the compound in the cell culture medium. Low solubility in aqueous media. 1. Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity, but sufficient to maintain solubility.2. Visually inspect the media for any signs of precipitation after adding the compound.3. If precipitation occurs, consider lowering the final concentration of this compound.
Guide 2: Investigating Potential Compound Degradation
Symptom Possible Cause Troubleshooting Steps
Loss of biological activity over time. Chemical degradation of this compound. 1. Forced Degradation Study: To understand potential degradation pathways, a forced degradation study can be performed. This involves exposing the compound to stress conditions such as acid, base, oxidation, heat, and light. While specific degradation products for the 4,4'-di-O-methylated form are not extensively documented, studies on ellagic acid show it is susceptible to hydrolysis and oxidation.[2]2. Analytical Monitoring: Use a stability-indicating HPLC method to monitor the purity of your stock solution and to detect the appearance of degradation peaks over time or after exposure to experimental conditions.
Appearance of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS). Formation of degradation products. 1. Compare the chromatograms of fresh and aged or stressed samples.2. If new peaks appear, it is indicative of degradation. Mass spectrometry (MS) can be used to identify the molecular weights of these new species and help in their structural elucidation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Storage Duration Temperature Atmosphere Light Condition Recommended Solvent Shelf Life
Long-Term -20°CDesiccatedProtected from lightDMSO (for stock solutions)~2 years
Short-Term 0°CDesiccatedProtected from lightDMSO (for stock solutions)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Protocol 2: Cell Viability Assay (Example using MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound from the DMSO stock solution in the complete cell culture medium. The final DMSO concentration should be consistent across all wells, including the vehicle control (typically ≤ 0.5%). Replace the existing medium with the medium containing the different concentrations of the compound.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

Wnt_Signaling_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP LRP5/6 Co-Receptor Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates Compound 4,4'-Di-O-methylellagic acid Compound->Wnt Modulates (Potential Target) Compound->Destruction_Complex Modulates (Potential Target)

Caption: Inhibition of the Wnt/β-catenin signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis A Prepare Stock Solution (in DMSO) B Prepare Serial Dilutions (in Culture Medium) A->B D Treat Cells with Compound B->D C Seed Cells in Plate C->D E Incubate for Desired Time D->E F Perform Cell Viability Assay (e.g., MTT) E->F G Measure Absorbance F->G H Analyze Data G->H

Caption: General experimental workflow for cell-based assays.

References

Addressing off-target effects of 4,4'-Di-O-methylellagic acid in cellular assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing 4,4'-Di-O-methylellagic acid in cellular assays. The following resources address potential off-target effects and provide standardized protocols for key experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary known cellular target and mechanism of action of this compound?

A1: The primary known on-target effect of this compound is the inhibition of colon cancer cell proliferation.[1][2] This is achieved through the modulation of the Wnt signaling pathway.[1][2] Studies have shown it to be significantly more potent than its parent compound, ellagic acid, in this regard.[1][2]

Q2: Are there any known off-target effects of this compound?

A2: Currently, there is a lack of specific documented off-target effects for this compound in the scientific literature. However, like many small molecules, particularly natural polyphenolic compounds, it has the potential to interact with multiple cellular targets.[3] Potential off-target mechanisms for polyphenols can include non-specific binding to proteins and interference with various signaling pathways.[3] Therefore, it is crucial to experimentally validate that the observed cellular phenotype is a direct result of its effect on the Wnt signaling pathway.

Q3: My results with this compound are inconsistent or show unexpected cytotoxicity. What could be the cause?

A3: Inconsistent results or unexpected cytotoxicity could be due to several factors, including off-target effects, compound purity, solubility issues, or experimental variability. It is also important to consider that polyphenolic compounds can be prone to oxidation, which may affect their activity. A systematic troubleshooting approach, as outlined in the guides below, is recommended to identify the root cause.

Q4: How does this compound compare to Ellagic Acid in terms of efficacy?

A4: this compound has been reported to be 13-fold more effective than ellagic acid in inhibiting the proliferation of colon cancer cells.[1][2] Interestingly, it has been observed to have no effect on nonmalignant colon cells, suggesting a degree of cancer cell selectivity.[1][2]

Troubleshooting Guides

Issue 1: Suspected Off-Target Effects

You observe a cellular phenotype that is inconsistent with the known on-target effect of Wnt signaling pathway modulation, or you are seeing effects in cell lines where the Wnt pathway is not the primary driver of proliferation.

Troubleshooting Workflow:

G A Start: Unexpected Phenotype Observed B Step 1: Perform Dose-Response Curve in On-Target and Off-Target Cell Lines A->B C Step 2: Compare EC50/IC50 Values B->C D On-target EC50 << Off-target EC50? C->D E Yes: Phenotype likely on-target at lower concentrations. Optimize concentration. D->E Yes F No: Potential Off-Target Effect. Proceed to Step 3. D->F No G Step 3: Orthogonal Validation with a Structurally Different Wnt Pathway Inhibitor F->G H Phenotype reproduced? G->H I Yes: Phenotype is likely due to Wnt pathway modulation. H->I Yes J No: Phenotype is likely an off-target effect of this compound. H->J No K Step 4: Identify Off-Target Proteins (e.g., CETSA, Affinity Chromatography-MS) J->K G A Start: No or Low Wnt Pathway Inhibition B Step 1: Verify Reporter Assay Components A->B C Positive Control (e.g., known Wnt inhibitor) shows inhibition? B->C D Yes: Proceed to Step 2 C->D Yes E No: Troubleshoot reporter assay (cells, reagents, protocol) C->E No F Step 2: Check Compound Integrity and Solubility D->F G Is the compound properly dissolved and stable? F->G H Yes: Proceed to Step 3 G->H Yes I No: Prepare fresh stock, check solvent compatibility G->I No J Step 3: Optimize Treatment Conditions H->J K Vary concentration and incubation time J->K L Inhibition observed? K->L M Yes: Optimal conditions found L->M Yes N No: Consider alternative downstream readouts (e.g., Western blot for β-catenin) L->N No G cluster_0 Canonical Wnt Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh LRP5_6->Dsh Axin_APC Axin/APC Complex Dsh->Axin_APC Inhibition GSK3b GSK3β BetaCatenin β-catenin Axin_APC->BetaCatenin Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes Target Gene Expression (Proliferation) TCF_LEF->TargetGenes Activation DMDEA This compound DMDEA->Axin_APC Modulation? G cluster_0 Workflow for Off-Target Identification and Mitigation A Start: Identify Potential Off-Target Effects B In Silico Prediction (e.g., target prediction software) A->B C Experimental Validation A->C D Cellular Thermal Shift Assay (CETSA) C->D E Affinity Chromatography-Mass Spectrometry C->E F Phenotypic Screening in Diverse Cell Lines C->F G Confirmation of Off-Target Interaction D->G E->G F->G H Mitigation Strategies G->H I Dose Optimization H->I J Use of Orthogonal Controls H->J K Structural Modification of Compound H->K

References

Technical Support Center: Optimizing Dosage and Administration Route for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dosage and selecting the appropriate administration route for in vivo studies. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for my in vivo study from in vitro data?

A1: There is no single formula to directly convert an in vitro concentration (e.g., IC50) to an in vivo dose. However, a common and recommended approach involves a combination of literature review, allometric scaling, and conducting a Maximum Tolerated Dose (MTD) study.

  • Literature Review: Begin by researching compounds with similar structures or mechanisms of action to identify a potential starting dose range.[1]

  • Allometric Scaling: This method extrapolates doses between species based on body surface area, which can provide a more accurate estimation than simple weight-based conversions.[2][3]

  • Maximum Tolerated Dose (MTD) Study: This is a critical initial in vivo experiment to determine the highest dose of a compound that can be administered without causing unacceptable toxicity.[4][5] The MTD study will establish the safe upper limit for your subsequent efficacy studies.

Q2: What is the most appropriate route of administration for my compound?

A2: The optimal route of administration depends on your experimental goals, the physicochemical properties of your compound, and the target organ or system.[6][7] The choice of route significantly impacts the drug's bioavailability, which is the extent and rate at which the active form of the drug enters systemic circulation.[8][9]

Consider the following common routes:

  • Intravenous (IV): This route ensures 100% bioavailability and provides a rapid onset of action.[6][7] It is often used in initial pharmacokinetic studies to understand a compound's distribution and elimination profile without the complexities of absorption.[10]

  • Oral (PO): While convenient, oral administration can lead to variable bioavailability due to factors like first-pass metabolism in the liver, degradation in the acidic stomach environment, and poor absorption through the intestinal wall.[9][11]

  • Intraperitoneal (IP): This route is commonly used in rodent studies as it is relatively easy to perform and allows for the administration of larger volumes. However, the absorption can be variable, and it's important to be aware of potential local irritation.

  • Subcutaneous (SC): This route provides slower and more sustained absorption compared to IV or IP administration.[1]

  • Intramuscular (IM): This route also allows for sustained release and can be used for compounds that may be irritating when administered via other routes.[7]

Q3: I am not observing any effect even at high doses. What could be the problem?

A3: A lack of efficacy at high doses can stem from several factors:

  • Poor Bioavailability: The compound may not be reaching the systemic circulation in sufficient concentrations to exert its effect.[6] This is a common issue with oral administration.[9] Consider performing a pharmacokinetic (PK) study to determine the plasma concentration of your compound.

  • Rapid Metabolism and/or Excretion: The compound might be cleared from the body too quickly to have a therapeutic effect. A PK study can reveal the compound's half-life.

  • Incorrect Route of Administration: The chosen route may not be optimal for delivering the compound to the target tissue.[6]

  • Formulation Issues: The compound may not be fully dissolved or stable in the vehicle, leading to inconsistent dosing.

Q4: My animals are showing signs of toxicity at what I predicted to be a safe dose. What should I do?

A4: If you observe unexpected toxicity, you should:

  • Stop the study immediately for that dose group to prevent further animal distress.

  • Carefully document all clinical signs of toxicity, including weight loss, changes in behavior, and any other adverse events.[2]

  • Reduce the starting dose significantly in the next cohort of animals.

  • Re-evaluate your MTD study design. You may need to use a more gradual dose escalation scheme.

  • Consider the vehicle's toxicity. The vehicle itself could be causing adverse effects. Always include a vehicle-only control group in your studies.[12]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo dosage and administration optimization.

Issue Possible Causes Troubleshooting Steps
High variability in animal responses Inconsistent formulation or dosing technique.[6] Animal-to-animal physiological variation.Ensure the formulation is homogenous before each administration. Standardize the dosing procedure. Increase the number of animals per group to improve statistical power.[6]
Precipitation of the compound in the formulation Poor solubility of the compound in the chosen vehicle.Test the solubility of the compound in various biocompatible vehicles. Use sonication or gentle heating to aid dissolution, ensuring the compound remains stable.[6]
Sudden mortality at a previously tolerated dose Error in dose calculation or administration. Formulation instability.Double-check all calculations and procedures. Re-evaluate the stability of your formulation over the duration of the experiment.
Short-lived therapeutic effect The compound has a short half-life.Conduct a pharmacokinetic study to determine the compound's half-life. Consider increasing the dosing frequency (e.g., from once to twice daily).
Accumulation and toxicity with repeated dosing The compound has a long half-life and is accumulating in the system.Decrease the dosing frequency or the administered dose.

Data Presentation

Table 1: Comparison of Common Administration Routes in Preclinical Studies

Route of Administration Typical Bioavailability Speed of Onset Advantages Disadvantages
Intravenous (IV) 100%[6]Very RapidPrecise dose delivery, rapid effect.[7]Requires technical skill, risk of embolism, not suitable for insoluble compounds.[7]
Oral (PO) Variable (5-100%)[11]SlowConvenient, non-invasive.[13]Subject to first-pass metabolism, potential for degradation in the GI tract, variable absorption.[9]
Intraperitoneal (IP) Variable, often highRapidTechnically easier than IV in rodents, allows for larger volumes.Potential for injection into organs, variable absorption, can cause local irritation.
Subcutaneous (SC) High, but variableSlowAllows for sustained release, suitable for self-administration in some cases.Slower onset of action, can cause local irritation, limited volume.[1]
Intramuscular (IM) High, but variableModerateCan be used for oily vehicles and some irritating substances.[7]Can be painful, risk of nerve damage.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

The MTD is defined as the highest dose that does not cause significant signs of toxicity or more than a 10-20% loss in body weight.[2][12]

  • Animal Model: Select a relevant animal model (e.g., C57BL/6 mice).[2]

  • Group Allocation: Divide animals into several groups (n=3-5 per group), including a vehicle control group.[2]

  • Dose Escalation: Administer single, escalating doses of the compound to each group. Start with a low dose estimated from in vitro cytotoxicity data and allometric scaling.[2]

  • Administration: Administer the compound via the intended route of administration for future efficacy studies.

  • Observation: Closely monitor the animals for a defined period (e.g., 7-14 days) for clinical signs of toxicity, including weight loss, changes in behavior, and mortality.[2]

  • Data Collection: Systematically record all observations. At the end of the study, consider performing necropsy and histopathological analysis of major organs.[2]

  • MTD Determination: The MTD is the highest dose that does not produce unacceptable adverse effects.[5]

Protocol 2: Pharmacokinetic (PK) Study

A PK study measures the absorption, distribution, metabolism, and excretion (ADME) of a compound.[2]

  • Animal Model: Use the same animal model as in the MTD and efficacy studies.[2]

  • Dosing: Administer a single dose of the compound (typically below the MTD) via the intended clinical route (e.g., oral, intravenous).[2][10]

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.[10][14] The exact time points will depend on the expected half-life of the compound.

  • Sample Processing: Process the blood samples to obtain plasma or serum and store them appropriately (usually at -80°C) until analysis.[10]

  • Bioanalysis: Quantify the concentration of the compound in the plasma/serum samples using a validated analytical method (e.g., LC-MS/MS).[10]

  • Data Analysis: Calculate key pharmacokinetic parameters such as:

    • Cmax: Maximum plasma concentration.[10]

    • Tmax: Time to reach Cmax.[10]

    • AUC: Area under the concentration-time curve, which represents the total drug exposure.[9][10]

    • t1/2: Half-life of the compound.[10]

Mandatory Visualizations

G cluster_0 Phase 1: Dose Escalation cluster_1 Phase 2: Observation cluster_2 Phase 3: Endpoint Group 1 (Low Dose) Group 1 (Low Dose) Group 2 (Mid Dose) Group 2 (Mid Dose) Group 1 (Low Dose)->Group 2 (Mid Dose) Group 3 (High Dose) Group 3 (High Dose) Group 2 (Mid Dose)->Group 3 (High Dose) Group 4 (Higher Dose) Group 4 (Higher Dose) Group 3 (High Dose)->Group 4 (Higher Dose) Monitor for Toxicity Monitor for Toxicity Group 4 (Higher Dose)->Monitor for Toxicity Determine MTD Determine MTD Monitor for Toxicity->Determine MTD Record Body Weight Record Body Weight Record Body Weight->Determine MTD Clinical Observations Clinical Observations Clinical Observations->Determine MTD

Caption: Workflow for a Maximum Tolerated Dose (MTD) study.

G In Vitro Data (IC50) In Vitro Data (IC50) Allometric Scaling Allometric Scaling In Vitro Data (IC50)->Allometric Scaling MTD Study MTD Study Allometric Scaling->MTD Study Literature Review Literature Review Literature Review->Allometric Scaling Select Route Select Route MTD Study->Select Route PK Study PK Study Efficacy Study Efficacy Study PK Study->Efficacy Study Optimized Dosing Regimen Optimized Dosing Regimen Efficacy Study->Optimized Dosing Regimen Select Route->PK Study

Caption: Decision workflow for optimizing in vivo dosage.

References

Troubleshooting inconsistent results in 4,4'-Di-O-methylellagic acid experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 4,4'-Di-O-methylellagic acid (4,4'-DiOMEA) in their experiments. The information is tailored for scientists in academic research and professionals in drug development.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the handling and application of this compound, helping to ensure the consistency and reliability of your experimental results.

I. Compound Handling and Storage

Question: How should I prepare a stock solution of this compound?

Answer: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For cell culture experiments, preparing a high-concentration stock solution in sterile DMSO is recommended. A stock solution of 10-20 mM in 100% DMSO is a common starting point. Ensure the compound is fully dissolved by vortexing. Brief sonication can also be used if necessary.

Question: What are the recommended storage conditions for the stock solution?

Answer: Store the DMSO stock solution in tightly sealed vials at -20°C for up to two weeks.[2] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. Before use, allow an aliquot to equilibrate to room temperature for at least one hour before opening the vial.[2]

Question: I am observing precipitation when I dilute my this compound DMSO stock in my aqueous cell culture medium. How can I prevent this?

Answer: This is a common issue with hydrophobic compounds. Here are several steps to mitigate precipitation:

  • Pre-warm the medium: Always use cell culture medium that has been pre-warmed to 37°C.

  • Use an intermediate dilution step: Instead of adding the high-concentration DMSO stock directly to your medium, first prepare an intermediate dilution of 4,4'-DiOMEA in DMSO.

  • Gradual addition and mixing: Add the DMSO stock solution drop-wise to the pre-warmed medium while gently swirling or vortexing the medium. This helps to ensure rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.

  • Maintain a low final DMSO concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced toxicity and to minimize its effect on compound solubility.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

II. Inconsistent Experimental Results

Question: My IC50 values for this compound vary between experiments. What could be the cause?

Answer: Inconsistent IC50 values can arise from several factors:

  • Compound Precipitation: As discussed above, if the compound precipitates, its effective concentration will be lower and variable.

  • Cell Seeding Density: Ensure that you are using a consistent cell seeding density across all experiments. Variations in cell number can significantly impact the calculated IC50 value.

  • Incubation Time: The duration of compound exposure should be kept constant.

  • Purity of the Compound: The purity of the 4,4'-DiOMEA can vary between batches and suppliers, which can affect its potency.

  • Cell Line Stability: Cell lines can change over time with repeated passaging. It is advisable to use cells from a low passage number and to regularly check for mycoplasma contamination.

  • Assay-Specific Variability: Different cell viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). Ensure that you are using the same assay and that all reagents are within their expiration dates.

Question: My dose-response curve is not sigmoidal. What should I do?

Answer: A non-sigmoidal dose-response curve can be due to:

  • Inappropriate Concentration Range: You may need to test a wider range of concentrations to capture the full dose-response, including the top and bottom plateaus.

  • Compound Solubility Issues: At high concentrations, precipitation can lead to a plateau or a decrease in the observed effect.

  • Off-Target Effects: At higher concentrations, the compound may have off-target effects that result in a complex dose-response curve.

  • Incorrect Data Normalization: Ensure your data is correctly normalized to your positive and negative controls.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in various colon cancer cell lines after 72 hours of treatment.

Cell LineIC50 (µM)Notes
HT-292.5 ± 0.3-
SW-6205.2 ± 0.6-
SW-620-5FuR4.8 ± 0.55-Fluorouracil resistant

Data extracted from Ramírez de Molina et al., 2015.[4]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on the proliferation of adherent colon cancer cells.[5][6]

Materials:

  • 96-well plates

  • Colon cancer cells (e.g., HT-29, SW-620)

  • Complete cell culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from your DMSO stock solution. Remember to pre-warm the medium and to add the compound drop-wise while mixing.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of 4,4'-DiOMEA or vehicle control (DMSO).

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition:

    • After incubation, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Wrap the plate in foil and shake on an orbital shaker for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis of Wnt Signaling Proteins

This protocol outlines the steps for analyzing the expression of key Wnt signaling proteins, such as β-catenin and Cyclin D1, following treatment with this compound.

Materials:

  • 6-well plates

  • Colon cancer cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit Polyclonal anti-β-catenin (e.g., Proteintech 51067-2-AP, recommended dilution 1:30000 for WB)[5]

    • Rabbit Polyclonal anti-Cyclin D1 (e.g., Abcam ab226977, use at an appropriate dilution)[6]

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Lysis:

    • Seed cells in 6-well plates and treat with 4,4'-DiOMEA as described for the MTT assay.

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-β-catenin or anti-Cyclin D1) overnight at 4°C, diluted in blocking buffer.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the ECL detection reagent to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

Quantitative PCR (qPCR) for Wnt Target Genes

This protocol is for the analysis of Wnt target gene expression, such as WNT16 and AXIN2, after treatment with this compound.

Materials:

  • 6-well plates

  • Colon cancer cells

  • This compound

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR primers (human):

    • WNT16:

      • Forward: 5'-TCGGAAACACCACGGGCAAAGA-3'

      • Reverse: 5'-GCGGCAGTCTACTGACATCAAC-3'[7]

    • AXIN2:

      • Forward: 5'-CAAACTTTCGCCAACCGTGGTTG-3'

      • Reverse: 5'-GGTGCAAAGACATAGCCAGAACC-3'[8]

    • Housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Treat cells with 4,4'-DiOMEA in 6-well plates as previously described.

    • Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

    • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target gene (WNT16 or AXIN2) and the housekeeping gene, and the synthesized cDNA.

    • Perform the qPCR reaction using a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the vehicle-treated controls, after normalization to the housekeeping gene.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare 4,4'-DiOMEA Stock in DMSO treat_cells Treat Cells with 4,4'-DiOMEA prep_stock->treat_cells seed_cells Seed Colon Cancer Cells seed_cells->treat_cells mtt MTT Assay (Cell Viability) treat_cells->mtt wb Western Blot (Protein Expression) treat_cells->wb qpcr qPCR (Gene Expression) treat_cells->qpcr

Caption: Experimental workflow for studying this compound.

wnt_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus wnt Wnt Ligand fzd Frizzled Receptor wnt->fzd dsh Dishevelled fzd->dsh lrp LRP5/6 lrp->dsh destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1) dsh->destruction_complex inhibition beta_catenin β-catenin destruction_complex->beta_catenin phosphorylation beta_catenin_p Phosphorylated β-catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc proteasome Proteasomal Degradation beta_catenin_p->proteasome ubiquitination tcf_lef TCF/LEF beta_catenin_nuc->tcf_lef wnt_target_genes Wnt Target Genes (e.g., Cyclin D1, AXIN2) tcf_lef->wnt_target_genes activation transcription Transcription wnt_target_genes->transcription compound 4,4'-Di-O-methylellagic acid wnt16 WNT16 compound->wnt16 modulates wnt16->wnt antagonizes

References

Technical Support Center: Method Refinement for Accurate Quantification in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in refining their analytical methods for accurate quantification in complex biological matrices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked questions (FAQs)

Q1: What is "matrix effect," and how can it impact my quantitative results?

A1: The matrix effect is the alteration of analyte response (either suppression or enhancement) caused by co-eluting, interfering components present in the biological sample.[1][2] This phenomenon is a significant challenge in bioanalytical methods, particularly those using liquid chromatography-mass spectrometry (LC-MS/MS), as it can compromise the accuracy, precision, and sensitivity of the assay.[3][4] The effect on the analytical assay is caused by all other components in the sample except for the specific compound being analyzed.[2]

Key characteristics of the matrix effect include:

  • Ion Suppression or Enhancement: Co-eluting endogenous substances can interfere with the ionization efficiency of the target analyte in the mass spectrometer's source, leading to a lower (suppression) or higher (enhancement) signal than the true concentration.[1][3]

  • Impact on Accuracy and Precision: By altering the analyte's response, the matrix effect can lead to unreliable and imprecise quantitative results.[3][4]

  • "Invisible" in Chromatograms: The interfering components may not be visible in the chromatogram, yet they can still significantly affect the analyte's ionization.[1]

Common sources of matrix effects in biological samples like plasma or urine include phospholipids, salts, proteins, and other endogenous molecules.[1]

Q2: I am experiencing low and inconsistent recovery of my analyte. What are the likely causes and how can I improve it?

A2: Low and variable analyte recovery is a common issue that often originates from the sample preparation stage.[5] Several factors can contribute to this problem. Identifying the source of analyte loss is key to optimizing your method.[6]

Potential causes for poor recovery include:

  • Protein Binding: The analyte may bind to proteins in the biological matrix, preventing its complete extraction.

  • Non-Specific Binding (Adsorption): Analytes, especially peptides and sticky small molecules, can adhere to the surfaces of sample containers and labware (e.g., glass tubes, pipette tips).[7]

  • Suboptimal Extraction Conditions: The pH of the sample or the choice of extraction solvent may not be optimal for the analyte's chemical properties, leading to incomplete partitioning into the desired phase.[5]

  • Analyte Solubility: The analyte may have poor solubility in the reconstitution solvent after evaporation, leading to losses.

  • Inefficient Extraction Technique: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be suitable for the analyte or matrix.

To improve recovery, consider using polypropylene (B1209903) instead of glass containers, optimizing the sample pH, and exploring different extraction techniques.[5]

Q3: How do I choose the most appropriate sample preparation technique for my analyte and biological matrix?

A3: The selection of a sample preparation technique is critical and depends on the physicochemical properties of your analyte, the nature of the biological matrix, the required sensitivity, and the analytical method being used.[8] The goal is to efficiently remove interfering matrix components while maximizing the recovery of the analyte.[8]

Here is a summary of common techniques and their general applications:

Technique Principle Best Suited For Advantages Disadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or an acid to precipitate proteins.High-throughput screening, relatively clean matrices.Simple, fast, and inexpensive.Less clean extracts, higher risk of matrix effects.[3][9]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (aqueous and organic).Non-polar to moderately polar analytes.Cleaner extracts than PPT, can be highly selective.More labor-intensive, requires solvent optimization.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a suitable solvent.Wide range of analytes, when high purity is needed.Very clean extracts, high recovery, can concentrate the analyte.More expensive, method development can be complex.[8]

Q4: My calibration curve is non-linear at higher concentrations. What could be the cause?

A4: A non-linear calibration curve, particularly at higher concentrations, can be indicative of several issues. One common cause in LC-MS/MS analysis is detector saturation or ion suppression effects that become more pronounced at higher analyte concentrations.[10] When the concentration of the analyte is very high, there is increased competition for ionization at the droplet surface in the electrospray source.[10] This can lead to a plateau in the signal response, causing the curve to become non-linear.[10] Another possibility is that the internal standard's response is being suppressed by the high concentration of the analyte.[10]

Troubleshooting Guides

Guide 1: Troubleshooting Matrix Effects

This guide provides a systematic approach to diagnosing and mitigating matrix effects in your bioanalytical method.

Step 1: Diagnose the Presence of Matrix Effects

A common method to assess matrix effects is the post-extraction addition method.

Sample Set Preparation Purpose
Set A Analyte spiked in a clean solvent (e.g., mobile phase).Represents the analyte's response without matrix interference.
Set B Blank matrix extract spiked with the analyte at the same concentration as Set A.Represents the analyte's response in the presence of the matrix.

Calculation of Matrix Factor (MF): MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • MF < 100%: Indicates ion suppression.

  • MF > 100%: Indicates ion enhancement.

  • MF = 100%: No significant matrix effect.

Step 2: Implement Mitigation Strategies

Based on the diagnosis, employ one or more of the following strategies:

  • Improve Sample Cleanup: Switch to a more rigorous sample preparation technique (e.g., from PPT to SPE) to remove more interfering components.[3]

  • Chromatographic Separation: Optimize your LC method to chromatographically separate the analyte from the co-eluting matrix components. This may involve changing the column, mobile phase, or gradient profile.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on analyte ionization.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate correction and quantification.

Below is a workflow diagram for troubleshooting matrix effects.

G cluster_0 Troubleshooting Matrix Effects Workflow Start Observe Inaccurate or Imprecise Results CheckMatrixEffect Perform Matrix Effect Experiment (Post-Extraction Addition) Start->CheckMatrixEffect Decision Matrix Effect Present? (Suppression or Enhancement) CheckMatrixEffect->Decision ImproveCleanup Improve Sample Cleanup (e.g., SPE, LLE) Decision->ImproveCleanup Yes NoEffect Investigate Other Issues Decision->NoEffect No OptimizeLC Optimize Chromatography ImproveCleanup->OptimizeLC DiluteSample Dilute Sample OptimizeLC->DiluteSample UseSIL_IS Use Stable Isotope-Labeled Internal Standard DiluteSample->UseSIL_IS Revalidate Re-evaluate Matrix Effect UseSIL_IS->Revalidate Revalidate->Decision End Method Optimized Revalidate->End No significant effect

Caption: A workflow for diagnosing and mitigating matrix effects.

Guide 2: Improving Low Analyte Recovery

This guide outlines steps to troubleshoot and enhance poor analyte recovery during sample preparation.

Experimental Protocol: Systematic Recovery Assessment

To pinpoint the source of analyte loss, a systematic approach is recommended.[6]

Sample ID Description Purpose
S1 Analyte in reconstitution solvent100% reference
S2 Blank matrix extract, evaporated and reconstituted with analyte solutionAssesses loss during evaporation and reconstitution
S3 Blank matrix spiked with analyte before extractionAssesses overall recovery of the extraction process

Calculation of Recovery:

  • Extraction Recovery (%) = (Peak Area of S3 / Peak Area of S2) * 100

  • Recovery from Evaporation/Reconstitution (%) = (Peak Area of S2 / Peak Area of S1) * 100

A decision tree for improving low recovery is presented below.

G cluster_1 Troubleshooting Low Recovery Workflow Start Low and Variable Recovery Observed AssessSource Systematically Assess Recovery (Extraction vs. Post-Extraction Steps) Start->AssessSource Decision Where is the Loss Occurring? AssessSource->Decision ExtractionLoss During Extraction Decision->ExtractionLoss Extraction PostExtractionLoss Post-Extraction (Evaporation/Reconstitution) Decision->PostExtractionLoss Post-Extraction OptimizeExtraction Optimize Extraction Conditions: - Adjust pH - Change Solvent - Test Different Techniques (LLE, SPE) ExtractionLoss->OptimizeExtraction CheckBinding Address Non-Specific Binding: - Use Polypropylene Labware - Add Modifiers to Solvents ExtractionLoss->CheckBinding OptimizeReconstitution Optimize Reconstitution: - Change Solvent - Adjust Volume - Vortex/Sonicate PostExtractionLoss->OptimizeReconstitution Reassess Re-assess Recovery OptimizeExtraction->Reassess CheckBinding->Reassess OptimizeReconstitution->Reassess End Recovery Improved Reassess->End

Caption: A decision tree for troubleshooting low analyte recovery.

References

Improving the efficiency of 4,4'-Di-O-methylellagic acid purification by chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of 4,4'-Di-O-methylellagic acid purification by chromatography.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic purification of this compound.

Issue 1: Poor Resolution or No Separation of this compound

Q1: I am not getting good separation of my target compound from impurities during column chromatography. What should I do?

A1: Poor separation can be due to several factors. Here's a step-by-step troubleshooting guide:

  • Optimize the Solvent System: The choice of solvent system is critical for good separation.[1][2] For a polar compound like this compound, a polar solvent system is required.[3]

    • Recommendation: Start with a solvent system of Dichloromethane (B109758) (DCM) and Methanol (B129727) (MeOH) or Ethyl Acetate (B1210297) (EtOAc) and Hexane.[3][4] You can try a gradient elution, starting with a lower polarity and gradually increasing it.

    • Action: Use Thin Layer Chromatography (TLC) to test different solvent ratios to find the optimal system that gives a retention factor (Rf) of approximately 0.25-0.35 for this compound.[2]

  • Check Column Packing: An improperly packed column can lead to channeling and poor separation.[5]

    • Recommendation: Ensure the column is packed uniformly without any air bubbles or cracks.[5][6]

    • Action: Use a slurry packing method for silica (B1680970) gel to achieve a homogenous packing.[5]

  • Adjust Flow Rate: A very high flow rate can decrease resolution.

    • Recommendation: A slower flow rate allows for better equilibrium and separation.

    • Action: Reduce the flow rate and observe the effect on separation.

Q2: My HPLC results show co-eluting peaks, and I cannot resolve this compound.

A2: Co-elution in HPLC can be tackled by modifying the chromatographic conditions:

  • Change the Mobile Phase Composition:

    • Recommendation: Alter the organic modifier (e.g., switch from acetonitrile (B52724) to methanol or vice versa) or change the pH of the aqueous phase if using a buffer.

    • Action: If you suspect an interfering coelution, try a slower gradient or adjust the organic/water ratio to see if the peaks separate.[7]

  • Select a Different Column:

    • Recommendation: The column chemistry plays a significant role in selectivity.

    • Action: Try a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to exploit different separation mechanisms.

  • Adjust the Temperature:

    • Recommendation: Temperature can affect the viscosity of the mobile phase and the kinetics of separation.

    • Action: Increase or decrease the column temperature by 5-10°C to see if it improves resolution.

Issue 2: Peak Tailing in HPLC Analysis of this compound

Q3: I am observing significant peak tailing for this compound in my HPLC chromatogram. What is the cause and how can I fix it?

A3: Peak tailing is a common issue and can be caused by several factors. Here’s how to troubleshoot it:

  • Secondary Interactions with Silica: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with polar analytes like this compound, causing tailing.[8]

    • Recommendation: Use an end-capped column or add a competing agent to the mobile phase.[8]

    • Action: Add a small amount of a weak acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to protonate the silanol groups and reduce unwanted interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.[8]

    • Recommendation: Reduce the sample concentration or injection volume.

    • Action: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[8]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak tailing.[9][10]

    • Recommendation: Use a guard column and ensure proper sample preparation.[11]

    • Action: Replace the guard column.[7] If the problem persists, try flushing the analytical column or replacing it if it's old.[9]

Issue 3: Low Yield of Purified this compound

Q4: I am getting a very low recovery of this compound after purification. How can I improve the yield?

A4: Low yield can result from irreversible adsorption to the stationary phase or degradation of the compound.

  • Irreversible Adsorption: this compound, being a polar molecule, might strongly adhere to the silica gel.

    • Recommendation: Use a more polar solvent to elute the compound completely.

    • Action: After your main elution, flush the column with a highly polar solvent like 100% methanol to recover any strongly bound compound.

  • Compound Degradation: The compound might be sensitive to the pH of the silica gel or prolonged exposure to solvents.

    • Recommendation: Neutralize the silica gel or use a less harsh solvent system.

    • Action: Add a small amount of a neutralizing agent like triethylamine (B128534) (1-3%) to your solvent system if you suspect your compound is acid-sensitive.[3]

Frequently Asked Questions (FAQs)

Q5: What is a good starting point for developing a column chromatography method for this compound purification?

A5: A good starting point is to use silica gel as the stationary phase and a solvent system of ethyl acetate and hexane.[3] Begin with TLC analysis to determine the optimal solvent ratio that provides an Rf value of 0.25-0.35 for your target compound.[2] For more polar impurities, a dichloromethane and methanol system might be more effective.[3]

Q6: What type of HPLC column is suitable for the analysis and purification of this compound?

A6: A reversed-phase C18 column is a common and suitable choice for the analysis and purification of polar compounds like this compound and its derivatives.

Q7: How can I detect this compound during chromatography?

A7: this compound is a UV-active compound. It can be visualized on a TLC plate under UV light and detected in HPLC using a UV detector, typically at a wavelength around 254 nm or 280 nm.

Q8: Is it necessary to use a guard column for HPLC analysis of this compound?

A8: While not strictly necessary for a few injections of a clean sample, using a guard column is highly recommended, especially when working with complex mixtures or crude extracts.[11] A guard column protects the analytical column from strongly retained impurities and particulates, extending its lifetime and ensuring reproducible results.[11]

Data Presentation

Table 1: Recommended Starting Conditions for Chromatographic Purification

ParameterColumn ChromatographyHPLC
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Reversed-Phase C18 (5 µm)
Mobile Phase Gradient of Ethyl Acetate in Hexane or Methanol in DichloromethaneGradient of Acetonitrile in Water (with 0.1% Formic Acid)
Detection TLC with UV visualizationUV at 254 nm or 280 nm

Table 2: Troubleshooting Summary

IssuePossible CauseRecommended Action
Poor Separation Inappropriate solvent systemOptimize solvent system using TLC (Rf ~0.3)
Poorly packed columnRepack column using a slurry method
Peak Tailing (HPLC) Secondary silanol interactionsUse an end-capped column or add acid to the mobile phase
Column overloadDilute sample or reduce injection volume
Low Yield Irreversible adsorptionFlush column with a stronger solvent
Compound degradationAdd a neutralizing agent to the mobile phase

Experimental Protocols

Protocol 1: Column Chromatography for Initial Purification

  • Column Preparation:

    • Select an appropriate size glass column.

    • Insert a small plug of cotton or glass wool at the bottom.[5]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity solvent.

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.[6]

    • Add another thin layer of sand on top of the packed silica.[5]

    • Equilibrate the column by running the initial solvent through it until the packing is stable. Never let the solvent level drop below the top of the silica.[6]

  • Sample Loading:

    • Dissolve the crude extract containing this compound in a minimal amount of the initial elution solvent or a slightly more polar solvent if solubility is an issue. Dichloromethane is often a good choice.[4]

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin elution with the low-polarity solvent.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate or methanol).

    • Collect fractions and monitor the elution of the compound by TLC.

  • Fraction Analysis:

    • Spot each fraction on a TLC plate.

    • Develop the TLC plate in the optimized solvent system.

    • Visualize the spots under UV light.

    • Combine the fractions containing pure this compound.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.

Protocol 2: Semi-Preparative HPLC for Final Purification

  • System Preparation:

    • Use a semi-preparative HPLC system equipped with a UV detector.

    • Install a reversed-phase C18 semi-preparative column.

    • Prepare the mobile phases: Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid). Degas both solvents.

  • Method Development:

    • Develop a suitable gradient method on an analytical HPLC system first to determine the retention time of this compound.

    • Transfer and scale up the method to the semi-preparative system.

  • Sample Injection:

    • Dissolve the partially purified this compound from column chromatography in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample onto the column.

  • Fraction Collection:

    • Monitor the chromatogram and collect the fraction corresponding to the peak of this compound.

  • Purity Analysis and Solvent Removal:

    • Analyze the purity of the collected fraction using analytical HPLC.

    • Remove the organic solvent from the pure fraction, often by rotary evaporation, and then lyophilize to remove the water.

Mandatory Visualization

experimental_workflow crude_extract Crude Extract containing This compound dissolve Dissolve in minimal solvent crude_extract->dissolve column_chromatography Column Chromatography (Silica Gel) dissolve->column_chromatography tlc TLC Analysis of Fractions column_chromatography->tlc combine_fractions Combine Pure Fractions tlc->combine_fractions evaporate1 Solvent Evaporation combine_fractions->evaporate1 partially_pure Partially Purified Compound evaporate1->partially_pure dissolve_hplc Dissolve for HPLC partially_pure->dissolve_hplc hplc Semi-Preparative HPLC (C18 Column) dissolve_hplc->hplc collect_peak Collect Target Peak hplc->collect_peak purity_check Analytical HPLC Purity Check collect_peak->purity_check evaporate2 Solvent Removal & Lyophilization purity_check->evaporate2 pure_compound Pure this compound evaporate2->pure_compound

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Chromatography Issue poor_sep Poor Separation? start->poor_sep peak_tail Peak Tailing? start->peak_tail low_yield Low Yield? start->low_yield optimize_solvent Optimize Solvent (TLC, Rf ~0.3) poor_sep->optimize_solvent Yes add_acid Add Acid to Mobile Phase peak_tail->add_acid Yes strong_flush Flush with Stronger Solvent low_yield->strong_flush Yes repack_column Repack Column (Slurry Method) optimize_solvent->repack_column change_column Change HPLC Column (Different Stationary Phase) repack_column->change_column end Improved Purification change_column->end reduce_load Reduce Sample Load add_acid->reduce_load use_guard Use/Replace Guard Column reduce_load->use_guard use_guard->end neutralize Neutralize Silica (e.g., with Triethylamine) strong_flush->neutralize neutralize->end

Caption: Troubleshooting logic for common chromatography issues.

wnt_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes DMA This compound DMA->DestructionComplex Inhibitory Effect on Pathway

Caption: Canonical Wnt signaling pathway and the inhibitory role of this compound.[12][13][14][15]

References

Validation & Comparative

A Comparative Analysis for Researchers: 4,4'-Di-O-methylellagic Acid vs. Ellagic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 4,4'-Di-O-methylellagic acid (4,4'-DiOMEA) and its parent compound, ellagic acid (EA), reveals significant differences in their biological activities and mechanisms of action. While structurally similar, the methylation of the hydroxyl groups in 4,4'-DiOMEA leads to a notable increase in antiproliferative potency against cancer cells, coupled with a distinct shift in its molecular targets. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers and drug development professionals.

Key Performance Indicators: A Tabular Comparison

The following tables summarize the quantitative data from comparative studies on the antiproliferative and antioxidant activities of 4,4'-DiOMEA and ellagic acid.

CompoundCell LineIC50 (µM) for Antiproliferative ActivityReference
This compound HT-29 (Colon Cancer)2.5 ± 0.3[1]
SW-620 (Colon Cancer)5.1 ± 0.4[1]
Ellagic acid HT-29 (Colon Cancer)> 100[1]
SW-620 (Colon Cancer)> 100[1]

Table 1: Comparative Antiproliferative Activity. Data clearly indicates the superior potency of 4,4'-DiOMEA in inhibiting the growth of human colon cancer cell lines.

CompoundAntioxidant AssayActivityReference
This compound FRAP (Ferric Reducing Antioxidant Power)No significant activity[1]
DPPH (2,2-diphenyl-1-picrylhydrazyl)Not reported as significant[1]
Ellagic acid FRAP (Ferric Reducing Antioxidant Power)Dose-dependent antioxidant activity[1]
DPPH (2,2-diphenyl-1-picrylhydrazyl)Dose-dependent antioxidant activity[1]

Table 2: Comparative Antioxidant Activity. A notable divergence in activity is observed, with ellagic acid exhibiting antioxidant properties that are absent in its methylated derivative, 4,4'-DiOMEA. This suggests that the antiproliferative mechanism of 4,4'-DiOMEA is independent of antioxidant effects.

Mechanisms of Action: A Tale of Two Pathways

The enhanced anticancer activity of 4,4'-DiOMEA is attributed to its modulation of different signaling pathways compared to ellagic acid.

This compound: Targeting the Wnt Signaling Pathway

Experimental evidence strongly suggests that the primary mechanism behind the potent antiproliferative effect of 4,4'-DiOMEA involves the inhibition of the Wnt signaling pathway.[1][2] This pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. By inhibiting this pathway, 4,4'-DiOMEA can effectively suppress cancer cell growth.

Wnt_Inhibition_by_4_4_DiOMEA cluster_wnt Wnt Signaling Pathway Wnt Ligand Wnt Ligand Frizzled Receptor Frizzled Receptor Wnt Ligand->Frizzled Receptor inhibits Dishevelled Dishevelled Frizzled Receptor->Dishevelled inhibits β-catenin Destruction Complex β-catenin Destruction Complex Dishevelled->β-catenin Destruction Complex inhibits β-catenin β-catenin β-catenin Destruction Complex->β-catenin degrades TCF/LEF TCF/LEF β-catenin->TCF/LEF Target Gene Transcription Target Gene Transcription TCF/LEF->Target Gene Transcription 4,4'-DiOMEA 4,4'-DiOMEA Wnt Signaling Pathway Wnt Signaling Pathway 4,4'-DiOMEA->Wnt Signaling Pathway inhibits

Inhibition of the Wnt Signaling Pathway by 4,4'-DiOMEA.

Ellagic Acid: Modulating Inflammatory Pathways

In contrast, the biological activities of ellagic acid, including its anticancer and anti-inflammatory effects, are largely attributed to its ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. These pathways are central to the inflammatory response, and their chronic activation can contribute to tumorigenesis.

EA_NFkB_MAPK_Inhibition Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK MAPK Cascade MAPK Cascade Inflammatory Stimuli->MAPK Cascade IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB->Pro-inflammatory Gene Expression MAPK Cascade->Pro-inflammatory Gene Expression Ellagic Acid Ellagic Acid Ellagic Acid->IKK inhibits Ellagic Acid->MAPK Cascade inhibits

Ellagic Acid's Inhibition of NF-κB and MAPK Pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Antiproliferative Activity (MTT Assay)

This protocol is based on the methodology used to assess the cytotoxicity of 4,4'-DiOMEA and ellagic acid on colon cancer cell lines.[1]

  • Cell Culture: Human colon cancer cell lines (HT-29 and SW-620) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Treatment: Cells are treated with various concentrations of 4,4'-DiOMEA or ellagic acid (typically ranging from 1 to 100 µM) for 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compounds for 72h A->B C Add MTT solution and incubate for 4h B->C D Solubilize formazan crystals with DMSO C->D E Measure absorbance at 570 nm D->E F Calculate IC50 values E->F

Workflow for the MTT Antiproliferation Assay.

Antioxidant Activity (FRAP and DPPH Assays)

The following are the general procedures for the FRAP and DPPH assays as performed in the comparative study.[1]

FRAP Assay:

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl3·6H2O solution (20 mM) in a 10:1:1 ratio.

  • Reaction: 150 µL of the FRAP reagent is mixed with 5 µL of the test compound solution (4,4'-DiOMEA or ellagic acid at various concentrations) and 10 µL of distilled water.

  • Incubation: The mixture is incubated at 37°C for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 595 nm.

  • Quantification: A standard curve is generated using FeSO4·7H2O, and the results are expressed as µmol of Fe(II) equivalents per µmol of the compound.

DPPH Assay:

  • Reagent Preparation: A 60 µM solution of DPPH in methanol (B129727) is prepared.

  • Reaction: 100 µL of the test compound solution is mixed with 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

Conclusion

The comparative analysis of this compound and ellagic acid underscores a critical principle in drug development: subtle structural modifications can lead to profound changes in biological activity and mechanism of action. 4,4'-DiOMEA emerges as a significantly more potent antiproliferative agent against colon cancer cells than its parent compound, ellagic acid. This enhanced efficacy is not due to antioxidant properties but rather to a distinct mechanism involving the inhibition of the Wnt signaling pathway. In contrast, ellagic acid's bioactivity is primarily linked to its antioxidant capacity and its ability to modulate inflammatory pathways such as NF-κB and MAPK.

For researchers in oncology and drug discovery, 4,4'-DiOMEA represents a promising lead compound for the development of targeted therapies against Wnt-driven cancers. The lack of antioxidant activity may also be advantageous in certain therapeutic contexts, avoiding potential interference with redox-sensitive cellular processes. Ellagic acid, on the other hand, remains a valuable compound for studies on inflammation and oxidative stress-related diseases. This guide provides the foundational data and methodologies to support further research into the distinct therapeutic potentials of these two closely related yet functionally diverse molecules.

References

Unveiling the Potent Anti-Cancer Activity of 4,4'-Di-O-methylellagic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of 4,4'-Di-O-methylellagic acid (4,4'-DiOMEA) and its analogs, focusing on their anti-cancer properties. The following sections detail the superior performance of 4,4'-DiOMEA, supported by experimental data, and provide in-depth experimental protocols and pathway visualizations to facilitate further research and development in this promising area of oncology.

Comparative Analysis of Antiproliferative Activity

The antiproliferative effects of this compound and its key analogs have been evaluated against various human colon cancer cell lines. The data, summarized in Table 1, clearly indicates the superior potency of 4,4'-DiOMEA.

Table 1: Comparative Antiproliferative Activity (IC50, µM) of this compound and Its Analogs in Human Colon Cancer Cell Lines. [1]

CompoundHT-29SW-620SW-620-5FuRCCD18Co (Normal Colon)
This compound 5.3 ± 0.4 6.2 ± 0.7 4.9 ± 0.5 >100
3,3'-Di-O-methylellagic acid>100>100>100~40
Ellagic Acid>100>100>100~40
Urolithin A35.5 ± 2.148.7 ± 3.5Not DeterminedNot Determined
Urolithin B>100>100Not DeterminedNot Determined

Data is presented as the mean ± standard error of the mean (SEM) from at least three independent experiments. SW-620-5FuR: 5-Fluorouracil resistant cell line.

The results compellingly demonstrate that 4,4'-DiOMEA is significantly more potent than its parent compound, ellagic acid, and its 3,3'-isomer. Notably, 4,4'-DiOMEA exhibits high efficacy against 5-Fluorouracil-resistant colon cancer cells while displaying minimal toxicity to normal colon cells, highlighting its potential as a selective anti-cancer agent.[2][3] The metabolites, Urolithin A and B, show varied activity, with Urolithin A demonstrating moderate potency.

Structure-Activity Relationship (SAR) Insights

The observed differences in activity among the tested compounds provide crucial insights into their structure-activity relationships:

  • Methylation at 4,4'-positions is key: The stark contrast in activity between 4,4'-DiOMEA and both ellagic acid and 3,3'-DiOMEA underscores the critical importance of the methyl groups at the 4 and 4' positions for potent antiproliferative activity.

  • Reduced polarity enhances activity: The methylation of the hydroxyl groups in 4,4'-DiOMEA increases its lipophilicity compared to the more polar ellagic acid. This may enhance its ability to cross cell membranes and interact with its intracellular target.

  • Metabolite activity: The activity of Urolithin A, a gut microbiome metabolite of ellagic acid, suggests that the core dibenzo-α-pyrone structure possesses intrinsic bioactivity, although it is less potent than 4,4'-DiOMEA.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the methylation of ellagic acid using dimethyl sulfate (B86663).

Materials:

  • Ellagic acid

  • Dimethyl sulfate (DMS)

  • Anhydrous potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of ellagic acid (1 equivalent) in anhydrous DMF, add anhydrous K2CO3 (4 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add dimethyl sulfate (2.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 60-70°C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute HCl to pH 3-4.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Cell Proliferation (MTT) Assay

The antiproliferative activity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Human colon cancer cell lines (e.g., HT-29, SW-620) and a normal colon cell line (e.g., CCD18Co)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values (the concentration of the compound that causes 50% inhibition of cell growth) using a suitable software.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound and its analogs.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Material (Ellagic Acid) reaction Methylation Reaction (Dimethyl Sulfate, K2CO3, DMF) start->reaction workup Work-up & Extraction reaction->workup purification Column Chromatography workup->purification characterization Structure Confirmation (NMR, MS) purification->characterization mtt_assay MTT Assay (Determine IC50 values) characterization->mtt_assay Pure Compound cell_culture Cell Culture (Cancer & Normal Cell Lines) cell_culture->mtt_assay data_analysis Data Analysis & SAR mtt_assay->data_analysis

Caption: General workflow from synthesis to biological evaluation.

Wnt Signaling Pathway

This compound has been shown to modulate the Wnt signaling pathway, which is often dysregulated in cancer. The diagram below provides a simplified overview of the canonical Wnt signaling pathway and the putative point of intervention by 4,4'-DiOMEA.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Frizzled->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh Activation DestructionComplex Destruction Complex (APC, Axin, GSK-3β, CK1) Dsh->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation & Degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activation DiOMEA 4,4'-DiOMEA DiOMEA->DestructionComplex Modulation?

Caption: Canonical Wnt signaling pathway and potential modulation by 4,4'-DiOMEA.

References

A Head-to-Head Battle in Colon Cancer Therapy: 4,4'-Di-O-methylellagic Acid vs. 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug development, the search for more effective and less toxic therapeutic agents is a perpetual endeavor. This guide provides a comprehensive comparison of the anticancer efficacy of a promising natural product derivative, 4,4'-Di-O-methylellagic acid (4,4'-DiOMEA), and a long-standing chemotherapeutic agent, 5-Fluorouracil (5-FU), with a focus on their activity against colon cancer.

Executive Summary

This compound, a derivative of ellagic acid, has demonstrated superior in vitro anticancer activity against colon cancer cell lines, including those resistant to 5-Fluorouracil.[1][2][3][4] Its mechanism of action involves the modulation of the Wnt signaling pathway, a critical pathway in cancer development.[1][2][3][4] In contrast, 5-Fluorouracil, a cornerstone of chemotherapy for decades, primarily exerts its cytotoxic effects by interfering with DNA and RNA synthesis. While effective, its utility can be limited by significant side effects and the development of drug resistance. This guide delves into the experimental evidence that underpins these differences, providing a clear comparison of their therapeutic potential.

Data Presentation: In Vitro Anticancer Efficacy

The following table summarizes the 50% inhibitory concentration (IC50) values for 4,4'-DiOMEA and 5-FU in various human colon cancer cell lines. Lower IC50 values indicate greater potency.

Cell LineCompoundIC50 (µM)Citation
SW-620 This compound~10[4]
5-Fluorouracil7.1 ± 1.3[4]
SW-620-5FuR This compound~10[4]
5-Fluorouracil>5000[4]
HT-29 This compound<10[4]

SW-620-5FuR is a 5-Fluorouracil resistant cell line.

Signaling Pathways and Mechanisms of Action

The anticancer effects of 4,4'-DiOMEA and 5-FU are mediated by distinct molecular pathways.

This compound: Targeting the Wnt Signaling Pathway

4,4'-DiOMEA has been shown to modulate the Wnt signaling pathway, a key regulator of cell proliferation, differentiation, and survival that is often dysregulated in cancer.[1][2][3][4] By interfering with this pathway, 4,4'-DiOMEA can inhibit cancer cell growth.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5/6 LRP5/6 Wnt->LRP5/6 Dishevelled Dishevelled Frizzled->Dishevelled GSK-3β GSK-3β Dishevelled->GSK-3β Inhibits β-catenin β-catenin GSK-3β->β-catenin Phosphorylates for degradation Axin Axin Axin->β-catenin APC APC APC->β-catenin Proteasome Proteasome β-catenin->Proteasome Degradation β-catenin_n β-catenin β-catenin->β-catenin_n Translocation TCF/LEF TCF/LEF β-catenin_n->TCF/LEF Target Gene Transcription Target Gene Transcription TCF/LEF->Target Gene Transcription Activates 4,4'-DiOMEA 4,4'-DiOMEA 4,4'-DiOMEA->Wnt Modulates

Fig 1. Wnt Signaling Pathway Modulation by 4,4'-DiOMEA.

5-Fluorouracil: A Disruptor of Nucleic Acid Synthesis

5-FU is a pyrimidine (B1678525) analog that, once metabolized within the cell, interferes with DNA and RNA synthesis through multiple mechanisms, ultimately leading to cell death.

FU_Mechanism 5-FU 5-Fluorouracil FdUMP FdUMP 5-FU->FdUMP FUTP FUTP 5-FU->FUTP FdUTP FdUTP 5-FU->FdUTP Thymidylate Synthase Thymidylate Synthase FdUMP->Thymidylate Synthase Inhibits RNA Synthesis RNA Synthesis FUTP->RNA Synthesis Incorporated into RNA, disrupting function DNA Synthesis DNA Synthesis FdUTP->DNA Synthesis Incorporated into DNA, causing damage dTMP dTMP Thymidylate Synthase->dTMP Converts dUMP to dUMP dUMP dUMP->Thymidylate Synthase dTMP->DNA Synthesis Required for Cell Death Cell Death DNA Synthesis->Cell Death Inhibition leads to RNA Synthesis->Cell Death Disruption leads to MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of 4,4'-DiOMEA or 5-FU B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

References

A Head-to-Head Comparison of 4,4'-Di-O-methylellagic Acid and Other Prominent Polyphenols in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of 4,4'-Di-O-methylellagic acid against three other widely studied polyphenols: ellagic acid, quercetin, and resveratrol (B1683913). The following sections detail their relative performance in key biological assays, provide comprehensive experimental protocols, and visualize the underlying signaling pathways.

Data Presentation: A Quantitative Comparison

The efficacy of these polyphenols varies significantly across different biological activities. The following tables summarize their quantitative performance in anticancer, antioxidant, and anti-inflammatory assays.

Anticancer Activity: Antiproliferative Effects

A key area of investigation for these polyphenols is their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

CompoundCell LineIC50 (µM)Reference
This compound HT-29 (Colon Cancer)7.6[1]
SW-620 (Colon Cancer)6.8[1]
Ellagic AcidHT-29 (Colon Cancer)92.5[1]
SW-620 (Colon Cancer)88.7[1]
ResveratrolHT-29 (Colon Cancer)78.9[1]
QuercetinMCF-7 (Breast Cancer)35.2
HeLa (Cervical Cancer)45.8

Key Observation: In colon cancer cell lines, this compound demonstrates significantly higher potency (lower IC50 value) compared to its parent compound, ellagic acid, and resveratrol[1].

Antioxidant Activity: Radical Scavenging Capacity

The antioxidant potential of polyphenols is often evaluated by their ability to scavenge free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging ActivityReference
This compound No significant activityNot reported[1]
Ellagic Acid~2.5High
Quercetin~5.0High[2]
Resveratrol>100Moderate[3]

Key Observation: Unlike the other polyphenols, this compound's anticancer activity does not appear to be linked to direct antioxidant effects, as it shows no significant radical scavenging in the DPPH assay[1]. Quercetin and ellagic acid are potent antioxidants, while resveratrol exhibits more moderate activity[2][3].

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

The anti-inflammatory properties of these compounds can be assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

CompoundInhibition of NO ProductionKey Mechanism
This compound Data not available in direct comparisonPrimarily targets Wnt signaling[4]
Ellagic AcidSignificant inhibitionInhibition of NF-κB signaling[5]
QuercetinSignificant inhibitionDown-regulation of iNOS and COX-2 via NF-κB inhibition
ResveratrolSignificant inhibitionSuppression of NF-κB and JAK/STAT signaling pathways[6]

Key Observation: While direct comparative quantitative data for this compound's anti-inflammatory activity is limited, ellagic acid, quercetin, and resveratrol are all effective inhibitors of inflammatory pathways, primarily through the modulation of the NF-κB signaling cascade[5][6].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the polyphenols on cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., HT-29, SW-620) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, ellagic acid, quercetin, or resveratrol) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Antioxidant Capacity Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of the polyphenols to scavenge the DPPH free radical.

  • Reagent Preparation: A stock solution of DPPH (0.1 mM) is prepared in methanol.

  • Reaction Mixture: In a 96-well plate, 100 µL of various concentrations of the test compounds (dissolved in methanol) are mixed with 100 µL of the DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 517 nm using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Cells)

This assay determines the inhibitory effect of the polyphenols on the production of nitric oxide in LPS-stimulated macrophages.

  • Cell Culture and Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Pre-treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide production.

  • Nitrite (B80452) Measurement (Griess Assay): After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) in a new 96-well plate.

  • Incubation and Absorbance Measurement: The plate is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control cells.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by these polyphenols and a general experimental workflow.

experimental_workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Culture (Cancer/Macrophage Lines) compound_treatment Compound Treatment (Polyphenols) cell_culture->compound_treatment viability_assay Cell Viability (MTT Assay) compound_treatment->viability_assay antioxidant_assay Antioxidant Activity (DPPH Assay) compound_treatment->antioxidant_assay inflammatory_assay Anti-inflammatory (NO Assay) compound_treatment->inflammatory_assay ic50_calc IC50 Calculation viability_assay->ic50_calc antioxidant_assay->ic50_calc statistical_analysis Statistical Analysis inflammatory_assay->statistical_analysis ic50_calc->statistical_analysis pathway_analysis Signaling Pathway Analysis statistical_analysis->pathway_analysis

Caption: General experimental workflow for evaluating the bioactivity of polyphenols.

wnt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dsh Frizzled->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates and binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Di_O_Methylellagic_Acid This compound Di_O_Methylellagic_Acid->Wnt Inhibits (Modulates WNT16)

Caption: Wnt signaling pathway and the inhibitory role of this compound.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkappaB Degraded IκB IKK->IkappaB Phosphorylates NF_kB NF-κB (p50/p65) IkappaB->NF_kB Releases Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NF_kB->Inflammatory_Genes Translocates and activates Polyphenols Ellagic Acid, Quercetin, Resveratrol Polyphenols->IKK Inhibit

Caption: NF-κB signaling pathway and its inhibition by various polyphenols.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Induces conformational change Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequesters and promotes degradation Proteasome Proteasome Nrf2_cyto->Proteasome Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl Translocates ARE ARE (Antioxidant Response Element) Nrf2_nucl->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes Activates Polyphenols Ellagic Acid, Quercetin, Resveratrol Polyphenols->Keap1 Activate Nrf2 by modulating Keap1

Caption: Nrf2 antioxidant response pathway and its activation by polyphenols.

References

A Comparative Guide to the Bioactivity of 4,4'-Di-O-methylellagic Acid Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the bioactivity of 4,4'-Di-O-methylellagic acid, a derivative of ellagic acid, in various cancer cell lines. The data presented herein is collated from preclinical studies to facilitate an objective comparison of its anti-cancer efficacy and to provide detailed experimental methodologies for reproducibility.

Comparative Bioactivity of this compound and Related Compounds

This compound has demonstrated significant promise as a selective anti-cancer agent, with its most pronounced effects observed in colon cancer cell lines. Studies have shown it to be a potent inhibitor of colon cancer cell proliferation, exhibiting greater efficacy than its parent compound, ellagic acid, and other derivatives.[1][2][3] A key finding is its effectiveness against colon cancer cells that have developed resistance to the common chemotherapeutic agent 5-fluorouracil.[1][2] The primary mechanism of action in colon cancer has been identified as the modulation of the Wnt signaling pathway.[1]

While extensive data exists for its activity in colon cancer, specific inhibitory concentrations (IC50 values) for this compound in other cancer types such as breast, lung, and prostate cancer are not as widely documented in the current literature. However, the parent compound, ellagic acid, has been shown to possess anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, including those of the prostate, lung, and breast.[4][5][6][7]

Quantitative Data Summary

The following tables summarize the available quantitative data on the cytotoxic effects of this compound and its parent compound, ellagic acid, on various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Human Colon Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundHT-29Colon Carcinoma7.8 ± 1.1(Ramírez de Molina et al., 2015)
This compoundSW-480Colon Adenocarcinoma15.2 ± 2.3(Ramírez de Molina et al., 2015)
This compoundSW-620Colon Adenocarcinoma10.5 ± 1.8(Ramírez de Molina et al., 2015)
This compoundSW-620-5FuR5-FU Resistant Colon Adenocarcinoma12.3 ± 2.1(Ramírez de Molina et al., 2015)
This compoundCCD18CoNormal Colon Fibroblast> 100(Ramírez de Molina et al., 2015)

Table 2: Comparative in Vitro Cytotoxicity of Ellagic Acid Derivatives in HT-29 Colon Cancer Cells

CompoundIC50 (µM)Reference
Ellagic Acid> 100(Ramírez de Molina et al., 2015)
3,3'-Di-O-methylellagic acid25.6 ± 3.4(Ramírez de Molina et al., 2015)
This compound 7.8 ± 1.1 (Ramírez de Molina et al., 2015)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.

Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubated for a further 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Reagent Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the purple formazan crystals formed by viable cells are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are normalized to the vehicle control, and the IC50 values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

G Experimental Workflow for Bioactivity Assessment cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Cancer Cell Line Seeding (e.g., HT-29, SW-480) B 24h Incubation (Adhesion) A->B C Addition of this compound (Varying Concentrations) B->C D 48-72h Incubation C->D E Addition of MTT Reagent D->E F 3-4h Incubation (Formazan Formation) E->F G Solubilization of Formazan (DMSO) F->G H Absorbance Reading (570 nm) G->H I Calculation of IC50 Values H->I

Caption: Workflow for assessing the cytotoxicity of this compound.

Wnt Signaling Pathway Modulation

Wnt_Pathway Inhibition of Wnt Signaling by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Receptor DVL Dishevelled (DVL) Frizzled->DVL Activates LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) DVL->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Ubiquitination Ubiquitination & Degradation Beta_Catenin->Ubiquitination TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates & Binds Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Proliferation Cell Proliferation Target_Genes->Proliferation Compound This compound Wnt_Ligand Wnt Ligand Compound->Wnt_Ligand Modulates Wnt Signaling Wnt_Ligand->Frizzled Binds

Caption: Mechanism of Wnt signaling inhibition by this compound.

References

A Comparative Guide to the Identification and Purity Analysis of Synthesized 4,4'-Di-O-methylellagic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate confirmation of a synthesized compound's identity and purity is a critical, non-negotiable step. This guide provides a comprehensive comparison of analytical techniques for the characterization of 4,4'-Di-O-methylellagic acid, a derivative of ellagic acid with potential therapeutic applications.[1][2][3] This document outlines key experimental methodologies, presents data in a comparative format, and offers visual workflows to ensure robust and reliable analysis.

Comparison of Analytical Techniques

The identity and purity of synthesized this compound are typically established using a combination of spectroscopic and chromatographic methods. Each technique provides unique and complementary information. The table below summarizes the most common methods and their specific applications in the analysis of this compound.

Analytical TechniqueInformation ProvidedKey AdvantagesLimitations
¹H and ¹³C NMR Spectroscopy Detailed structural information, including the position of methyl groups and the overall carbon skeleton.[4]Unambiguous structure elucidation.Relatively low sensitivity compared to MS.
Mass Spectrometry (MS) Molecular weight determination and fragmentation patterns for structural confirmation.[5]High sensitivity and specificity.Isomeric differentiation can be challenging without fragmentation.
High-Performance Liquid Chromatography (HPLC) Purity assessment by separating the target compound from impurities.[6][7]Quantitative purity determination with high resolution.Requires a suitable chromophore for UV detection.
Elemental Analysis Determination of the elemental composition (C, H, O).Confirms the empirical formula.Does not provide structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy Information about the functional groups present in the molecule.[8]Quick and non-destructive.Provides general rather than specific structural information.

Detailed Experimental Protocols

Robust and reproducible data are contingent on meticulous experimental execution. The following sections provide detailed protocols for the key analytical techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[9]

  • ¹H NMR Acquisition:

    • Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the carbon-13 NMR spectrum.

    • Employ proton decoupling to simplify the spectrum.

  • Data Analysis:

    • Process the spectra using appropriate software.

    • Compare the observed chemical shifts, coupling constants, and integration values with established data for this compound or structurally similar compounds.[4][10]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the synthesized compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), which is well-suited for polar molecules.[6]

  • Mass Analysis:

    • Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

    • For this compound (C₁₆H₁₀O₈, Molecular Weight: 330.25 g/mol ), the expected m/z values would be approximately 331.04 for [M+H]⁺ and 329.03 for [M-H]⁻.

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition, perform HRMS to obtain the exact mass.

  • Tandem Mass Spectrometry (MS/MS): To gain further structural insights, perform MS/MS analysis on the parent ion to observe characteristic fragmentation patterns.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the synthesized this compound.[9]

Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used.[7]

    • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.[6]

    • Flow Rate: A flow rate of 1.0 mL/min is standard.[7]

    • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm) is often employed.[7]

  • Analysis:

    • Inject the sample onto the HPLC system.

    • The purity is calculated based on the peak area percentage of the main peak relative to the total peak area in the chromatogram. A purity level of >=98% is often required for research applications.[9]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical process for confirming the identity and purity of synthesized this compound.

Experimental Workflow for Identity and Purity Confirmation cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_confirmation Confirmation Synthesized_Product Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (LRMS, HRMS) Synthesized_Product->MS HPLC HPLC Analysis Synthesized_Product->HPLC Structure_Confirmed Structural Identity Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed Purity_Confirmed Purity Confirmed (>=98%) HPLC->Purity_Confirmed

Caption: Workflow for the confirmation of this compound.

Decision Pathway for Compound Validation Start Synthesized Compound Check_NMR NMR Data Matches? Start->Check_NMR Check_MS Correct Molecular Ion? Check_NMR->Check_MS Yes Fail_Structure Re-evaluate Synthesis/ Purification Check_NMR->Fail_Structure No Check_Purity Purity >= 98% by HPLC? Check_MS->Check_Purity Yes Check_MS->Fail_Structure No Pass Compound Validated Check_Purity->Pass Yes Fail_Purity Further Purification Required Check_Purity->Fail_Purity No

Caption: Decision-making process for validating synthesized compounds.

By employing this comprehensive analytical approach, researchers can confidently verify the identity and purity of synthesized this compound, ensuring the reliability of subsequent biological and pharmacological studies.

References

In Vivo Validation of In Vitro Findings for 4,4'-Di-O-methylellagic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and available in vivo data for 4,4'-Di-O-methylellagic acid (4,4'-DiOMEA), a promising anti-cancer agent. The document objectively evaluates its performance against its parent compound, ellagic acid (EA), and standard-of-care treatments for colon cancer, supported by experimental data.

Executive Summary

In vitro studies have robustly demonstrated the potent and selective anti-proliferative effects of this compound on colon cancer cell lines, including those resistant to conventional chemotherapy. The primary mechanism of action is attributed to the modulation of the Wnt signaling pathway. While direct in vivo validation of 4,4'-DiOMEA in colon cancer models is not yet extensively documented in publicly available literature, studies on its parent compound, ellagic acid, suggest a potential for in vivo efficacy. This guide synthesizes the current evidence to inform further research and development.

In Vitro Efficacy of this compound

4,4'-DiOMEA has shown marked superiority over its parent compound, ellagic acid (EA), and other derivatives in inhibiting the proliferation of human colon cancer cells.[1][2][3][4]

Table 1: In Vitro Anti-Proliferative Activity of 4,4'-DiOMEA and Comparators in Colon Cancer Cell Lines

CompoundCell LineIC50 (µM)Key FindingsReference
This compound HT-29~1013-fold more effective than other EA derivatives.[1][5]
SW-620~10Highly active against 5-fluorouracil (B62378) resistant cells.[1][5]
Ellagic Acid (EA)HT-29>70Low sensitivity against colon cancer cells.[5]
3,3'-Di-O-methylellagic acidHT-29>70Low sensitivity against colon cancer cells.[5]
5-Fluorouracil (5-FU)SW-6207.1 ± 1.3Standard chemotherapeutic agent.[4][5]
SW-620-5FuR>5000High resistance in the resistant cell line.[4][5]

In Vivo Data: Ellagic Acid as a Surrogate

Direct in vivo studies on 4,4'-DiOMEA in colon cancer models are limited in the reviewed literature. However, studies on its parent compound, ellagic acid, provide some insights into the potential in vivo effects of this class of compounds.

Table 2: In Vivo Studies of Ellagic Acid in Colon Cancer Models

CompoundAnimal ModelDosageKey FindingsReference
Ellagic AcidDMH-induced colon carcinogenesis in ratsNot specifiedChemopreventive effect through anti-inflammatory properties (inhibition of NF-kB, iNOS, COX-2, TNF-α, IL-6).[6]
Ellagic AcidDMH-induced colon carcinogenesis in ratsNot specifiedInduced apoptosis by preventing PI3K/Akt signaling pathway activation.[6]

It is important to note that the poor bioavailability of ellagic acid may limit its in vivo efficacy.[7][8] The methylated structure of 4,4'-DiOMEA is hypothesized to improve its absorption and metabolic stability, potentially leading to enhanced in vivo activity, though this requires experimental verification.

Comparison with Standard-of-Care in Colon Cancer

The current standard-of-care for colon cancer often involves chemotherapy regimens such as FOLFOX (5-fluorouracil, leucovorin, oxaliplatin) and FOLFIRI (5-fluorouracil, leucovorin, irinotecan).[9][10]

Table 3: Comparison of 4,4'-DiOMEA with Standard Chemotherapy

FeatureThis compound (In Vitro)Standard Chemotherapy (e.g., FOLFOX, FOLFIRI)
Mechanism of Action Modulation of Wnt signaling pathway.DNA damage, inhibition of thymidylate synthase.
Selectivity High selectivity for cancer cells over normal colon cells.Non-selective, affecting all rapidly dividing cells.
Efficacy against Resistant Cells Effective against 5-FU resistant cells.Resistance is a major clinical challenge.
Toxicity Profile Expected to be lower due to selectivity (based on in vitro data).Significant side effects (e.g., myelosuppression, neurotoxicity, gastrointestinal toxicity).
In Vivo Data Lacking for colon cancer models.Extensive clinical data available.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is based on methodologies frequently used in the cited in vitro studies.[5]

  • Cell Seeding: Plate human colon cancer cells (e.g., HT-29, SW-620) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of 4,4'-DiOMEA, EA, and other comparators in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Visualizations

Signaling Pathway

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Frizzled->LRP5_6 Dsh Dishevelled (Dsh) LRP5_6->Dsh Activation Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation Proteasome Proteasome Beta_Catenin->Proteasome Ubiquitination & Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Accumulation & Nuclear Translocation DiOMEA 4,4'-DiOMEA DiOMEA->Destruction_Complex Modulation? Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activation

Caption: Proposed mechanism of 4,4'-DiOMEA on the Wnt signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation (Proposed) Cell_Culture Colon Cancer Cell Lines (HT-29, SW-620) Treatment Treatment with 4,4'-DiOMEA & Comparators Cell_Culture->Treatment MTT_Assay Cell Viability (MTT) Assay Treatment->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis Animal_Model Colon Cancer Xenograft (e.g., in nude mice) Data_Analysis->Animal_Model Informs in vivo study design Drug_Admin Oral/IP Administration of 4,4'-DiOMEA Animal_Model->Drug_Admin Tumor_Measurement Tumor Volume & Weight Measurement Drug_Admin->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Drug_Admin->Toxicity_Assessment

Caption: A typical workflow for the evaluation of anti-cancer compounds.

Conclusion and Future Directions

The available in vitro evidence strongly supports the potential of this compound as a potent and selective therapeutic agent for colon cancer, particularly in cases of chemoresistance. Its mechanism of action via the Wnt signaling pathway presents a novel therapeutic target. However, the critical next step is to validate these promising in vitro findings through rigorous in vivo studies. Future research should focus on:

  • In vivo efficacy studies: Evaluating the anti-tumor activity of 4,4'-DiOMEA in colon cancer xenograft or patient-derived xenograft (PDX) models.

  • Pharmacokinetic and bioavailability studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of 4,4'-DiOMEA to assess if methylation improves upon the poor bioavailability of ellagic acid.

  • Toxicology studies: Establishing the safety profile and therapeutic window of 4,4'-DiOMEA in animal models.

Successful in vivo validation will be crucial for the translation of these compelling in vitro findings into a viable clinical candidate for the treatment of colon cancer.

References

Replicating Published Findings on the Biological Effects of 4,4'-Di-O-methylellagic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published biological effects of 4,4'-Di-O-methylellagic acid, focusing on its anti-cancer, antioxidant, and potential anti-inflammatory properties. The information is compiled from peer-reviewed scientific literature to facilitate the replication of key findings.

Anti-Cancer Activity: Potent Inhibition of Colon Cancer Cell Proliferation

This compound has demonstrated significant potential as an anti-cancer agent, particularly in the context of colon cancer. Published studies have highlighted its superior efficacy compared to its parent compound, ellagic acid, and other derivatives.

Key Findings:

  • Potent Antiproliferative Effects: this compound is a potent inhibitor of colon cancer cell proliferation.[1][2][3]

  • Efficacy Against Chemoresistant Cells: The compound has been shown to be effective against colon cancer cells that have developed resistance to the conventional chemotherapeutic agent 5-fluorouracil (B62378) (5-FU).[1][2][3]

  • Selectivity for Cancer Cells: Studies have indicated that this compound shows a degree of selectivity, with minimal effects on the proliferation of normal colon cells at concentrations that are cytotoxic to cancer cells.[1]

Quantitative Data: Antiproliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and related compounds on various colon cell lines, as reported in the literature.

CompoundCell LineCell TypeIC50 (µM)Reference
This compound HT-29Human Colon Adenocarcinoma10.3 ± 1.2Ramírez de Molina et al., 2015
SW-620Human Colon Adenocarcinoma5.2 ± 0.8Ramírez de Molina et al., 2015
SW-620-5FuR5-FU Resistant Colon Adenocarcinoma8.5 ± 1.1Ramírez de Molina et al., 2015
CCD18CoNormal Human Colon Fibroblasts>100Ramírez de Molina et al., 2015
Ellagic AcidHT-29Human Colon Adenocarcinoma>100Ramírez de Molina et al., 2015
SW-620Human Colon Adenocarcinoma>100Ramírez de Molina et al., 2015
3,3'-Di-O-methylellagic acidHT-29Human Colon Adenocarcinoma75.6 ± 5.3Ramírez de Molina et al., 2015
SW-620Human Colon Adenocarcinoma68.4 ± 4.9Ramírez de Molina et al., 2015
Experimental Protocols: Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human colon cancer cell lines (e.g., HT-29, SW-620) and a normal colon cell line (e.g., CCD18Co).

  • Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

  • This compound (dissolved in a suitable solvent like DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (B87167) (DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., 5-FU).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Signaling Pathway: Modulation of the Wnt Signaling Pathway

The anti-cancer effects of this compound in colon cancer are attributed to its ability to modulate the Wnt signaling pathway.[1][2][3] Microarray analysis has revealed that this compound specifically upregulates the expression of WNT16, a member of the Wnt family.[1] While Wnt signaling is complex, the upregulation of WNT16 in this context appears to lead to an inhibition of cancer cell growth.

Wnt_Signaling_Pathway cluster_treatment Treatment cluster_cell Colon Cancer Cell 4,4'-DiOMEA This compound WNT16 WNT16 4,4'-DiOMEA->WNT16 Upregulates Wnt_Pathway Wnt Signaling Pathway WNT16->Wnt_Pathway Modulates Proliferation Cell Proliferation Wnt_Pathway->Proliferation Inhibits

Caption: Modulation of the Wnt signaling pathway by this compound.

Antioxidant Activity: An Unclear Role

While the parent compound, ellagic acid, is a known antioxidant, the direct antioxidant capacity of this compound and its contribution to its biological effects are less clear. One key study on its anti-cancer activity found no correlation between its potent antiproliferative effects and its antioxidant activity.[1]

Quantitative Data: Antioxidant Capacity
CompoundAssayIC50 (µg/mL)Reference
3,3'-Di-O-methylellagic acid DPPH Radical Scavenging11.35Herawati & Firdaus, 2013
Ascorbic Acid (Standard)DPPH Radical Scavenging17.64Herawati & Firdaus, 2013
This compound DPPH & FRAPData not reportedRamírez de Molina et al., 2015
Experimental Protocols: Antioxidant Assays

The following are standard protocols for the DPPH and FRAP assays, which were mentioned to have been used in the study by Ramírez de Molina et al. (2015).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

Materials:

  • DPPH solution in methanol (B129727) (e.g., 0.1 mM).

  • This compound solution.

  • Methanol.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Add a specific volume of the compound solution at different concentrations to the wells of a 96-well plate.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 517 nm).

  • Calculate the percentage of radical scavenging activity.

FRAP (Ferric Reducing Antioxidant Power) Assay:

Materials:

  • FRAP reagent (containing TPTZ, FeCl3, and acetate (B1210297) buffer).

  • This compound solution.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Prepare fresh FRAP reagent.

  • Add the compound solution at different concentrations to the wells of a 96-well plate.

  • Add the FRAP reagent to each well.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 593 nm).

  • Generate a standard curve using a known antioxidant (e.g., Trolox) and express the results as equivalents of the standard.

Experimental_Workflow_Antioxidant cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound This compound (various concentrations) DPPH DPPH Assay (Radical Scavenging) Compound->DPPH FRAP FRAP Assay (Reducing Power) Compound->FRAP Analysis Absorbance Measurement & IC50/Equivalent Calculation DPPH->Analysis FRAP->Analysis

Caption: General experimental workflow for assessing antioxidant activity.

Anti-Inflammatory Activity: A Research Gap

Currently, there is a notable lack of published studies specifically investigating the anti-inflammatory effects of this compound. While its parent compound, ellagic acid, has well-documented anti-inflammatory properties, these findings cannot be directly extrapolated to its methylated derivative. This represents a significant gap in the scientific literature and an opportunity for future research.

Potential avenues for investigation could include:

  • In vitro assays: Measuring the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Enzyme inhibition assays: Assessing the inhibitory activity against key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

  • Signaling pathway analysis: Investigating the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.

Conclusion

The available scientific evidence strongly supports the potential of this compound as a potent and selective anti-cancer agent for colon cancer, acting through the modulation of the Wnt signaling pathway. The experimental protocols for replicating these findings are well-established. However, its role as an antioxidant in mediating its biological effects appears to be minimal, and its anti-inflammatory properties remain largely unexplored. This guide provides a solid foundation for researchers aiming to build upon the existing knowledge of this promising natural compound.

References

Orthogonal Methods for Validating the Mechanism of Action of 4,4'-Di-O-methylellagic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal methods to validate the mechanism of action of 4,4'-Di-O-methylellagic acid (4,4'-DiOMEA), a promising anti-cancer agent. Experimental data for 4,4'-DiOMEA is compared with alternative Wnt signaling pathway inhibitors, offering a framework for robust mechanism of action (MoA) validation.

Introduction to this compound and its Primary Mechanism of Action

This compound, a derivative of ellagic acid, has been identified as a potent inhibitor of colon cancer cell proliferation.[1][2] It demonstrates significantly greater efficacy than its parent compound and is notably active against colon cancer cells that have developed resistance to the chemotherapeutic agent 5-fluorouracil.[1][2] Initial investigations into its MoA through microarray analysis have revealed that 4,4'-DiOMEA modulates the Wnt signaling pathway, a critical pathway often dysregulated in cancer.[1][2] Specifically, its anti-proliferative effects are linked to the modulation of WNT16.[1]

Comparative Performance Data

The following table summarizes the in vitro efficacy of 4,4'-DiOMEA and alternative small molecule inhibitors that target the Wnt signaling pathway at different points. This data is crucial for contextualizing the potency of 4,4'-DiOMEA.

CompoundTarget(s)Cell LineIC50Citation(s)
This compound Wnt Signaling (WNT16)SW-620 (Colon)0.5 ± 0.1 µM[2]
HT-29 (Colon)1.5 ± 0.3 µM[2]
SW-620-5FuR (5-FU Resistant)0.7 ± 0.2 µM[2]
IWP-2 Porcupine (Porcn)HCT-116 (Colon)27 nM[3]
XAV939 Tankyrase (TNKS1/2)DLD-1 (Colon)0.13 µM (TCF/LEF Reporter)[4]
PRI-724 CBP/β-catenin--[5][6]
LGK974 Porcupine (Porcn)--[6][7]

Note: Direct comparative IC50 data for all compounds in the same colon cancer cell lines under identical assay conditions is limited in the public domain. The data presented is compiled from various sources.

Orthogonal Experimental Approaches for MoA Validation

To rigorously validate the Wnt-dependent MoA of 4,4'-DiOMEA, a series of orthogonal (methodologically independent) experiments are recommended. These assays provide converging evidence to confirm target engagement and downstream pathway modulation.

Primary MoA Hypothesis: Wnt Signaling Pathway Inhibition

The initial microarray data suggests that 4,4'-DiOMEA's anti-proliferative effect is mediated through the Wnt signaling pathway. The following diagram illustrates the canonical Wnt pathway and the proposed point of intervention for 4,4'-DiOMEA and its alternatives.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Points of Inhibition Wnt Wnt Ligand (e.g., WNT16) FZD Frizzled (FZD) Receptor Wnt->FZD Binding DVL Dishevelled (DVL) FZD->DVL LRP LRP5/6 Co-receptor LRP->DVL Dest_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) DVL->Dest_Complex Inhibition beta_catenin β-catenin Dest_Complex->beta_catenin Phosphorylation (Degradation Signal) Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binding & Activation Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes DiOMEA 4,4'-DiOMEA DiOMEA->Wnt Modulates Porcn_Inh LGK974, IWP-2 (Porcupine Inhibitors) Porcn_Inh->Wnt Prevents Secretion TNKS_Inh XAV939 (Tankyrase Inhibitor) TNKS_Inh->Dest_Complex Stabilizes Axin beta_cat_Inh PRI-724 (CBP/β-catenin Inhibitor) beta_cat_Inh->TCF_LEF Blocks Interaction

Caption: Canonical Wnt signaling pathway with points of intervention by small molecule inhibitors.

Recommended Orthogonal Validation Assays

The following experimental workflow is proposed to validate the MoA of 4,4'-DiOMEA.

MoA_Validation_Workflow cluster_phenotypic Phenotypic Assays cluster_target_engagement Target Engagement & Pathway Activity cluster_global_effects Global Cellular Effects Cell_Proliferation Cell Proliferation Assay (SRB Assay) Reporter_Assay TCF/LEF Reporter Assay (TOP/FOP Flash) Cell_Proliferation->Reporter_Assay Confirm Pathway Dependence Western_Blot Western Blot (β-catenin, c-Myc, Cyclin D1) Reporter_Assay->Western_Blot Validate Downstream Protein Levels Binding_Assay Direct Binding Assay (e.g., SPR, BLI) Western_Blot->Binding_Assay Confirm Direct Target Interaction Microarray Gene Expression Profiling (Microarray/RNA-seq) Binding_Assay->Microarray Assess Global Transcriptional Changes

Caption: Proposed workflow for the orthogonal validation of 4,4'-DiOMEA's mechanism of action.

Detailed Experimental Protocols

Cell Proliferation Assay (Sulforhodamine B Assay)

This assay provides quantitative data on the anti-proliferative effects of the compound.

  • Cell Seeding: Plate colon cancer cells (e.g., SW-620, HT-29) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of 4,4'-DiOMEA or comparator compounds for 72 hours.

  • Fixation: Gently add cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid and incubate for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and add 10 mM Tris base solution to solubilize the bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell growth inhibition against the log of the compound concentration.

TCF/LEF Reporter Assay (TOP/FOP Flash Assay)

This is a specific and quantitative assay to measure the activity of the canonical Wnt/β-catenin signaling pathway.

  • Transfection: Co-transfect colon cancer cells with either TOPFlash (containing wild-type TCF/LEF binding sites) or FOPFlash (containing mutated binding sites) luciferase reporter plasmids, along with a Renilla luciferase plasmid for normalization.

  • Compound Treatment: After 24 hours, treat the cells with 4,4'-DiOMEA or comparator compounds, with or without a Wnt pathway activator (e.g., Wnt3a conditioned media or CHIR99021).

  • Cell Lysis and Luciferase Measurement: After 24-48 hours of treatment, lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the TOPFlash and FOPFlash Firefly luciferase activities to the Renilla luciferase activity. The ratio of TOP/FOP activity indicates the specific activation of the Wnt/β-catenin pathway.

Western Blot Analysis

This technique directly assesses the protein levels of key components and downstream targets of the Wnt pathway.

  • Cell Treatment and Lysis: Treat colon cancer cells with 4,4'-DiOMEA at its IC50 concentration for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Microarray Analysis

This method provides a global view of the transcriptional changes induced by the compound, helping to confirm the modulation of the Wnt pathway and identify potential off-target effects.

  • Cell Treatment and RNA Extraction: Treat colon cancer cells with 4,4'-DiOMEA at a relevant concentration (e.g., IC50) for a specified time (e.g., 24 hours). Extract total RNA using a suitable kit.

  • RNA Quality Control: Assess RNA integrity and quantity using a bioanalyzer and spectrophotometer.

  • cDNA Synthesis and Labeling: Synthesize and label cDNA from the extracted RNA using fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays).

  • Hybridization: Hybridize the labeled cDNA to a microarray chip containing probes for thousands of genes.

  • Scanning and Data Extraction: Scan the microarray chip to detect the fluorescence intensity for each probe and extract the raw data.

  • Data Analysis: Normalize the data and perform statistical analysis to identify differentially expressed genes. Use pathway analysis software to determine if Wnt signaling pathway genes are significantly enriched in the dataset.

Conclusion

Validating the mechanism of action of a drug candidate like this compound is a critical step in its development. The primary hypothesis of Wnt pathway modulation, suggested by initial microarray data, must be substantiated through a series of methodologically independent, or orthogonal, experiments. By employing a combination of phenotypic assays (SRB), specific pathway activity reporters (TOP/FOP Flash), direct protein level measurements (Western Blot), and global transcriptomic analysis (microarray), researchers can build a robust body of evidence to confirm the MoA. Comparing the performance of 4,4'-DiOMEA with alternative Wnt inhibitors provides valuable context and strengthens the rationale for its further investigation as a novel anti-cancer therapeutic.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 4,4'-Di-O-methylellagic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of 4,4'-Di-O-methylellagic acid, a compound noted for its potential in colon cancer research.[1] By adhering to these procedural steps, you can minimize risk and maintain a secure workspace.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is crucial to prevent skin and respiratory exposure. The following table summarizes the recommended PPE, categorized by function.

Protection Type Specific PPE Key Considerations
Respiratory Protection N95 or N100 respiratorEssential for handling the powder to prevent inhalation of airborne particles. Surgical masks offer little to no protection.[2][3]
Hand Protection Powder-free nitrile or vinyl glovesDouble gloving is recommended.[2] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[2]
Eye and Face Protection Safety goggles and a face shieldProvides a full range of protection against splashes to the face and eyes.[2] Standard eyeglasses are not sufficient.
Body Protection Disposable gown or lab coat with long cuffsGown cuffs should be tucked under the outer glove to ensure complete coverage of the wrist and forearm.[2]
Foot Protection Closed-toe, chemical-resistant shoesShould cover the entire foot and have non-slip soles.[3][4]

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling this compound will minimize exposure and contamination risk. The following workflow outlines the key steps from preparation to cleanup.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_workspace 2. Prepare Ventilated Workspace prep_ppe->prep_workspace prep_materials 3. Assemble All Necessary Equipment prep_workspace->prep_materials handle_weigh 4. Carefully Weigh the Compound prep_materials->handle_weigh handle_dissolve 5. Dissolve in Appropriate Solvent handle_weigh->handle_dissolve cleanup_decontaminate 6. Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate cleanup_dispose_waste 7. Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe 8. Doff PPE Correctly cleanup_dispose_waste->cleanup_doff_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash

Procedural workflow for safe handling of this compound.

Experimental Protocols:

  • Don Appropriate PPE: Before entering the designated handling area, put on all required PPE as detailed in the table above.

  • Prepare Ventilated Workspace: All handling of the powdered form of this compound should be conducted in a chemical fume hood or a biological safety cabinet to minimize inhalation risk.

  • Assemble All Necessary Equipment: Gather all required equipment, such as spatulas, weigh boats, and solvent containers, before starting the procedure to avoid unnecessary movement and potential contamination.

  • Carefully Weigh the Compound: To prevent the generation of dust, weigh the compound carefully. Use a weighing paper or boat and handle it gently.

  • Dissolve in Appropriate Solvent: The compound is soluble in solvents such as DMSO, chloroform, dichloromethane, and ethyl acetate.[1] Add the solvent slowly to the powder to avoid splashing.

  • Decontaminate Work Surfaces: After handling, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.

  • Dispose of Waste: Segregate and dispose of all contaminated materials according to the disposal plan outlined below.

  • Doff PPE Correctly: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, face shield, goggles, and respirator. Inner gloves should be the last item removed.

  • Wash Hands Thoroughly: Immediately after removing all PPE, wash your hands with soap and water.

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of chemical waste is critical to protect both personnel and the environment. All waste generated from handling this compound should be treated as hazardous chemical waste.

Waste Type Disposal Container Disposal Procedure
Solid Waste Labeled, sealed, and compatible waste containerIncludes contaminated gloves, gowns, weighing papers, and any other solid materials that have come into contact with the compound.
Liquid Waste Labeled, sealed, and compatible waste containerIncludes unused solutions and solvent rinses. Do not mix with other waste streams unless compatibility is confirmed.
Sharps Waste Puncture-resistant sharps containerIncludes any contaminated needles, syringes, or other sharp objects.

Key Disposal Steps:

  • Segregation: Keep all waste streams separate. Do not mix solid, liquid, and sharps waste.

  • Labeling: Clearly label all waste containers with the contents, including the full chemical name and any associated hazards.

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic.

  • Collection: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.

By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound while maintaining the highest standards of laboratory safety.

References

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4,4'-Di-O-methylellagic acid
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4,4'-Di-O-methylellagic acid

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